AMPK activator 8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H21ClN2O6 |
|---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
2-[4-[2-[[(3R,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy]-6-chloro-1H-benzimidazol-5-yl]phenyl]benzene-1,3-diol |
InChI |
InChI=1S/C25H21ClN2O6/c26-15-9-17-16(27-25(28-17)34-21-11-33-23-20(31)10-32-24(21)23)8-14(15)12-4-6-13(7-5-12)22-18(29)2-1-3-19(22)30/h1-9,20-21,23-24,29-31H,10-11H2,(H,27,28)/t20-,21-,23-,24-/m1/s1 |
InChI Key |
MMOYHXCYJWHUCI-LUGTWXOSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)OC3=NC4=C(N3)C=C(C(=C4)C5=CC=C(C=C5)C6=C(C=CC=C6O)O)Cl)O |
Canonical SMILES |
C1C(C2C(O1)C(CO2)OC3=NC4=C(N3)C=C(C(=C4)C5=CC=C(C=C5)C6=C(C=CC=C6O)O)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AMPK Activator 8
Introduction
AMP-activated protein kinase (AMPK) is a crucial serine/threonine protein kinase that functions as a master regulator of cellular and organismal energy homeostasis.[1][2] It is activated in response to stresses that deplete cellular ATP levels, such as nutrient deprivation, hypoxia, and ischemia.[1][3] Once activated, AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP (e.g., glucose uptake and fatty acid oxidation) while inhibiting anabolic, ATP-consuming processes (e.g., synthesis of lipids, proteins, and glucose).[4] This central role in metabolic regulation has made AMPK a highly attractive therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.
A variety of small-molecule activators of AMPK have been developed, which can be broadly categorized as either indirect or direct activators. Indirect activators, such as metformin, typically function by increasing the cellular AMP:ATP ratio, which in turn promotes AMPK activation. Direct activators, on the other hand, bind to the AMPK complex itself, inducing conformational changes that lead to its activation. AMPK activator 8, also referred to as compound 2, is a potent, direct activator of AMPK. This guide provides a detailed technical overview of its mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action
This compound functions as a direct, allosteric activator of the AMPK heterotrimeric complex, which consists of a catalytic α subunit and regulatory β and γ subunits. Unlike physiological activation by AMP, which primarily involves binding to the γ subunit, many direct synthetic activators interact with a distinct site on the AMPK complex.
Evidence suggests that direct activators like this compound induce a conformational change in the AMPK complex, leading to its activation. This activation can occur independently of changes in the cellular AMP:ATP ratio. Some direct activators have been shown to bind to a site formed by the α and β subunits, often referred to as the allosteric drug and metabolite (ADaM) site. Activation by these compounds often requires the phosphorylation of serine 108 on the β subunit's carbohydrate-binding module. While the precise binding site for this compound has not been explicitly detailed in the provided search results, its characteristics as a potent, direct activator suggest it likely operates through a similar allosteric mechanism.
Upon activation by this compound, the kinase phosphorylates a multitude of downstream targets to restore cellular energy balance. Key downstream effects include:
-
Inhibition of Anabolic Pathways: AMPK phosphorylates and inactivates key enzymes involved in energy-consuming processes, such as acetyl-CoA carboxylase (ACC) for fatty acid synthesis and HMG-CoA reductase for cholesterol synthesis.
-
Stimulation of Catabolic Pathways: It promotes ATP production by enhancing glucose uptake (via translocation of GLUT4 transporters) and stimulating fatty acid oxidation.
-
Transcriptional Regulation: Activated AMPK can phosphorylate transcription factors and coactivators, leading to long-term changes in the expression of genes involved in metabolism and mitochondrial biogenesis.
Signaling Pathway Diagram
Caption: AMPK signaling cascade showing activation by upstream kinases and direct allosteric modulation by this compound, leading to regulation of downstream metabolic pathways.
Quantitative Data
This compound demonstrates high potency across various AMPK isoforms and in cell-based assays. The following tables summarize the available quantitative data for its activity.
Table 1: In Vitro Activity against Recombinant AMPK Isoforms
| AMPK Isoform | EC50 (nM) |
| rAMPK α1β1γ1 | 11 |
| rAMPK α2β1γ1 | 27 |
| rAMPK α1β2γ1 | 4 |
| rAMPK α2β2γ1 | 2 |
| rAMPK α2β2γ3 | 4 |
Table 2: Cell-Based Activity
| Cell Line | Assay | EC50 (nM) |
| HepG2 | Cell Viability | 255 |
| C2C12 Myoblasts | Cell Viability | 230 |
Experimental Protocols
Validating the mechanism of action of an AMPK activator requires a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro AMPK Kinase Activity Assay (Luminescent)
This protocol measures the kinase activity of purified AMPK by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing 20 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.
-
AMPK Enzyme: Dilute purified, active recombinant human AMPK (e.g., α1β1γ1 isoform) to the desired concentration (e.g., 1-5 nM) in kinase buffer.
-
Substrate: Prepare a solution of a suitable peptide substrate (e.g., SAMS peptide) at a concentration of 2-10 µM in kinase buffer.
-
This compound: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.
-
ATP Solution: Prepare ATP at a concentration twice the final desired concentration (e.g., 20 µM for a 10 µM final concentration) in kinase buffer.
-
-
Assay Procedure:
-
To a 384-well plate, add 5 µL of the AMPK enzyme solution.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 5 µL of the substrate solution.
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction and measure the remaining ATP by adding a luminescent ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader. The luminescent signal is inversely proportional to AMPK activity.
-
-
Data Analysis:
-
Calculate the percentage of AMPK activation relative to the vehicle control.
-
Plot the percentage of activation against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for a luminescent-based in vitro kinase assay to determine the potency of this compound.
Cell-Based AMPK Activation Assay (Western Blot)
This protocol assesses the ability of this compound to induce the phosphorylation of AMPK and its downstream substrate, ACC, in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2 or C2C12) in appropriate growth medium until they reach 80-90% confluency.
-
Starve the cells in a low-serum medium for 2-4 hours prior to treatment to lower basal AMPK activity.
-
Treat the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 1-2 hours).
-
-
Protein Lysate Preparation:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant, which contains the total protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-AMPKα (Thr172) and phospho-ACC (Ser79).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies for total AMPKα and total ACC.
-
Logical Relationships of AMPK Activators
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide on the Discovery and Synthesis of AMPK Activator C24
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMP-activated protein kinase (AMPK) is a critical regulator of cellular and whole-body energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes and dyslipidemia. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of C24, a potent small-molecule AMPK activator. C24 was developed through structural modifications of the parent compound PT1 to enhance oral bioavailability and dissolution properties.[1] It activates AMPK by alleviating α subunit autoinhibition, leading to beneficial effects on glucose and lipid metabolism.[1] This guide details the mechanism of action, summarizes key in vitro and in vivo data, provides experimental protocols, and illustrates the relevant biological pathways and discovery workflows.
Introduction to AMPK and its Role as a Therapeutic Target
AMPK is a serine/threonine protein kinase that functions as a cellular energy sensor.[2] It is a heterotrimeric complex composed of a catalytic α subunit, a scaffolding β subunit, and a regulatory γ subunit.[2] When cellular energy levels are low, indicated by an increased AMP:ATP ratio, AMPK is activated.[3] This activation triggers a metabolic switch, inhibiting anabolic pathways that consume ATP (e.g., synthesis of fatty acids, cholesterol, and proteins) while promoting catabolic pathways that generate ATP (e.g., fatty acid oxidation and glucose uptake).
Given its central role in metabolic regulation, pharmacological activation of AMPK is a promising strategy for treating metabolic disorders. Direct AMPK activators can bypass the need for an elevated AMP:ATP ratio, offering a more targeted therapeutic approach. C24 is one such direct, small-molecule activator designed for improved pharmacological properties.
Discovery of AMPK Activator C24
The discovery of C24 stemmed from the optimization of a parent compound, PT1. While PT1 was a known AMPK activator, it possessed suboptimal pharmacokinetic properties for drug development. The research aimed to identify a novel activator with improved oral bioavailability and dissolution. C24 (Chemical Formula: C₂₉H₂₀ClNO₃) emerged from these efforts as a promising candidate that activates AMPK by relieving autoinhibition of the α subunit. This mechanism is distinct from AMP-mimetics that bind to the γ subunit.
The overall workflow for the discovery and evaluation of C24 is depicted below.
Synthesis of C24
The compound C24 was prepared as an orange solid. The specific synthetic methodology is detailed in Chinese patent CN 201710208352. For in vivo studies, a water-soluble formulation was developed to improve administration. This was achieved by dissolving C24 and N-methylglucamine (at a 2:1 mass ratio) in deionized water, followed by spray drying. The resulting powder, containing 66.7% C24, is readily soluble in 0.5% carboxymethyl cellulose (CMC-Na) for oral gavage.
Biological Evaluation and Mechanism of Action
C24's biological activity was assessed through a series of in vitro and in vivo experiments.
4.1. In Vitro Activity
Studies using the human liver carcinoma cell line, HepG2, demonstrated that C24 effectively activates AMPK.
-
AMPK Phosphorylation: C24 treatment (5–40 μM) led to a dose- and time-dependent increase in the phosphorylation of AMPKα at the key activation site, Threonine-172 (T172).
-
Downstream Target Phosphorylation: This AMPK activation resulted in the subsequent phosphorylation of its downstream substrate, Acetyl-CoA Carboxylase (ACC) at Serine-79 (S79). Phosphorylation of ACC inhibits its activity, thereby reducing the synthesis of malonyl-CoA, a crucial precursor for fatty acid synthesis.
-
Inhibition of Lipogenesis: Consistent with ACC inhibition, C24 was shown to inhibit de novo lipogenesis in HepG2 cells.
-
AMPK-Dependence: The effects of C24 were confirmed to be AMPK-dependent. Co-treatment with Compound C, an AMPK inhibitor, blocked C24-induced phosphorylation of both AMPK and ACC and weakened its inhibitory effect on lipogenesis. Furthermore, C24 failed to inhibit lipogenesis in hepatocytes isolated from liver-specific AMPK knockout mice (AMPK LKO).
Table 1: In Vitro Activity of C24 in HepG2 Cells
| Parameter | Cell Line | Concentration Range | Outcome | Citation |
| AMPKα (T172) Phosphorylation | HepG2 | 5-40 µM | Dose-dependent increase | |
| ACC (S79) Phosphorylation | HepG2 | 5-40 µM | Dose-dependent increase | |
| De Novo Lipogenesis | HepG2 | 10 µM | Significant inhibition | |
| Cell Viability (CCK-8 Assay) | HepG2 | < 20 µM | No significant effect after 24h |
4.2. In Vivo Efficacy
The lipid-lowering effects of C24 were evaluated in animal models of dyslipidemia induced by a high-fat, high-cholesterol (HFHC) diet.
-
Rabbit Model: Oral administration of C24 (20, 40, and 60 mg/kg/day for 4 weeks) in dyslipidemic rabbits dose-dependently decreased plasma levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). It also reduced hepatic lipid accumulation.
-
Hamster Model: Similar lipid-lowering effects were observed in HFHC diet-fed hamsters.
These results highlight C24 as a promising compound for the development of a novel lipid-lowering drug.
Table 2: In Vivo Efficacy of C24 in HFHC Diet-Induced Rabbit Model (4-week treatment)
| Dosage | Plasma TG Reduction | Plasma TC Reduction | Plasma LDL-C Reduction | Citation |
| 20 mg/kg/day | Dose-dependent | Dose-dependent | Dose-dependent | |
| 40 mg/kg/day | Dose-dependent | Dose-dependent | Dose-dependent | |
| 60 mg/kg/day | Dose-dependent | Dose-dependent | Dose-dependent |
4.3. Signaling Pathway
C24 activates AMPK, which in turn modulates multiple downstream targets to inhibit hepatic lipogenesis and cholesterol synthesis. The core signaling cascade is illustrated below.
Upon activation by C24, AMPK phosphorylates and inhibits key enzymes and transcription factors involved in lipid synthesis:
-
ACC: Inhibition of ACC reduces malonyl-CoA production, the rate-limiting step in fatty acid synthesis.
-
HMG-CoA Reductase (HMGCR): Inhibition of HMGCR, the rate-limiting enzyme in cholesterol biosynthesis, reduces cholesterol production.
-
SREBP-1c: Inhibition of this key transcription factor reduces the expression of genes involved in lipogenesis.
Key Experimental Protocols
5.1. Cell Culture and Treatment
-
Cell Line: Human hepatoma HepG2 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: For experiments, cells are seeded and grown to ~80% confluency. The medium is then replaced with fresh medium containing C24 at specified concentrations (e.g., 5-40 µM) or vehicle (DMSO) for the indicated times. For inhibitor studies, cells are pre-treated with Compound C (e.g., 10 µM) for 1 hour before the addition of C24.
5.2. Western Blot Analysis
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. They are then incubated overnight at 4°C with primary antibodies (e.g., anti-phospho-AMPKα (T172), anti-AMPKα, anti-phospho-ACC (S79), anti-ACC, anti-β-actin).
-
Detection: After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour. Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
5.3. De Novo Lipogenesis Assay
-
Protocol: HepG2 cells are treated with C24 or vehicle in the presence of a radiolabeled lipid precursor, such as [¹⁴C]-acetate.
-
Lipid Extraction: After incubation, cells are washed and lipids are extracted using a standard method (e.g., Folch extraction with chloroform/methanol).
-
Quantification: The radioactivity incorporated into the lipid fraction is measured by scintillation counting. A decrease in radioactivity in C24-treated cells compared to control indicates inhibition of lipogenesis.
5.4. Animal Studies
-
Model: Male New Zealand white rabbits or Syrian golden hamsters are fed a high-fat, high-cholesterol diet for a period (e.g., 8 weeks) to induce dyslipidemia.
-
Administration: Animals are randomly assigned to groups and treated daily by oral gavage with vehicle (0.5% CMC-Na) or C24 formulated with N-methylglucamine at various doses (e.g., 20, 40, 60 mg/kg).
-
Analysis: Blood samples are collected periodically to measure plasma levels of TG, TC, and LDL-C using commercial assay kits. At the end of the study, liver tissues are collected for histological analysis (e.g., Oil Red O staining) to assess lipid accumulation.
Conclusion
C24 is a structurally optimized, direct AMPK activator with promising therapeutic potential for treating dyslipidemia and other metabolic disorders. Its mechanism of action, centered on the robust activation of hepatic AMPK, leads to the inhibition of key pathways in fatty acid and cholesterol synthesis. The favorable in vivo efficacy demonstrated in multiple animal models, coupled with improved physicochemical properties over its parent compound, positions C24 as a strong candidate for further clinical development. The data and protocols presented in this guide provide a technical foundation for researchers in the field of metabolic drug discovery.
References
An In-depth Technical Guide to AMPK Activator 8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols associated with AMPK Activator 8, a potent small molecule activator of AMP-activated protein kinase (AMPK).
Core Compound Details: Chemical Structure and Properties
This compound, also identified as compound 2, is a novel synthetic compound that has demonstrated significant potential in the modulation of the AMPK signaling pathway.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | 2-[4-[2-[[(3R,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy]-6-chloro-1H-benzimidazol-5-yl]phenyl]benzene-1,3-diol |
| CAS Number | 1852451-96-7 |
| Molecular Formula | C₂₅H₂₁ClN₂O₆ |
| Molecular Weight | 480.90 g/mol |
| SMILES | C1--INVALID-LINK----INVALID-LINK--OC3=NC4=C(N3)C=C(C(=C4)C5=CC=C(C=C5)C6=C(C=CC=C6O)O)Cl">C@HO |
| InChI Key | MMOYHXCYJWHUCI-LUGTWXOSSA-N |
Quantitative Biological Activity
This compound exhibits potent and selective activation of various AMPK isoforms. The following tables summarize the key quantitative data regarding its efficacy.
Table 1: In Vitro AMPK Isoform Activation [1][2]
| AMPK Isoform | EC₅₀ (nM) |
| rAMPK α1β1γ1 | 11 |
| rAMPK α2β1γ1 | 27 |
| rAMPK α1β2γ1 | 4 |
| rAMPK α2β2γ1 | 2 |
| rAMPK α2β2γ3 | 4 |
Table 2: Cell-Based Assay Activity [1]
| Cell Line | Assay | EC₅₀ (nM) |
| HepG2 | Cell Viability | 255 |
| C2C12 Myoblasts | Cell Viability | 230 |
The AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[2][3] When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated, leading to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.
References
The AMPK Activator 8 Signaling Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1] It is a serine/threonine protein kinase that, once activated by conditions of low cellular energy (indicated by rising AMP/ATP and ADP/ATP ratios), orchestrates a metabolic switch from ATP-consuming anabolic pathways to ATP-producing catabolic processes.[1] This regulation makes AMPK a highly attractive therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease. AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1]
This guide provides an in-depth technical overview of the signaling cascade initiated by AMPK activator 8 , a potent, direct activator of AMPK. This compound belongs to the imidazo[1,2-a]pyridine class of molecules.[2][3]
This compound: A Potent Modulator of Cellular Metabolism
This compound, also referred to as compound 2 in some literature, is a potent, small-molecule, direct activator of AMPK. Its chemical identifier is CAS 1852451-96-7.
Mechanism of Action
Direct AMPK activators, such as this compound, typically bind to allosteric sites on the AMPK complex, distinct from the AMP binding site on the γ subunit. This binding induces a conformational change that promotes the phosphorylation of threonine 172 (Thr172) on the catalytic α subunit by upstream kinases, such as Liver Kinase B1 (LKB1) and Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ). This phosphorylation is a critical step for full AMPK activation.
Quantitative Data for this compound
The following table summarizes the in vitro potency of this compound against various recombinant (r) AMPK isoforms and its effects in cellular assays.
| Target/Assay | Parameter | Value (nM) | Reference |
| rAMPK α1β1γ1 | EC50 | 11 | |
| rAMPK α2β1γ1 | EC50 | 27 | |
| rAMPK α1β2γ1 | EC50 | 4 | |
| rAMPK α2β2γ1 | EC50 | 2 | |
| rAMPK α2β2γ3 | EC50 | 4 | |
| HepG2 cells | EC50 | 255 | |
| C2C12 myoblasts | EC50 | 230 |
The this compound Signaling Cascade
Activation of AMPK by this compound initiates a signaling cascade with wide-ranging effects on cellular metabolism, aimed at restoring energy balance.
Upstream Activation
The activation of AMPK is primarily governed by the phosphorylation of Thr172 on the α-subunit. This is carried out by upstream kinases:
-
LKB1 (Liver Kinase B1): A constitutively active kinase that is a major upstream activator of AMPK in most cell types in response to an increase in the AMP:ATP ratio.
-
CaMKKβ (Calcium/calmodulin-dependent protein kinase kinase β): Activates AMPK in response to an increase in intracellular calcium levels.
-
TAK1 (Transforming growth factor-β-activated kinase 1): Can also phosphorylate and activate AMPK in response to various stresses.
The binding of this compound to the AMPK complex makes it a more favorable substrate for these upstream kinases.
Downstream Targets and Physiological Effects
Once activated, AMPK phosphorylates a multitude of downstream targets, leading to:
-
Inhibition of Anabolic Pathways:
-
Fatty Acid Synthesis: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting fatty acid oxidation.
-
Cholesterol Synthesis: AMPK phosphorylates and inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
-
Protein Synthesis: AMPK inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a key regulator of protein synthesis and cell growth. This can occur through direct phosphorylation of Raptor, a component of mTORC1, or by phosphorylating and activating TSC2, an upstream inhibitor of mTORC1.
-
-
Activation of Catabolic Pathways:
-
Glucose Uptake: AMPK promotes the translocation of GLUT4 glucose transporters to the plasma membrane in muscle and adipose tissue, increasing glucose uptake.
-
Glycolysis: AMPK can activate phosphofructokinase 2 (PFK2), leading to increased levels of fructose-2,6-bisphosphate, a potent activator of glycolysis.
-
Autophagy: AMPK can initiate autophagy, a cellular recycling process, by directly phosphorylating and activating ULK1 (Unc-51 like autophagy activating kinase 1).
-
Diagram of the this compound Signaling Pathway
Caption: The signaling cascade initiated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of AMPK activators like this compound.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is used to determine the direct activation of purified AMPK by a test compound. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human AMPK (α1β1γ1 isoform)
-
This compound (or other test compound)
-
SAMS peptide (AMPK substrate)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white plates
-
Luminometer
Procedure:
-
Prepare Reagents: Dilute the AMPK enzyme, SAMS peptide, ATP, and test compound to the desired concentrations in Kinase Buffer.
-
Set up Kinase Reaction: In a white multi-well plate, add the following to each well:
-
Kinase Buffer
-
Recombinant AMPK enzyme
-
SAMS peptide substrate
-
Varying concentrations of this compound (or vehicle control, e.g., DMSO).
-
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and Detect Luminescence: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and therefore reflects the AMPK activity.
-
Data Analysis: Plot the luminescence signal against the concentration of this compound to determine the EC50 value.
Diagram of the ADP-Glo™ Kinase Assay Workflow
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Cellular Assay for AMPK Activation via Western Blotting
This protocol is used to assess the activation of AMPK in a cellular context by measuring the phosphorylation of AMPK and its downstream target, ACC.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα (total)
-
Rabbit anti-phospho-ACC (Ser79)
-
Rabbit anti-ACC (total)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
TBST (Tris-Buffered Saline with Tween-20)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with varying concentrations of this compound for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with antibodies for total proteins (e.g., total AMPKα) and a loading control (e.g., β-actin) to ensure equal protein loading.
Diagram of the Western Blotting Workflow for pAMPK/pACC
Caption: Workflow for Western Blotting to detect protein phosphorylation.
Conclusion
This compound is a potent, direct activator of AMPK, initiating a signaling cascade that profoundly impacts cellular metabolism. By inhibiting anabolic processes and promoting catabolic pathways, this compound and others in its class hold significant therapeutic potential for the treatment of metabolic disorders. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of novel AMPK activators.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Derivatives as AMPK Activators: Synthesis, Structure-Activity Relationships, and Regulation of Reactive Oxygen Species in Renal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Isoform Specificity of AMPK Activator 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes.[1] AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits, with multiple isoforms of each (α1, α2; β1, β2; γ1, γ2, γ3).[2] The specific combination of these isoforms can influence tissue distribution, substrate specificity, and response to activators. AMPK activator 8, also known as compound 2, is a potent, direct activator of AMPK.[3] Understanding its isoform specificity is critical for elucidating its mechanism of action and predicting its physiological effects. This guide provides a comprehensive overview of the isoform specificity of this compound, including quantitative data, detailed experimental protocols, and relevant signaling pathways.
Data Presentation: Isoform Specificity and Cellular Effects
The following tables summarize the quantitative data regarding the potency of this compound against various recombinant AMPK (rAMPK) isoforms and its effect on the viability of specific cell lines.
Table 1: Isoform Specificity of this compound
| AMPK Isoform Complex | EC50 (nM) |
| rAMPK α1β1γ1 | 11[3] |
| rAMPK α2β1γ1 | 27[3] |
| rAMPK α1β2γ1 | 4 |
| rAMPK α2β2γ1 | 2 |
| rAMPK α2β2γ3 | 4 |
EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to elicit 50% of its maximal effect.
Table 2: Cellular Activity of this compound
| Cell Line | Effect | EC50 (nM) |
| HepG2 (Human Liver Carcinoma) | Cell Viability | 255 |
| C2C12 (Mouse Myoblast) | Cell Viability | 230 |
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to determine the isoform specificity and cellular effects of this compound.
Biochemical Assay for AMPK Isoform Specificity (In Vitro Kinase Assay)
This protocol describes a method to determine the EC50 values of this compound against different recombinant AMPK isoforms.
1. Materials and Reagents:
-
Recombinant human AMPK isoforms (e.g., α1β1γ1, α2β1γ1, etc.)
-
This compound (Compound 2)
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl2)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
2. Procedure:
-
Prepare a serial dilution of this compound in kinase buffer. A 10-point dilution series is recommended to generate a comprehensive dose-response curve.
-
In a 96-well plate, add the following to each well:
-
Recombinant AMPK isoform (final concentration will depend on the specific activity of the enzyme lot).
-
SAMS peptide substrate (e.g., 200 µM final concentration).
-
Varying concentrations of this compound.
-
Kinase buffer to the final volume.
-
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding a solution of ATP and [γ-³²P]ATP (e.g., 100 µM ATP with a specific activity of 200-500 cpm/pmol).
-
Incubate the reaction at 30°C for 20 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 15 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the paper with acetone and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the radioactivity (cpm) against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Cell-Based Assay for Cellular Potency (MTT Cell Viability Assay)
This protocol outlines a method to determine the EC50 of this compound on the viability of cell lines such as HepG2 and C2C12.
1. Materials and Reagents:
-
HepG2 or C2C12 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Seed HepG2 or C2C12 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in a complete growth medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflows
The activation of AMPK by this compound is expected to trigger downstream signaling cascades that regulate cellular metabolism.
Upon activation, AMPK phosphorylates key downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.
The activation of AMPK by this compound leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC). This reduces the synthesis of malonyl-CoA, a key inhibitor of fatty acid oxidation, thereby promoting the breakdown of fatty acids. Concurrently, activated AMPK inhibits the mammalian target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation, leading to a decrease in protein synthesis.
Conclusion
This compound is a potent, direct activator of various AMPK isoforms, with a preference for β2-containing complexes. Its ability to activate AMPK in key metabolic tissues, as evidenced by its effects on HepG2 and C2C12 cells, underscores its potential as a therapeutic agent for metabolic disorders. The provided experimental protocols offer a framework for researchers to further investigate the isoform specificity and cellular effects of this and other AMPK activators. The elucidation of its downstream signaling pathways, primarily through the regulation of ACC and mTORC1, provides a mechanistic basis for its observed physiological effects. Further research into the nuanced interactions of this compound with different isoform complexes will be crucial for the development of targeted and effective therapies.
References
In Vitro Characterization of AMPK Activator 8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of AMPK Activator 8, a potent small molecule activator of AMP-activated protein kinase (AMPK). This document summarizes its biochemical potency against various AMPK isoforms and provides detailed methodologies for its characterization, aiming to facilitate further research and development in metabolic diseases.
Quantitative Data Summary
This compound has been demonstrated to be a potent activator of various AMPK isoforms. The following table summarizes the half-maximal effective concentrations (EC50) of this compound in both biochemical and cellular assays.[1]
| Assay Type | Target/Cell Line | EC50 (nM) |
| Biochemical | rAMPK α1β1γ1 | 11 |
| rAMPK α2β1γ1 | 27 | |
| rAMPK α1β2γ1 | 4 | |
| rAMPK α2β2γ1 | 2 | |
| rAMPK α2β2γ3 | 4 | |
| Cell-Based | HepG2 | 255 |
| C2C12 myoblasts | 230 |
AMPK Signaling Pathway
AMPK is a central regulator of cellular energy homeostasis.[2][3][4] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[2] AMPK is activated in response to stresses that deplete cellular ATP, such as low glucose, hypoxia, and ischemia. Upon activation, AMPK phosphorylates a multitude of downstream targets to promote catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibit anabolic pathways that consume ATP (e.g., protein and lipid synthesis).
Caption: Simplified AMPK signaling pathway.
Experimental Protocols
The following are representative protocols for the in vitro characterization of an AMPK activator. While the specific parameters for generating the data in Table 1 are proprietary, these methods are based on established and widely used assays for measuring AMPK activity.
In Vitro Biochemical AMPK Activation Assay (Kinase Activity Assay)
This assay measures the ability of a compound to directly activate purified AMPK enzyme by quantifying the phosphorylation of a synthetic peptide substrate, such as the SAMS peptide.
Experimental Workflow:
Caption: Workflow for an in vitro AMPK activation assay.
Materials:
-
Purified, recombinant human AMPK isoforms (e.g., α1β1γ1, α2β1γ1)
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
Adenosine triphosphate (ATP)
-
This compound
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.1% BSA, 1 mM DTT, 5 mM MgCl2)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase assay buffer
-
Diluted this compound or vehicle (DMSO) control
-
AMPK enzyme solution
-
SAMS peptide substrate solution
-
-
Initiate Reaction: Start the kinase reaction by adding ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the resulting luminescence.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all wells.
-
Normalize the data with respect to the positive control (e.g., a known AMPK activator or a high concentration of the test compound) and the vehicle control.
-
Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Cell-Based AMPK Activation Assay
This assay measures the ability of a compound to activate AMPK within a cellular context by detecting the phosphorylation of a downstream AMPK substrate, such as Acetyl-CoA Carboxylase (ACC).
Materials:
-
HepG2 or C2C12 cells
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Antibodies:
-
Primary antibody against phosphorylated ACC (p-ACC)
-
Primary antibody against total ACC
-
HRP-conjugated secondary antibody
-
-
Western blot reagents and equipment or ELISA plates and reagents
Procedure (Western Blot):
-
Cell Culture and Treatment:
-
Seed HepG2 or C2C12 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-ACC and total ACC overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ACC and total ACC.
-
Calculate the ratio of p-ACC to total ACC for each treatment condition.
-
Normalize the data to the vehicle control and plot the fold-change in p-ACC/total ACC ratio against the compound concentration to determine the EC50.
-
Conclusion
This compound is a potent, direct activator of multiple AMPK isoforms. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further investigate the therapeutic potential of this compound in metabolic disorders. The provided methodologies can be adapted to assess the selectivity, mechanism of action, and cellular efficacy of this compound and other novel AMPK modulators.
References
In Vivo Efficacy of AMPK Activators: A Technical Guide
Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and preclinical data reveals no specific in vivo efficacy studies for a compound designated solely as "AMPK activator 8". The primary reference to this compound is from commercial suppliers who provide in vitro characterization, indicating its potential for research in type 2 diabetes.
Therefore, this technical guide will utilize A-769662 , a well-characterized, direct allosteric AMP-activated protein kinase (AMPK) activator, as a representative molecule to illustrate the in vivo efficacy, experimental protocols, and signaling pathways relevant to this class of compounds. The data and methodologies presented for A-769662 are indicative of the preclinical evaluation process for a potent AMPK activator.
Core Concept: AMPK Activation as a Therapeutic Strategy
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1] When activated during times of low cellular energy (high AMP:ATP ratio), AMPK switches on catabolic processes that generate ATP while switching off anabolic, ATP-consuming pathways.[2] This mechanism makes AMPK a compelling therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).[3][4] Direct activators like A-769662 are valuable tools because they can stimulate AMPK activity independent of cellular stress, offering a direct pharmacological approach to harness the benefits of this pathway.[5]
Quantitative In Vivo Efficacy Data for A-769662
The following table summarizes the key quantitative data from preclinical studies evaluating the in vivo efficacy of A-769662 in established animal models of metabolic disease.
| Animal Model | Dosage Regimen | Treatment Duration | Key Efficacy Endpoints & Results | Reference |
| ob/ob Mice | 30 mg/kg, b.i.d., intraperitoneal (i.p.) | Not specified | - Plasma Glucose: Lowered by 40%. - Body Weight Gain: Reduced. - Plasma & Liver Triglycerides: Significantly decreased. - Hepatic Gene Expression: Decreased expression of PEPCK, G6Pase, and FAS. | |
| Normal Sprague Dawley Rats | Not specified | Short-term | - Liver Malonyl-CoA Levels: Decreased. - Respiratory Exchange Ratio (VCO2/VO2): Decreased, indicating an increased rate of whole-body fatty acid oxidation. | |
| C57BL/6 Mice | 10 mg/kg, intraperitoneal (i.p.) | 8 hours | - Heart Tissue p-AMPK/p-ACC: Increased phosphorylation, indicating target engagement. - LPS-induced Tlr-4 Expression: Decreased in heart tissue. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are representative protocols for key experiments performed with A-769662.
Evaluation in a Genetically Obese Mouse Model (ob/ob Mice)
-
Animal Model: Male leptin-deficient ob/ob mice, a common model for obesity and type 2 diabetes.
-
Compound Administration: A-769662 is administered twice daily (b.i.d.) via intraperitoneal (i.p.) injection at a dose of 30 mg/kg. The vehicle control group would receive injections of the vehicle solution on the same schedule.
-
Efficacy Parameters:
-
Plasma Glucose: Blood samples are collected at specified time points. Glucose levels are measured using a standard glucometer or a colorimetric assay. A 40% reduction in plasma glucose was observed.
-
Plasma and Liver Triglycerides: Blood is collected for plasma analysis. At the end of the study, animals are euthanized, and liver tissue is harvested. Lipids are extracted from plasma and liver homogenates, and triglyceride levels are quantified using a commercial enzymatic assay kit.
-
Gene Expression Analysis: Liver tissue is snap-frozen in liquid nitrogen. RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of key metabolic genes, including Phosphoenolpyruvate carboxykinase (PEPCK), Glucose-6-phosphatase (G6Pase), and Fatty Acid Synthase (FAS).
-
Assessment of Whole-Body Fatty Acid Oxidation in Rats
-
Animal Model: Normal Sprague Dawley rats.
-
Compound Administration: A single dose of A-769662 is administered.
-
Metabolic Monitoring:
-
Indirect Calorimetry: Rats are placed in metabolic cages that measure oxygen consumption (VO2) and carbon dioxide production (VCO2). The respiratory exchange ratio (RER = VCO2/VO2) is calculated. A decrease in RER indicates a shift towards fatty acids as the primary fuel source.
-
Malonyl-CoA Measurement: Following the treatment period, liver tissue is collected to measure the levels of malonyl-CoA, a key regulator of fatty acid oxidation, typically by high-performance liquid chromatography (HPLC).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language.
AMPK Signaling Pathway and Mechanism of A-769662
Caption: AMPK signaling cascade showing activation by upstream kinases and allosteric activators like AMP and A-769662, leading to downstream metabolic regulation.
General Experimental Workflow for In Vivo Evaluation of an AMPK Activator
Caption: A typical experimental workflow for assessing the in vivo efficacy of a novel AMPK activator in a preclinical setting.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. CNX-012-570, a direct AMPK activator provides strong glycemic and lipid control along with significant reduction in body weight; studies from both diet-induced obese mice and db/db mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Direct AMPK Activators in Autophagy
A Note on Nomenclature: The term "AMPK activator 8" does not correspond to a standardized or widely recognized compound in publicly available scientific literature. This guide will therefore focus on the well-characterized, direct AMP-activated protein kinase (AMPK) activator, A-769662 , as a representative molecule to explore the role of direct AMPK activation in the regulation of autophagy. The principles, pathways, and experimental approaches discussed are broadly applicable to other direct AMPK activators.
Chapter 1: Introduction to AMPK and Autophagy
1.1 AMP-Activated Protein Kinase (AMPK): The Cellular Energy Sensor
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy homeostasis.[1][2] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which signifies a state of low energy. Upon activation, AMPK orchestrates a metabolic switch, turning off ATP-consuming anabolic pathways while simultaneously activating ATP-producing catabolic processes to restore cellular energy balance.[3]
1.2 Autophagy: The Cellular Recycling and Quality Control System
Autophagy is a fundamental catabolic process in eukaryotic cells responsible for the degradation and recycling of cellular components.[2][4] This process involves the sequestration of cytoplasmic material, including long-lived proteins and damaged organelles, into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the encapsulated contents are degraded by lysosomal hydrolases. The resulting macromolecules are released back into the cytosol to be reused by the cell. Autophagy is crucial for maintaining cellular homeostasis, particularly during periods of nutrient starvation or stress.
Chapter 2: A-769662 - A Potent and Direct AMPK Activator
A-769662 is a thienopyridone derivative that directly activates AMPK. Unlike indirect activators such as metformin, which inhibits the mitochondrial respiratory chain leading to an increased AMP:ATP ratio, A-769662 activates AMPK directly.
Mechanism of Action: A-769662 mimics both effects of AMP on the AMPK complex:
-
Allosteric Activation: It induces a conformational change in the AMPK complex, leading to its activation.
-
Inhibition of Dephosphorylation: It protects the activating phosphorylation on Threonine 172 (Thr-172) of the α-subunit from dephosphorylation by protein phosphatases.
This dual mechanism makes A-769662 a potent and valuable tool for studying the downstream consequences of AMPK activation in a controlled manner, independent of cellular energy status.
Chapter 3: The Core Signaling Pathway: AMPK, mTOR, and ULK1 in Autophagy Initiation
The initiation of autophagy is tightly controlled by a signaling network that integrates information about the cell's nutrient and energy status. At the core of this network are AMPK and the mechanistic target of rapamycin (mTOR), which exert opposing effects on the Unc-51 like autophagy activating kinase 1 (ULK1) complex.
-
Under Nutrient-Rich Conditions: Growth factors and abundant nutrients activate mTOR complex 1 (mTORC1). Activated mTORC1 directly phosphorylates ULK1 at Serine 757 (Ser-757), which is an inhibitory phosphorylation that prevents ULK1 activation and its interaction with AMPK. This keeps autophagy at a basal, low level.
-
Under Nutrient-Deprived/Low-Energy Conditions: A decrease in cellular energy (high AMP:ATP ratio) leads to the activation of AMPK. Activated AMPK promotes autophagy through a two-pronged approach:
-
Inhibition of mTORC1: AMPK can phosphorylate components of the mTORC1 complex, such as TSC2 and Raptor, leading to the inhibition of mTORC1 activity. This relieves the inhibitory phosphorylation on ULK1.
-
Direct Activation of ULK1: AMPK directly phosphorylates ULK1 at activating sites, such as Serine 317 and Serine 777. This direct phosphorylation is a key step in the initiation of autophagy.
-
The activated ULK1 complex then proceeds to phosphorylate downstream autophagy-related (Atg) proteins, setting in motion the formation of the phagophore, the precursor to the autophagosome.
Figure 1. Core signaling pathway of autophagy regulation by AMPK and mTOR.
Chapter 4: The Evolving Perspective on AMPK's Role in Autophagy
While the model described above represents the classical understanding, recent research has revealed a more nuanced and context-dependent role for AMPK in autophagy.
The Suppressive Role of AMPK Activation: Recent studies have demonstrated that under certain conditions, such as amino acid starvation, direct activation of AMPK by A-769662 can actually suppress autophagy. This suppressive effect is also mediated through ULK1. AMPK activation was found to block ULK1-mediated phosphorylation of its downstream targets, such as Atg14 and Beclin 1, in response to amino acid starvation. This leads to a decrease in the formation of WIPI2 and LC3B puncta, which are markers for phagophores and autophagosomes, respectively.
This dual functionality suggests that AMPK acts as a critical regulator that fine-tunes the autophagic response. It may prevent an abrupt and potentially excessive induction of autophagy upon energy stress, while simultaneously preserving the core autophagy machinery from degradation, thus ensuring the cell is competent to undergo autophagy when conditions change.
Chapter 5: Quantitative Analysis of A-769662's Effect on Autophagy
The effect of A-769662 on autophagy is typically quantified by measuring the levels of key autophagy marker proteins. The following table summarizes representative findings from the literature.
| Cell Type | Treatment | Autophagy Marker | Observed Effect | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | A-769662 (100 µM) + Amino Acid Starvation | p-Atg14 (ULK1 substrate) | Decreased phosphorylation | |
| HCT116 cells | A-769662 + Amino Acid Starvation | WIPI2 and LC3B puncta | Decreased formation | |
| MEFs | A-769662 (100 µM) + Amino Acid Starvation | Autophagy Flux (LC3-II turnover) | Suppressed | |
| STHdh Q111/Q111 cells | A-769662 | LC3-II levels (in presence of Bafilomycin A1) | Increased | |
| MG-63 osteoblast cells | H₂O₂ + A-769662 (10 µM) | LC3B, Beclin-1 | Increased expression | |
| MG-63 osteoblast cells | H₂O₂ + A-769662 (10 µM) | p62 | Decreased expression |
Chapter 6: Experimental Protocols for Studying AMPK-Mediated Autophagy
A multi-faceted approach is required to rigorously assess the impact of AMPK activators on autophagy. Below are detailed protocols for key experiments.
Figure 2. General experimental workflow for assessing the effect of A-769662 on autophagy.
6.1 Western Blot Analysis of Autophagy Markers (LC3 and p62)
This protocol is for assessing autophagic flux by measuring the conversion of LC3-I to LC3-II and the degradation of p62.
Materials:
-
Cells cultured and treated with A-769662 and appropriate controls.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels (e.g., 4-20% gradient gels).
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, Rabbit anti-p-AMPK, Rabbit anti-AMPK, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at ~15,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto the SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux. For a more accurate assessment of flux, a parallel experiment with a lysosomal inhibitor (e.g., Bafilomycin A1) should be performed.
6.2 Immunofluorescence Analysis of LC3 Puncta
This method visualizes and quantifies autophagosome formation by detecting the translocation of LC3 to punctate structures.
Materials:
-
Cells grown on glass coverslips.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 1% BSA in PBS).
-
Primary antibody: Rabbit anti-LC3B.
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit).
-
DAPI for nuclear staining.
-
Mounting medium.
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and perform treatments as required.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with anti-LC3B antibody (e.g., 1:200 dilution in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (e.g., 1:500 dilution) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a confocal or fluorescence microscope. Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates an accumulation of autophagosomes.
6.3 Seahorse XF Metabolic Flux Assay
This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively, providing insight into the metabolic state of the cells following AMPK activation.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges).
-
Seahorse XF Calibrant.
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A).
Protocol:
-
Sensor Cartridge Hydration: The day before the assay, add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.
-
Cell Seeding: Seed cells in the Seahorse XF cell culture microplate and allow them to attach overnight. Ensure cells are not seeded in the background correction wells.
-
Assay Preparation: On the day of the assay, remove the growth medium, wash once with pre-warmed Seahorse XF assay medium, and then add the final volume of assay medium to each well. Incubate the plate at 37°C in a non-CO₂ incubator for 30-60 minutes.
-
Compound Loading: Prepare 10X stock solutions of the Mito Stress Test compounds in the assay medium and load them into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Operation: Start the analyzer and load the assay template. Calibrate the sensor cartridge. After calibration, replace the calibrant plate with the cell plate and start the run.
-
Data Analysis: The instrument will measure baseline OCR and ECAR, followed by sequential injections of the metabolic modulators. The software will calculate key parameters such as basal respiration, ATP-linked respiration, and maximal respiration.
Chapter 7: Conclusion and Future Directions
Direct AMPK activators like A-769662 are invaluable pharmacological tools for dissecting the intricate role of AMPK in autophagy. The evidence indicates that AMPK's function is not merely as a simple "on" switch for autophagy but as a sophisticated rheostat that fine-tunes the autophagic response based on the specific cellular context and the nature of the stress. While AMPK activation robustly induces autophagy in response to glucose starvation, its role during amino acid deprivation appears to be more complex, potentially acting to restrain the process.
This dual regulatory function highlights the complexity of metabolic signaling and opens up new avenues for research. Future studies should aim to further elucidate the molecular switches that determine whether AMPK activation promotes or inhibits autophagy. Understanding these context-dependent mechanisms will be critical for the development of therapeutic strategies that target AMPK for diseases where autophagy is dysregulated, such as neurodegenerative disorders, cancer, and metabolic syndrome.
References
- 1. researchgate.net [researchgate.net]
- 2. AMPK and mTOR regulate autophagy through direct phosphorylation of Ulk1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrasting Views on the Role of AMPK in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Autophagy by mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on a Potent AMPK Activator and Mitochondrial Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "AMPK activator 8" does not correspond to a standardized, publicly recognized chemical compound. This guide will use the well-characterized, potent, and selective direct AMP-activated protein kinase (AMPK) activator, PF-06409577 , as a representative molecule to explore the induction of mitochondrial biogenesis. The principles, pathways, and methodologies described are broadly applicable to the study of similar direct AMPK activators.
Introduction: AMPK and Mitochondrial Biogenesis
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy homeostasis.[1] It is activated in response to cellular stress signals that deplete ATP, such as nutrient deprivation or hypoxia. Once activated, AMPK initiates a cascade of signaling events to restore energy balance by stimulating catabolic processes (e.g., fatty acid oxidation) and inhibiting anabolic processes (e.g., protein synthesis).
A key downstream consequence of sustained AMPK activation is the synthesis of new mitochondria, a process known as mitochondrial biogenesis .[2] This adaptive response enhances the cell's capacity for ATP production via oxidative phosphorylation. The central player in this process is the transcriptional coactivator Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) , often called the master regulator of mitochondrial biogenesis.[2][3] AMPK activation robustly induces PGC-1α, which in turn orchestrates the expression of genes required for mitochondrial replication and function.
This guide details the mechanism by which potent small-molecule activators of AMPK, exemplified by PF-06409577, engage this pathway to drive mitochondrial biogenesis, and provides the technical framework for its investigation.
The AMPK Signaling Pathway to Mitochondrial Biogenesis
The activation of AMPK is the initiating event in a well-defined signaling cascade leading to the formation of new mitochondria. This pathway involves epigenetic modifications and the coordinated action of several key transcription factors.
-
AMPK Activation: Cellular stress (increasing the AMP:ATP ratio) or pharmacological agents like PF-06409577 lead to the phosphorylation of AMPK at threonine 172 on its α-subunit, causing a conformational change that dramatically increases its kinase activity.
-
PGC-1α Upregulation and Activation: Activated AMPK promotes PGC-1α activity through multiple mechanisms:
-
Direct Phosphorylation: AMPK can directly phosphorylate PGC-1α at key serine and threonine residues (e.g., Thr177 and Ser538), enhancing its transcriptional activity.
-
Transcriptional Upregulation: AMPK activation can lead to increased transcription of the PPARGC1A gene, which encodes PGC-1α. This occurs partly through AMPK-mediated phosphorylation of epigenetic factors like DNA methyltransferase 1 (DNMT1) and histone acetyltransferase 1 (HAT1), which remodel chromatin to favor gene expression.
-
-
Activation of Nuclear Respiratory Factors (NRFs): PGC-1α does not bind DNA directly. Instead, it co-activates other transcription factors, primarily Nuclear Respiratory Factor 1 (NRF-1) and Nuclear Respiratory Factor 2 (NRF-2) .
-
TFAM Expression and Mitochondrial DNA Replication: NRF-1 binds to the promoter of the Mitochondrial Transcription Factor A (TFAM) gene, a critical factor for the replication and transcription of mitochondrial DNA (mtDNA). Increased TFAM protein is imported into the mitochondria, where it coats the mtDNA and initiates the synthesis of essential protein subunits of the electron transport chain.
This coordinated upregulation of both nuclear and mitochondrial-encoded genes culminates in the assembly of new, functional mitochondria.
Caption: AMPK signaling cascade leading to mitochondrial biogenesis.
Profile of a Potent AMPK Activator: PF-06409577
PF-06409577 is a potent, selective, and orally bioavailable allosteric activator of AMPK. Its mechanism and properties make it an excellent tool compound for studying the effects of direct AMPK activation.
| Property | Description | Reference(s) |
| Chemical Name | 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid | |
| Mechanism | Allosteric activator, potent towards AMPK complexes containing the β1 subunit. | |
| Potency (EC₅₀) | ~7.0 nM for the α1β1γ1 isoform. | |
| Selectivity | Much less active against β2-containing isoforms; minimal off-target effects in broad panel screening. | |
| Key Application | Preclinical studies show efficacy in models of diabetic nephropathy and non-alcoholic fatty liver disease (NAFLD). |
Quantitative Effects of AMPK Activation on Mitochondrial Biogenesis Markers
While direct studies linking PF-06409577 to quantitative markers of mitochondrial biogenesis are emerging, data from other AMPK activators and related pathways provide expected outcomes. Activation of the AMPK/PGC-1α axis robustly increases the expression of key genes and proteins.
| Marker | Type | Expected Outcome with AMPK Activator | Rationale |
| p-AMPK (Thr172) / total-AMPK | Protein Ratio | Significant Increase | Direct measure of target engagement and AMPK activation. |
| PPARGC1A (PGC-1α) | mRNA | Increase | Upregulation of the master regulator of mitochondrial biogenesis. |
| NRF1 | mRNA | Increase | Key transcription factor downstream of PGC-1α. |
| TFAM | mRNA | Increase | Essential for mtDNA replication and transcription, downstream of NRF-1. |
| mtDNA / nDNA Ratio | DNA Ratio | Increase | Reflects an increase in mitochondrial number relative to cell number. |
| COX-1 / SDH-A Ratio | Protein Ratio | Increase | Ratio of a mitochondrial-encoded protein (COX-1) to a nuclear-encoded mitochondrial protein (SDH-A) indicates specific increases in mitochondrial synthesis. |
| MitoTracker Staining Intensity | Fluorescence | Increase | Increased fluorescence from mitochondrial-specific dyes indicates greater mitochondrial mass. |
Key Experimental Methodologies
A multi-faceted approach is required to conclusively demonstrate that an AMPK activator induces mitochondrial biogenesis. Below are detailed protocols for core assays.
Caption: General experimental workflow for assessing mitochondrial biogenesis.
Western Blotting for Protein Expression and Phosphorylation
This method quantifies changes in protein levels and activation states.
-
Sample Preparation:
-
Culture cells (e.g., C2C12 myotubes, HepG2 hepatocytes) to ~80% confluency.
-
Treat cells with desired concentrations of PF-06409577 (e.g., 0.1 - 10 µM) or vehicle (DMSO) for specified times (e.g., 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Load 10-25 µg of total protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Key Primary Antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-PGC-1α, anti-TFAM, anti-β-actin (loading control).
-
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify band density using software like ImageJ. Normalize phospho-proteins to their total protein counterparts and other proteins to the loading control.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression
This protocol measures changes in the mRNA levels of key biogenesis genes.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells as described in 5.1.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Example Human Primer Sequences:
-
PPARGC1A (Fwd: 5'-AAGTGTGGAACTCTCTGGAACTG-3', Rev: 5'-GGGTTATCTTGGTTGGCTTTATG-3')
-
NRF1 (Fwd: 5'-ATGGAGGAACACGGAGTGAC-3', Rev: 5'-GCTGCTTTGCGTCGTTTT-3')
-
TFAM (Fwd: 5'-GGAAAGCAAGACTACAAAAAGG-3', Rev: 5'-GCTGAACGAGGTCTTTTTGGT-3')
-
ACTB (Housekeeping) (Fwd: 5'-CACCATTGGCAATGAGCGGTTC-3', Rev: 5'-AGGTCTTTGCGGATGTCCACGT-3')
-
-
Run the qPCR plate on a real-time PCR system.
-
-
Analysis: Calculate relative gene expression using the ΔΔCt method, normalizing target gene expression to a stable housekeeping gene (e.g., ACTB or GAPDH).
qPCR for Mitochondrial DNA (mtDNA) to Nuclear DNA (nDNA) Ratio
This assay quantifies the relative amount of mitochondrial DNA as an index of mitochondrial number.
-
DNA Extraction:
-
Treat cells as described in 5.1.
-
Extract total genomic DNA using a commercial kit (e.g., DNeasy Blood & Tissue Kit).
-
-
qPCR Reaction:
-
Prepare qPCR reactions as in 5.2, using 10-20 ng of total DNA as the template.
-
Use two primer sets: one for a gene encoded by mtDNA and one for a gene encoded by nDNA.
-
Example Human Primer Sets:
-
MT-CO1 (mtDNA) (Fwd: 5'-CTGAGCGGGCTCCACTTC-3', Rev: 5'-GGGCGTGATTGCGTGAAG-3')
-
B2M (nDNA) (Fwd: 5'-TGCCTGCCGTGTGAACCATGT-3', Rev: 5'-TGCGGCATCTTCAAACCTCCATGA-3')
-
-
-
Analysis: Calculate the ratio of mtDNA to nDNA using the formula: Ratio = 2^(Ct_nDNA - Ct_mtDNA). An increase in this ratio indicates a relative increase in mitochondrial DNA content.
Conclusion
Potent and selective AMPK activators like PF-06409577 provide powerful tools for investigating cellular energy metabolism. By engaging the canonical AMPK/PGC-1α/NRF/TFAM signaling axis, these compounds can robustly stimulate mitochondrial biogenesis. For researchers in drug development, understanding this pathway and the methodologies to probe it is critical for evaluating compounds aimed at treating metabolic diseases, neurodegenerative disorders, and other conditions linked to mitochondrial dysfunction. The combination of Western blotting, RT-qPCR, and mtDNA quantification provides a comprehensive and quantitative assessment of a compound's ability to drive this fundamental biological process.
References
- 1. AMPK promotes mitochondrial biogenesis and function by phosphorylating the epigenetic factors DNMT1, RBBP7, and HAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of AMP-activated protein kinase in mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Direct AMPK Activators: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2] As a heterotrimeric complex consisting of a catalytic α subunit and regulatory β and γ subunits, AMPK is activated under conditions of low cellular energy, such as nutrient deprivation or exercise.[1] Its activation triggers a cascade of events aimed at restoring energy homeostasis, making it an attractive therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.[2] Direct activators of AMPK are small molecules that bind to the AMPK complex and enhance its activity, offering a promising avenue for therapeutic intervention. This technical guide provides a comprehensive overview of direct AMPK activators, focusing on their classification, mechanism of action, quantitative data, and the experimental protocols used for their characterization.
Classification and Mechanism of Action of Direct AMPK Activators
Direct AMPK activators can be broadly categorized into two main classes based on their binding site and mechanism of action:
-
Adenosine Analogs (γ-subunit binders): These compounds mimic the effect of AMP by binding to the γ-subunit of AMPK. A prime example is AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), which is intracellularly converted to ZMP, an AMP analog. ZMP binding to the γ-subunit allosterically activates AMPK.[1]
-
Allosteric Activators (ADaM site binders): A significant class of synthetic direct activators binds to a site located at the interface of the α- and β-subunits, termed the Allosteric Drug and Metabolite (ADaM) site. These compounds, which include A-769662 , 991 , MK-8722 , and PF-739 , activate AMPK by inducing conformational changes that enhance its kinase activity and protect it from dephosphorylation. Some of these activators exhibit isoform specificity, preferentially activating complexes containing the β1 subunit.
Quantitative Data for Direct AMPK Activators
The potency of direct AMPK activators is typically characterized by their half-maximal activation constant (AC50) or half-maximal effective concentration (EC50) in in vitro kinase assays, and their half-maximal inhibitory concentration (IC50) for downstream effects like fatty acid synthesis. The binding affinity is determined by the dissociation constant (Kd). The following tables summarize the available quantitative data for key direct AMPK activators.
| Compound | Activator Class | Assay Type | Parameter | Value (nM) | Target/Cell Type | Reference(s) |
| A-769662 | ADaM Site Binder | Cell-free kinase assay | EC50 | 800 | Partially purified rat liver AMPK | |
| Fatty acid synthesis inhibition | IC50 | 3200 | Primary rat hepatocytes | |||
| MK-8722 | ADaM Site Binder | Cell-free kinase assay | EC50 | ~1 - 60 | pAMPK complexes | |
| Cell-free kinase assay | EC50 | ~1 - 6 | β1-containing pAMPK complexes | |||
| Cell-free kinase assay | EC50 | ~15 - 63 | β2-containing pAMPK complexes | |||
| PF-739 | ADaM Site Binder | Cell-free kinase assay | EC50 | 5.23 | α2β1γ1 | |
| Cell-free kinase assay | EC50 | 42.2 | α2β2γ1 | |||
| Cell-free kinase assay | EC50 | 8.99 | α1β1γ1 | |||
| Cell-free kinase assay | EC50 | 126 | α1β2γ1 | |||
| 991 | ADaM Site Binder | Cell-free kinase assay | EC50 | Varies (β1 > β2 preference) | AMPK complexes | |
| C2/C13 | γ-subunit binder (AMP mimetic) | Cell-free kinase assay | EC50 | Varies (γ1/2 > γ3 preference) | AMPK complexes | |
| SC4 | ADaM Site Binder | Cell-free kinase assay | EC50 | Varies (α2 > α1 preference) | AMPK complexes |
| Compound | Parameter | Value (ng/mL) | Target | Reference(s) |
| STO-609 (Inhibitor) | Ki | 80 | CaM-KKα | |
| Ki | 15 | CaM-KKβ |
Experimental Protocols
In Vitro AMPK Kinase Assay (SAMS Peptide Assay)
This assay measures the kinase activity of AMPK by quantifying the phosphorylation of a specific peptide substrate, SAMS peptide (HMRSAMSGLHLVKRR).
Materials:
-
Purified active AMPK enzyme
-
SAMS peptide substrate
-
Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl2, 0.2 mM AMP)
-
[γ-³²P]ATP (for radioactive assay) or non-radioactive ATP (for non-radioactive assays)
-
Phosphocellulose paper (for radioactive assay)
-
Phosphoric acid
-
Scintillation counter (for radioactive assay)
-
ELISA plate, anti-phospho-SAMS antibody, and detection reagents (for ELISA-based assay)
-
ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
Radioactive Protocol:
-
Prepare a reaction mixture containing kinase reaction buffer, SAMS peptide, and the direct AMPK activator at various concentrations.
-
Initiate the reaction by adding purified AMPK enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity based on the amount of incorporated ³²P.
Non-Radioactive Protocols:
-
ELISA-based Assay:
-
Perform the kinase reaction with non-radioactive ATP.
-
Transfer the reaction mixture to an ELISA plate coated with a capture antibody for the SAMS peptide.
-
Detect the phosphorylated SAMS peptide using a specific primary antibody against the phosphorylated motif, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate for the enzyme and measure the resulting colorimetric or fluorometric signal.
-
-
Luminescence-based Assay (e.g., ADP-Glo™):
-
Perform the kinase reaction with non-radioactive ATP.
-
Add a reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add a second reagent to convert the ADP produced during the kinase reaction back to ATP.
-
Measure the newly synthesized ATP using a luciferase-based reaction that generates a luminescent signal proportional to the kinase activity.
-
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., AMPK) and an analyte (e.g., a small molecule activator).
Protocol Outline:
-
Immobilization: Covalently immobilize the purified AMPK protein onto the surface of a sensor chip.
-
Binding Analysis: Flow a solution containing the direct AMPK activator at various concentrations over the sensor chip surface.
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the activator binding to the immobilized AMPK. This is recorded as a sensorgram.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka), which reflects the binding affinity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that a compound binds to its intended target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol Outline:
-
Cell Treatment: Treat intact cells with the direct AMPK activator or a vehicle control.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble AMPK in the supernatant at each temperature using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble AMPK as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the activator indicates target engagement.
Visualizations
AMPK Signaling Pathway
Caption: Overview of the AMPK signaling pathway, highlighting upstream activators and downstream metabolic effects.
Experimental Workflow for In Vitro Kinase Assay
Caption: A generalized workflow for performing an in vitro AMPK kinase assay.
Logical Relationships of Direct AMPK Activators
Caption: Classification of direct AMPK activators based on their binding site and mechanism of action.
References
The Double-Edged Sword: An In-depth Technical Guide to the Off-Target Effects of Pan-AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases, cancer, and other conditions. Pan-AMPK activators, designed to engage allosterically with and activate various AMPK isoforms, hold immense promise. However, their clinical translation is often hampered by unintended off-target effects, leading to unforeseen toxicities and diminished efficacy. This technical guide provides a comprehensive overview of the known off-target effects of prominent pan-AMPK activators, detailing the experimental methodologies used for their identification and presenting available quantitative data to aid in the development of more specific and effective therapeutic agents.
Understanding Off-Target Effects
Off-target effects occur when a drug molecule binds to and modulates the activity of proteins other than its intended therapeutic target. In the context of pan-AMPK activators, these unintended interactions can lead to a range of cellular consequences, from modulation of other kinase signaling pathways to interference with fundamental cellular processes. Identifying and characterizing these off-target interactions is a critical step in the drug discovery pipeline, enabling the rational design of more selective compounds and providing a clearer understanding of a drug's overall pharmacological profile.
Key Pan-AMPK Activators and Their Off-Target Profiles
This section details the known off-target effects of several widely studied pan-AMPK activators. The quantitative data, where available, is summarized in tables to facilitate comparison.
AICAR (Acadesine)
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a first-generation AMPK activator that, upon cellular uptake, is converted to ZMP, an AMP analog. While a valuable research tool, its use is associated with significant off-target effects, primarily due to ZMP's structural similarity to endogenous purine nucleotides.
Known Off-Target Effects:
-
Purine Metabolism: ZMP can interfere with enzymes involved in purine biosynthesis and metabolism. It has been shown to inhibit enzymes in the pyrimidine pathway, such as UMP synthase[1][2]. This can lead to disruptions in nucleotide pools, affecting DNA and RNA synthesis.
-
AMPK-Independent Signaling: Studies have shown that AICAR can induce apoptosis in cancer cells through mechanisms that are independent of AMPK activation[1].
| Activator | On-Target EC50 (AMPK) | Off-Target | Off-Target Effect | Quantitative Data |
| AICAR | Varies by cell type and conditions | Enzymes of purine/pyrimidine metabolism | Inhibition of synthesis pathways | Data on specific enzyme inhibition IC50s are limited and context-dependent. |
Metformin
Metformin is a widely prescribed first-line drug for type 2 diabetes. While it leads to AMPK activation, this is now understood to be an indirect effect. Its primary and most significant off-target interaction is with the mitochondrial respiratory chain.
Known Off-Target Effects:
-
Mitochondrial Complex I Inhibition: Metformin's primary mechanism of action is the inhibition of complex I of the mitochondrial respiratory chain[3][4]. This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio, which in turn allosterically activates AMPK. The IC50 for this inhibition is in the millimolar range in isolated mitochondria, though it is effective at lower concentrations in intact cells over time.
-
Other Potential Off-Targets: Some studies suggest that metformin may have other, less characterized off-target effects, but complex I inhibition remains the most well-documented and functionally significant.
| Activator | On-Target Effect | Primary Off-Target | Off-Target Effect | Quantitative Data (IC50) |
| Metformin | Indirect AMPK activation | Mitochondrial Respiratory Chain Complex I | Inhibition | ~19-79 mM (in isolated complex I) |
A-769662
A-769662 is a direct, allosteric activator of AMPK that exhibits a preference for the β1-containing isoforms. While more specific than AICAR, it is known to have distinct off-target activities.
Known Off-Target Effects:
-
PI3-Kinase Pathway Activation: In skeletal muscle, A-769662 has been shown to induce glucose uptake through a PI3-kinase-dependent pathway, independent of its effects on AMPK. This highlights a significant off-target signaling pathway modulation.
-
Na+/K+-ATPase Inhibition: A-769662 can directly inhibit the Na+/K+-ATPase, an essential ion pump, in an AMPK-independent manner. The IC50 for this inhibition is in the micromolar range.
-
Proteasome Inhibition: It has been reported to inhibit the function of the 26S proteasome through a mechanism not involving AMPK.
| Activator | On-Target EC50 (AMPK) | Off-Target | Off-Target Effect | Quantitative Data (IC50) |
| A-769662 | ~0.8 µM (cell-free) | Na+/K+-ATPase (α1-isoform) | Inhibition | ~57 µM (rat) / ~220 µM (human) |
| PI3-Kinase Pathway | Activation | - | ||
| 26S Proteasome | Inhibition | - |
PF-06409577
PF-06409577 is a potent and selective allosteric activator of AMPK, with a preference for β1-containing isoforms. It has been developed to have a more favorable pharmacokinetic profile and fewer off-target effects compared to earlier generation activators.
Known Off-Target Effects:
-
Minimal Off-Target Activity: Broad panel screening against a wide range of receptors, ion channels, PDEs, and kinases has shown that PF-06409577 has minimal off-target pharmacology. It does not show significant inhibition of major human cytochrome P450 isoforms or the hERG channel at concentrations up to 100 µM.
| Activator | On-Target EC50 (AMPK α1β1γ1) | Off-Target Profile | Quantitative Data |
| PF-06409577 | ~7 nM | Minimal | No significant inhibition of a broad panel of kinases, receptors, and ion channels up to 100 µM. |
MK-8722
MK-8722 is a potent, direct, pan-AMPK activator, meaning it activates all 12 mammalian AMPK isoforms. While effective in preclinical models, some off-target activities have been identified.
Known Off-Target Effects:
-
Serotonin and Dopamine Transporters: Screening against a panel of enzymes, transporters, and receptors revealed that MK-8722 has activity in the 3-10 µM range against the serotonin 5-HT2A receptor, the dopamine transporter (DAT), and the norepinephrine transporter (NET).
| Activator | On-Target EC50 (AMPK) | Off-Target | Off-Target Effect | Quantitative Data (Activity Range) |
| MK-8722 | ~1 to 60 nM (for all 12 isoforms) | Serotonin 5-HT2A Receptor | Binding/Modulation | 3-10 µM |
| Dopamine Transporter (DAT) | Binding/Modulation | 3-10 µM | ||
| Norepinephrine Transporter (NET) | Binding/Modulation | 3-10 µM |
Experimental Methodologies for Off-Target Identification
A variety of experimental techniques are employed to identify and characterize the off-target effects of small molecules. These methods can be broadly categorized into in vitro biochemical assays, cell-based assays, and proteome-wide approaches.
Kinome-Wide Selectivity Screening
This high-throughput method assesses the activity of a compound against a large panel of purified kinases. It is a powerful tool for identifying off-target kinase interactions and quantifying their potency.
Experimental Protocol: In Vitro Kinase Profiling Assay
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.
-
Kinase Panel: Utilize a commercially available or in-house kinase panel representing a significant portion of the human kinome.
-
Assay Reaction: In a microtiter plate, combine the kinase, a specific peptide substrate, and ATP. Add the test compound at various concentrations.
-
Detection: Measure kinase activity by quantifying the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include:
-
Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.
-
Fluorescence/Luminescence-Based Assays: Employing technologies like ADP-Glo™ which measures ADP production via a luciferase-based reaction.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess target engagement in a cellular context. It relies on the principle that ligand binding can alter the thermal stability of a protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the test compound or vehicle control for a specified time.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures in a thermal cycler.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Determine the protein concentration.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement. For isothermal dose-response experiments, cells are heated at a single temperature and treated with varying compound concentrations to determine an EC50 for target engagement.
Chemical Proteomics
Chemical proteomics approaches utilize chemical probes to identify the direct binding partners of a small molecule in a complex proteome. Affinity chromatography coupled with mass spectrometry is a common workflow.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a chemical probe by attaching an affinity tag (e.g., biotin) to the test compound via a linker.
-
Immobilization: Immobilize the probe onto a solid support, such as streptavidin-coated beads.
-
Protein Binding: Incubate the immobilized probe with a cell or tissue lysate to allow for the binding of target and off-target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Digest the eluted proteins into peptides and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the probe-treated sample with a control sample (e.g., beads without the probe) to identify specific binding partners.
References
- 1. Metabolomics Analysis Reveals that AICAR Affects Glycerolipid, Ceramide and Nucleotide Synthesis Pathways in INS-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
AMPK activator 8 for type 2 diabetes research
An In-Depth Technical Guide to a Direct AMPK Activator for Type 2 Diabetes Research
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rising prevalence of type 2 diabetes (T2D) necessitates the exploration of novel therapeutic targets beyond traditional insulin-centric pathways. AMP-activated protein kinase (AMPK) has emerged as a critical regulator of cellular and whole-body energy homeostasis. Its activation offers a promising, insulin-independent mechanism to improve glycemic control and lipid metabolism.[1][2] This document provides a comprehensive technical overview of a representative direct, small-molecule AMPK activator, MK-8722, as a case study for researchers in the field. It covers its mechanism of action, preclinical efficacy data, and detailed protocols for key experimental validation.
Introduction: AMPK as a Therapeutic Target in Type 2 Diabetes
AMPK is a highly conserved serine/threonine protein kinase that functions as a cellular energy sensor.[3] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[3][4] In states of low cellular energy (high AMP:ATP ratio), such as during exercise or nutrient starvation, AMPK is activated. Once active, it phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP (e.g., fatty acid oxidation, glucose uptake) and switch off anabolic, ATP-consuming pathways (e.g., synthesis of lipids, cholesterol, and protein).
In type 2 diabetes, which is characterized by insulin resistance and hyperglycemia, the AMPK signaling pathway is often dysregulated. Pharmacological activation of AMPK is therefore an attractive therapeutic strategy as it can:
-
Increase Glucose Uptake: Promotes the translocation of GLUT4 transporters to the cell membrane in skeletal muscle, enhancing glucose uptake from the blood in an insulin-independent manner.
-
Reduce Hepatic Glucose Production: Inhibits key gluconeogenic enzymes in the liver.
-
Improve Lipid Profile: Inhibits acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and promotes fatty acid oxidation, thereby reducing triglyceride accumulation.
Profile of a Pan-AMPK Activator: MK-8722
MK-8722 is a potent, direct, allosteric activator of all 12 mammalian AMPK isoform complexes. Unlike indirect activators such as metformin, which inhibit the mitochondrial respiratory chain to increase the AMP:ATP ratio, MK-8722 binds directly to the AMPK complex to induce a conformational change that promotes its activation.
Mechanism of Action
MK-8722 acts as an allosteric activator, binding to a site at the interface of the α and β subunits. This binding mimics the effects of AMP, promoting phosphorylation of threonine 172 on the α subunit by upstream kinases (like LKB1) and protecting this residue from dephosphorylation. This dual action leads to robust and sustained AMPK activation. The activation by MK-8722 is synergistic with AMP, indicating they act at distinct sites.
Caption: Allosteric activation of AMPK by a direct activator.
Quantitative Data Presentation
The following tables summarize the in vitro potency and in vivo efficacy of the pan-activator MK-8722 and the β1-selective activator A-769662 for comparison.
Table 1: In Vitro Activity of Direct AMPK Activators
| Compound | Assay Type | Target | EC50 | Reference |
| MK-8722 | Enzyme Activity | Pan-AMPK Complexes (phosphorylated) | ~1 - 60 nM | |
| A-769662 | Enzyme Activity | Purified Rat Liver AMPK | 0.8 µM |
Table 2: In Vivo Efficacy in Rodent Models of Type 2 Diabetes
| Compound | Animal Model | Dose & Regimen | Key Outcomes | Reference |
| MK-8722 | db/db Mice | 30 mg/kg/day (p.o.) | Dose-dependent lowering of ambient blood glucose, comparable to rosiglitazone. | |
| MK-8722 | eDIO Mice | 10-30 mg/kg (p.o.) | Significant reduction in fasting blood glucose and improved glucose tolerance in oGTT. | |
| A-769662 | ob/ob Mice | 30 mg/kg (i.p., b.i.d.) | ~40% reduction in plasma glucose; reduced plasma and liver triglycerides. |
Downstream Signaling and Metabolic Effects
Activation of AMPK by a direct activator like MK-8722 initiates a signaling cascade that favorably modulates glucose and lipid metabolism.
Caption: Key downstream effects of AMPK activation.
Detailed Experimental Protocols
The following protocols are generalized methodologies based on published studies for evaluating AMPK activators. Researchers should optimize these based on their specific experimental setup.
Experiment 1: In Vitro AMPK Kinase Activity Assay
This assay quantifies the direct activation of purified AMPK enzyme by a test compound.
-
Objective: To determine the EC50 of a compound for AMPK activation.
-
Materials:
-
Recombinant human AMPK (e.g., α1/β1/γ1 complex).
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT, 100µM AMP).
-
SAMS peptide substrate (HMRSAMSGLHLVKRR).
-
ATP.
-
Test compound dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system.
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., MK-8722) in DMSO, then dilute further in Kinase Buffer.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the AMPK enzyme and SAMS peptide substrate in Kinase Buffer.
-
Initiate the reaction by adding 2 µL of ATP solution in Kinase Buffer. Final concentrations might be 10-25 µM ATP and 20-50 µM SAMS peptide.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system as per the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent activation relative to a vehicle control and plot the dose-response curve to determine the EC50 value.
-
Experiment 2: Cellular Target Engagement (ACC Phosphorylation)
This assay confirms that the compound activates AMPK within a cellular context by measuring the phosphorylation of its direct downstream substrate, ACC.
-
Objective: To assess compound-induced phosphorylation of ACC at Ser79 in a relevant cell line (e.g., HepG2 human hepatoma cells).
-
Materials:
-
HepG2 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound (e.g., MK-8722).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
Primary antibodies: Rabbit anti-phospho-ACC (Ser79), Rabbit anti-total ACC, Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-total AMPKα.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate HepG2 cells and grow to ~80% confluency.
-
Treat cells with various concentrations of the test compound (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-pACC, diluted 1:1000) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ACC, p-AMPK, and total AMPK to confirm equal loading and assess direct AMPK activation.
-
Quantify band intensities to determine the ratio of phosphorylated protein to total protein.
-
Experiment 3: In Vivo Oral Glucose Tolerance Test (OGTT)
This is a critical in vivo experiment to determine if the AMPK activator improves the ability of a diabetic animal to handle a glucose load.
-
Objective: To evaluate the effect of the compound on glucose tolerance in a diet-induced obese (DIO) or genetic (e.g., db/db) mouse model of T2D.
-
Materials:
-
Diabetic mice (e.g., male C57BL/6J mice on a high-fat diet for 12-16 weeks).
-
Test compound formulated for oral gavage.
-
Glucose solution (e.g., 20% D-glucose in sterile water).
-
Handheld glucometer and test strips.
-
Oral gavage needles.
-
-
Procedure:
-
Acclimate animals and randomize into treatment groups (vehicle and compound).
-
Administer the test compound or vehicle by oral gavage at a predetermined time before the glucose challenge (e.g., 1-2 hours).
-
Fast the mice for 6 hours (to avoid hypoglycemia associated with longer fasts).
-
At time t=0, take a baseline blood glucose reading from the tail vein.
-
Immediately administer a glucose bolus (1-2 g/kg body weight) via oral gavage.
-
Measure blood glucose from the tail vein at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Plot the blood glucose concentration over time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall improvement in glucose tolerance. A lower AUC in the compound-treated group indicates improved glucose disposal.
-
Caption: A generalized workflow for preclinical evaluation.
Conclusion and Future Directions
Direct activation of AMPK represents a compelling, insulin-independent strategy for the treatment of type 2 diabetes. Potent, systemic pan-activators like MK-8722 have demonstrated robust glucose-lowering effects in multiple preclinical models, validating the therapeutic potential of this target. However, the development of such compounds has been met with challenges, including off-target effects or on-target effects in non-target tissues, such as the cardiac hypertrophy observed with MK-8722.
Future research should focus on developing tissue-selective AMPK activators (e.g., muscle- or liver-selective) to maximize therapeutic benefits while minimizing potential adverse effects. The experimental framework provided in this guide offers a robust starting point for the identification and validation of next-generation AMPK activators that could translate into safe and effective therapies for patients with type 2 diabetes.
References
- 1. Systemic pan-AMPK activator MK-8722 improves glucose homeostasis but induces cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of A-769662, a direct AMPK activator, on Tlr-4 expression and activity in mice heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AMPK Activator 8 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3][4][5] It is activated in response to stresses that deplete cellular ATP, such as low glucose, hypoxia, and ischemia. Once activated, AMPK stimulates catabolic pathways that generate ATP, like fatty acid oxidation and glycolysis, while inhibiting anabolic pathways that consume ATP, such as protein and lipid synthesis. This positions AMPK as a significant therapeutic target for metabolic diseases like type 2 diabetes, obesity, and cancer.
AMPK activator 8 is a potent small molecule that allosterically activates various AMPK complexes. Understanding its proper handling and application in cell culture is essential for reliable and reproducible experimental outcomes. These application notes provide detailed protocols for the dissolution and use of this compound in a research setting.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and provides a comparison with another common AMPK activator.
| Compound | Parameter | Value | Cell Line | Reference |
| This compound (compound 2) | EC₅₀ (α1β1γ1) | 11 nM | - | |
| EC₅₀ (α2β1γ1) | 27 nM | - | ||
| EC₅₀ (α1β2γ1) | 4 nM | - | ||
| EC₅₀ (α2β2γ1) | 2 nM | - | ||
| EC₅₀ (α2β2γ3) | 4 nM | - | ||
| EC₅₀ (Cell Viability) | 255 nM | HepG2 | ||
| EC₅₀ (Cell Viability) | 230 nM | C2C12 myoblasts | ||
| MK-8722 | EC₅₀ | ~1 to 60 nM (for all 12 mammalian AMPK complexes) | - | |
| Generic AMPK Activator (CAS 849727-81-7) | Solubility in DMSO | 10 mg/mL | - | |
| EC₅₀ (Glucose Uptake) | 11.7 µM | L6 myocytes |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Materials:
-
This compound (solid form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required stock concentration and volume. A common stock concentration for small molecule inhibitors and activators is 10 mM.
-
Calculate the mass of this compound needed. Use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (Note: The molecular weight of this compound should be provided by the manufacturer.)
-
Weigh the required amount of this compound in a sterile microcentrifuge tube under aseptic conditions (e.g., in a laminar flow hood).
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, stock solutions are typically stable for several months.
Protocol 2: Treatment of Cells with this compound
This protocol outlines the general procedure for treating cultured cells with this compound. The optimal concentration and incubation time will vary depending on the cell type and the specific experimental goals and should be determined empirically through a dose-response and time-course experiment.
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium
-
Prepared stock solution of this compound (from Protocol 1)
-
Sterile pipettes and filter tips
Procedure:
-
Culture cells to the desired confluency. Typically, cells are treated when they are in the exponential growth phase (e.g., 70-80% confluent).
-
Prepare the working solution of this compound. Thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO in the medium.
-
-
Remove the existing medium from the cells.
-
Add the medium containing the desired concentration of this compound (or the vehicle control) to the cells.
-
Incubate the cells for the desired period (e.g., 1, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Proceed with downstream analysis. After the incubation period, cells can be harvested for various assays, such as Western blotting to assess the phosphorylation of AMPK and its downstream targets (e.g., ACC), cell viability assays, or metabolic assays.
Visualizations
Caption: Experimental workflow for dissolving and applying this compound.
Caption: Simplified AMPK signaling pathway activation.
References
- 1. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. sinobiological.com [sinobiological.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Common In Vitro AMPK Activators
Audience: Researchers, scientists, and drug development professionals.
Introduction: AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2] It is a heterotrimeric protein composed of a catalytic α subunit and regulatory β and γ subunits.[1] AMPK is activated in response to an increase in the cellular AMP/ATP ratio, which can be triggered by various metabolic stresses like glucose deprivation, hypoxia, and exercise.[2][3] Once activated, AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP (such as fatty acid oxidation and glucose uptake) and inhibiting anabolic pathways that consume ATP (such as protein and fatty acid synthesis). Due to its central role in metabolism, AMPK has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity.
Several pharmacological agents are widely used in vitro to activate AMPK for research purposes. This document provides detailed application notes and protocols for three commonly used AMPK activators: AICAR, A-769662, and Metformin.
-
AICAR (Acadesine): A cell-permeable adenosine analog that is metabolized intracellularly to ZMP (5-aminoimidazole-4-carboxamide ribotide), an AMP mimetic. ZMP allosterically activates AMPK without altering cellular ATP levels.
-
A-769662: A potent, reversible, and allosteric activator of AMPK. It directly stimulates AMPK activity and also inhibits the dephosphorylation of the catalytic α subunit at Threonine 172, thereby locking it in an active state.
-
Metformin: A biguanide drug widely used to treat type 2 diabetes. Its primary mechanism of AMPK activation involves the inhibition of mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio.
Working Concentrations of Common AMPK Activators In Vitro
The optimal working concentration of an AMPK activator can vary significantly depending on the cell type, treatment duration, and the specific experimental endpoint. The following table summarizes typical concentration ranges reported in the literature. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
| Activator | Cell Type | Concentration Range | Treatment Duration | Assay/Effect |
| AICAR | C2C12, SKN-MC | 2 mM | 24 hours | Western Blot for p-AMPK |
| Various Cell Lines | 0.5 - 2 mM | 30 mins - 24 hours | General AMPK activation | |
| Rat primary osteoblasts | 100 - 500 µM | 1 hour | Western Blot for p-AMPK | |
| Mouse embryos | 250 µM - 1 mM | N/A | Improved development/meiosis | |
| A-769662 | Partially purified rat liver AMPK | EC₅₀ = 0.8 µM | N/A | Cell-free kinase assay |
| Primary rat hepatocytes | IC₅₀ = 3.2 µM | 4 hours | Inhibition of fatty acid synthesis | |
| PC-3 cells | 1 mM | 1 hour | Western Blot for p-AMPK | |
| HEK293 cells | 200 µM | N/A | Kinase assay for endogenous AMPK | |
| Metformin | Rat primary osteoblasts | 100 - 500 µM | 1 hour | Western Blot for p-AMPK |
| HCT116 cells | 2.5 - 20 mM | 24 hours | Cell proliferation assay | |
| C2C12 myotubes | 50 µM - 5 mM | 24 hours | Cell viability, glucose concentration | |
| L6 muscle cells | 15 mM | 60 mins | Mitochondrial energy formation |
AMPK Signaling Pathway
AMPK activation is a multi-step process. Canonically, an increase in the cellular AMP:ATP ratio leads to AMP binding to the γ subunit of AMPK. This binding induces a conformational change that promotes the phosphorylation of Threonine 172 (Thr172) on the α catalytic subunit by an upstream kinase, most notably Liver Kinase B1 (LKB1). Phosphorylation at Thr172 is the critical step for full AMPK activation. Activated AMPK then phosphorylates a host of downstream targets to orchestrate a metabolic shift towards energy conservation and production.
Experimental Protocols
Preparation of Stock Solutions
Proper preparation and storage of activator stock solutions are critical for reproducible results.
| Activator | Molecular Weight | Recommended Solvent | Stock Concentration | Storage |
| AICAR | 258.23 g/mol | Sterile dH₂O or DMSO | 75 mM | -20°C, protected from light. Aliquot to avoid freeze-thaw cycles. |
| A-769662 | 360.4 g/mol | DMSO | 15 mM | -20°C, desiccated. Use solution within 3 months. |
| Metformin HCl | 165.62 g/mol | Sterile dH₂O | 1 M | -20°C. Stable for several months. |
Protocol for a 1 M Metformin Stock Solution:
-
Under a chemical fume hood, carefully weigh 165.62 mg of Metformin HCl powder.
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add 1 mL of sterile water.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube inside a laminar flow hood.
-
Aliquot into smaller volumes and store at -20°C.
In Vitro AMPK Activation Workflow
This workflow outlines a typical experiment to assess the effect of an AMPK activator on a target of interest in cultured cells.
References
- 1. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms | Springer Nature Experiments [experiments.springernature.com]
Determining the Optimal Dosage of AMPK Activators in Mouse Models: Application Notes and Protocols
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor and a key regulator of metabolic homeostasis. Its activation has shown therapeutic potential for a range of conditions, including metabolic syndrome, type 2 diabetes, and cancer. Consequently, the development and preclinical evaluation of novel AMPK activators are of significant interest to the research community. While a specific compound designated "AMPK activator 8" was not identified in the scientific literature, this document provides a comprehensive guide for determining the optimal dosage of AMPK activators in mouse models. The principles, protocols, and data presented here are based on established research with well-characterized AMPK activators and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
The following sections detail experimental protocols, summarize quantitative data from studies with various AMPK activators, and provide visualizations of key pathways and workflows to guide the design and execution of in vivo studies.
Data Presentation: Dosages of Common AMPK Activators in Mouse Models
The optimal dosage of an AMPK activator can vary significantly depending on the specific compound, the mouse model, the route of administration, and the therapeutic indication. The following table summarizes dosages and key findings for several well-documented AMPK activators.
| AMPK Activator | Mouse Model | Dosage | Route of Administration | Key Findings |
| A-769662 | ob/ob mice | 30 mg/kg, twice daily | Oral (b.i.d.) | Lowered plasma glucose by 40%, reduced body weight gain, and decreased plasma and liver triglyceride levels.[1] |
| C57BL/6J mice | 30, 60, and 90 mg/kg | Intraperitoneal (i.p.) | Recommended for dose titration to achieve a significant response in blood glucose without severe hypoglycemia.[2] A 60 mg/kg dose was used in a specific protocol.[2] | |
| MK-8722 | C57BL/6J mice | 15, 30, and 45 mg/kg | Intraperitoneal (i.p.) | Recommended for dose titration.[2] A 30 mg/kg dose was used in a specific protocol to induce glucose uptake.[2] |
| ZLN024 | db/db mice | 15 mg/kg/day | Not specified | Improved glucose tolerance; decreased liver weight, triacylglycerol, and total cholesterol content. |
| Compound 1 | Xenograft mouse model (colorectal cancer) | 40 mg/kg (Maximum Tolerated Dose) | Intravenous (i.v.), single or fractionated doses | Significant antitumor activity and tumor growth delay. |
| RX-375 | db/db mice | 30 mg/kg | Oral (single administration) | Resulted in plasma concentrations of 9.0 µM at 1h, 5.6 µM at 4h, and 2.4 µM at 8h. Ameliorated liver steatosis. |
| Metformin | High-fat, high-carbohydrate diet-induced MAFLD mice | 150 mg/kg | Oral (p.o.) | Used as a positive control, demonstrating metabolic improvements. |
| Resveratrol | Wild-type, AMPKα1-/-, and AMPKα2-/- mice | Not specified | Not specified | Increased physical endurance in wild-type mice, an effect abolished in AMPK-deficient mice. |
| Salicylate | Wild-type and β1-knockout mice | Not specified | Injection | Increased whole-body fat oxidation, an effect mediated by AMPK activation. |
Experimental Protocols
Dose Titration for Acute Glycemic Control
This protocol is designed to determine the optimal dose of an AMPK activator for acute effects on blood glucose levels.
Materials:
-
AMPK activator of interest
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Male C57BL/6J mice (8-10 weeks old)
-
Glucometer and test strips
-
Syringes for intraperitoneal injection
-
Animal scale
Procedure:
-
Animal Preparation: House mice under a standard light-dark cycle with free access to water. Fast the mice overnight (12-16 hours) in clean cages with no food.
-
Group Allocation: Randomly assign mice to different dosage groups (e.g., vehicle control, 15 mg/kg, 30 mg/kg, 45 mg/kg). A group size of 5-8 mice is recommended.
-
Baseline Blood Glucose: Gently handle the mice to minimize stress. Obtain a baseline blood glucose reading (t=0) from the tail vein.
-
Compound Administration: Prepare fresh solutions of the AMPK activator in the vehicle. Administer the assigned dose via intraperitoneal injection. The injection volume should be calculated based on the body weight of each mouse (e.g., 10 µL/g).
-
Blood Glucose Monitoring: Measure blood glucose at regular intervals post-injection (e.g., 30, 60, 90, 120, and 180 minutes).
-
Data Analysis: Plot the change in blood glucose over time for each dosage group. The ideal dose should produce a significant and measurable decrease in blood glucose without inducing severe hypoglycemia.
Caption: Workflow for dose titration of an AMPK activator in mice.
Chronic Dosing in a Diet-Induced Obesity (DIO) Model
This protocol outlines a longer-term study to evaluate the effects of an AMPK activator on metabolic parameters in a diet-induced obesity model.
Materials:
-
AMPK activator of interest
-
Vehicle solution
-
Male C57BL/6J mice (6 weeks old)
-
High-fat diet (HFD) (e.g., 60% kcal from fat)
-
Standard chow diet
-
Metabolic cages (optional, for indirect calorimetry)
-
Equipment for glucose tolerance test (GTT) and insulin tolerance test (ITT)
-
Kits for measuring plasma triglycerides, cholesterol, and insulin
Procedure:
-
Model Induction: Feed mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.
-
Treatment Groups: Once the metabolic phenotype is established, randomize the HFD-fed mice into a vehicle control group and one or more treatment groups receiving different doses of the AMPK activator.
-
Compound Administration: Administer the compound daily via oral gavage or another appropriate route for the duration of the study (e.g., 4-8 weeks).
-
Monitoring:
-
Body Weight and Food Intake: Record body weight and food intake 2-3 times per week.
-
Metabolic Tests: Perform GTT and ITT at baseline and at the end of the study.
-
Indirect Calorimetry: Acclimate mice to metabolic cages and measure oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) to assess energy expenditure and substrate utilization.
-
-
Terminal Procedures:
-
At the end of the study, fast mice overnight.
-
Collect blood via cardiac puncture for analysis of plasma glucose, insulin, triglycerides, and cholesterol.
-
Harvest tissues (liver, skeletal muscle, adipose tissue) for histological analysis and measurement of target engagement (e.g., phosphorylation of AMPK and its downstream targets like ACC).
-
Caption: Workflow for chronic dosing of an AMPK activator in a DIO mouse model.
Signaling Pathway
AMPK activation triggers a cascade of downstream events that collectively shift cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes.
Caption: Simplified AMPK signaling pathway.
Conclusion
The determination of an optimal dosage for an AMPK activator in mouse models is a critical step in preclinical development. It requires a systematic approach, beginning with acute dose-response studies to assess target engagement and physiological effects, followed by chronic studies in relevant disease models to evaluate therapeutic efficacy and safety. The protocols and data provided herein offer a framework for these investigations. Researchers should adapt these general guidelines to the specific characteristics of their compound and the scientific questions being addressed. Careful consideration of the mouse strain, sex, age, and diet is essential for obtaining reproducible and translatable results.
References
Application Notes and Protocols for AMPK Activator 8 in Western Blotting
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of AMPK activator 8 in Western blotting to assess the activation of the AMP-activated protein kinase (AMPK) signaling pathway.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1][3] AMPK is activated in response to metabolic stresses that deplete cellular ATP, such as low glucose, hypoxia, and ischemia.[1] Activation of AMPK requires the phosphorylation of threonine 172 (Thr172) on the α subunit by upstream kinases, most notably LKB1. Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.
This compound is a potent, direct, allosteric activator of AMPK. It activates various AMPK isoforms with high efficacy, making it a valuable tool for studying the AMPK signaling pathway and its role in various physiological and pathological processes, including type 2 diabetes, obesity, and cancer. Western blotting is a widely used technique to measure the activation of AMPK by detecting the phosphorylation of AMPKα at Thr172 and the phosphorylation of its downstream substrates, such as Acetyl-CoA Carboxylase (ACC).
Mechanism of Action of this compound
This compound functions as a direct allosteric activator of AMPK, meaning it binds to the AMPK complex and induces a conformational change that enhances its activity. This activation is independent of changes in the cellular AMP:ATP ratio, which is the canonical mechanism of AMPK activation. The potency of this compound has been determined across various AMPK isoforms, as summarized in the table below.
| AMPK Isoform | EC50 (nM) |
| rAMPK α1β1γ1 | 11 |
| rAMPK α2β1γ1 | 27 |
| rAMPK α1β2γ1 | 4 |
| rAMPK α2β2γ1 | 2 |
| rAMPK α2β2γ3 | 4 |
| Data sourced from MedchemExpress. |
Signaling Pathway
The activation of AMPK by this compound initiates a signaling cascade that impacts numerous downstream targets. A key downstream substrate is Acetyl-CoA Carboxylase (ACC), which is phosphorylated by AMPK at Ser79 (ACC1) or Ser212 (ACC2). This phosphorylation inhibits ACC activity, leading to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes fatty acid oxidation.
References
Cell-Based Assays for AMPK Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3] As a master regulator of cellular energy homeostasis, it is activated in response to stresses that deplete cellular ATP, such as low glucose, hypoxia, and ischemia.[1][3] Due to its critical role in metabolic regulation, AMPK has emerged as a promising therapeutic target for a range of diseases, including type 2 diabetes, obesity, and cancer. This document provides detailed application notes and protocols for various cell-based assays to monitor and quantify AMPK activation, aiding researchers in the discovery and development of novel AMPK-modulating therapeutics.
The activation of AMPK is a multi-step process. A key event is the phosphorylation of threonine 172 (Thr172) within the activation loop of the catalytic α subunit. This phosphorylation is carried out by upstream kinases, primarily liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ). The binding of AMP or ADP to the regulatory γ subunit induces a conformational change that promotes this phosphorylation and allosterically activates the kinase.
This guide details several widely used methods to assess AMPK activation in a cellular context: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) biosensors, and Reporter Gene Assays. Each section includes an overview of the assay principle, detailed experimental protocols, and a summary of quantitative data to facilitate assay selection and implementation.
AMPK Signaling Pathway
The AMPK signaling pathway is a complex network that responds to cellular energy status. Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance. It stimulates catabolic pathways that generate ATP, such as fatty acid oxidation and glycolysis, while inhibiting anabolic pathways that consume ATP, like protein and lipid synthesis.
I. Western Blotting for AMPK Phosphorylation
Application Note:
Western blotting is a widely used and robust method for detecting the phosphorylation status of AMPK at Thr172. This technique allows for the semi-quantitative analysis of p-AMPKα relative to the total AMPKα protein levels in cell lysates, providing a direct measure of AMPK activation. It is a valuable tool for confirming hits from primary screens and for detailed mechanistic studies.
Quantitative Data Summary:
| Parameter | Typical Value | Notes |
| Detection Limit | 1-10 ng of target protein | Dependent on antibody affinity and detection reagents. |
| Dynamic Range | 1-2 orders of magnitude | Limited by film or digital imager saturation. |
| Throughput | Low to medium | Labor-intensive, not ideal for large-scale screening. |
| Z'-factor | Not typically calculated | Primarily a qualitative or semi-quantitative method. |
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 10 cm dishes to achieve 70-80% confluency at the time of treatment.
-
Treat cells with compounds of interest for the desired time points. Include appropriate positive (e.g., AICAR, metformin) and negative (vehicle) controls.
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify band intensities using densitometry software. Normalize the p-AMPKα signal to the total AMPKα signal for each sample.
-
II. Enzyme-Linked Immunosorbent Assay (ELISA)
Application Note:
ELISA is a plate-based immunoassay that offers a more quantitative and higher-throughput alternative to Western blotting for measuring AMPK activation. Sandwich ELISAs are commonly used to detect either total AMPK or phospho-AMPKα (Thr172) in cell lysates. Cell-based ELISAs are also available, which eliminate the need for lysate preparation and allow for in-well analysis.
Quantitative Data Summary:
| Parameter | Typical Value | Notes |
| Detection Limit | 0.1 - 10 ng/mL | Varies between different commercial kits. |
| Dynamic Range | 2-3 orders of magnitude | Typically wider than Western blotting. |
| Throughput | Medium to high | 96-well or 384-well plate format allows for screening. |
| Z'-factor | 0.5 - 0.9 | Can be a robust assay for HTS. |
Experimental Protocol (Sandwich ELISA):
References
Application Notes and Protocols for a Representative AMPK Activator: PF-06409577
These notes provide detailed technical guidance for researchers, scientists, and drug development professionals on the preclinical administration of PF-06409577, a potent and selective direct activator of AMP-activated protein kinase (AMPK). This compound serves as a representative tool for studying the therapeutic potential of AMPK activation in various disease models.
Compound Profile: PF-06409577
-
Mechanism of Action: PF-06409577 is a direct, allosteric activator of AMPK, showing high selectivity for β1-containing AMPK complexes. It activates AMPK by binding to its subunits, leading to a robust and sustained increase in phosphorylation of the catalytic alpha subunit at Threonine-172 (p-AMPKα Thr172)[1]. This activation switches cellular metabolism from anabolic (energy-consuming) processes like lipid and cholesterol synthesis to catabolic (energy-producing) processes such as fatty acid oxidation[2][3][4][5].
-
Key Molecular Targets:
-
Primary Target: AMP-activated protein kinase (AMPK), specifically α1β1γ1 and α2β1γ1 isoforms.
-
Downstream Substrates: Acetyl-CoA Carboxylase (ACC), mTORC1, ULK1.
-
-
Pharmacokinetics: The compound is orally bioavailable and has been shown to be rapidly absorbed in rats, dogs, and monkeys. However, bioavailability can vary by species, with reported values of 15% in rats, 59% in monkeys, and 100% in dogs.
Preclinical Applications
PF-06409577 has been investigated in multiple preclinical models for its therapeutic effects on metabolic diseases and cancer.
-
Metabolic Diseases: In rodent and primate models of non-alcoholic fatty liver disease (NAFLD) and hyperlipidemia, PF-06409577 corrects dyslipidemia by inhibiting hepatic lipid and cholesterol synthesis pathways, leading to reduced liver fat and circulating cholesterol.
-
Oncology: Studies in osteosarcoma models show that PF-06409577 inhibits tumor growth by activating AMPK, which in turn inhibits the mTORC1 signaling pathway, induces autophagy, and promotes the degradation of multiple receptor tyrosine kinases (RTKs).
Quantitative Data from Animal Studies
The following tables summarize the quantitative outcomes of PF-06409577 administration in various preclinical models.
Table 1: Effects of PF-06409577 on Metabolic Parameters in ZSF1 Rats
| Parameter | Animal Model | Dose & Duration | Vehicle | Outcome |
| Blood Glucose | ZSF1 Obese Rats | 10, 30, 100 mg/kg/day (p.o.) for 67 days | 0.5% Methylcellulose | Dose-dependent reduction |
| Plasma Triglycerides | ZSF1 Obese Rats | 10, 30, 100 mg/kg/day (p.o.) for 67 days | 0.5% Methylcellulose | Significant reduction |
| Total Cholesterol | ZSF1 Obese Rats | 10, 30, 100 mg/kg/day (p.o.) for 67 days | 0.5% Methylcellulose | Significant reduction |
| Urinary Albumin | ZSF1 Obese Rats | 10, 30, 100 mg/kg/day (p.o.) for 60 days | 0.5% Methylcellulose | >2-fold reduction vs. vehicle |
Table 2: Effects of PF-06409577 in a Primate Model of Hyperlipidemia
| Parameter | Animal Model | Dose & Duration | Vehicle | Outcome |
| Total Serum Cholesterol | Cynomolgus Monkeys | 25 mg/kg/day (p.o.) for 6 weeks | Vehicle Control | Significant reduction |
| LDL Cholesterol | Cynomolgus Monkeys | 25 mg/kg/day (p.o.) for 6 weeks | Vehicle Control | Significant reduction |
Table 3: Effects of PF-06409577 on Osteosarcoma Xenograft Growth
| Parameter | Animal Model | Dose & Duration | Vehicle | Outcome |
| Tumor Volume | SCID Mice (U2OS Xenograft) | 10, 30 mg/kg/day (p.o.) for 24 days | Saline | Significant inhibition of tumor growth |
| Tumor Growth | SCID Mice (Primary OS Xenograft) | 10 mg/kg/day (p.o.) for 24 days | Saline | Significant inhibition of tumor growth |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of PF-06409577
This protocol describes the preparation of PF-06409577 for oral gavage (p.o.) in rodent studies.
Materials:
-
PF-06409577 powder
-
Vehicle solution: Sterile 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween-80 in water.
-
Alternative Vehicle: A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can also be used for solubility.
-
Balance, weigh boats, spatulas
-
Conical tubes (15 mL or 50 mL)
-
Vortex mixer and/or sonicator
-
Animal feeding needles (gavage needles), appropriate size for the animal model
-
Syringes (1 mL or 3 mL)
Procedure:
-
Calculate Required Amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the dose (e.g., 100 mg/kg), and the dosing volume (e.g., 10 mL/kg).
-
Weigh Compound: Accurately weigh the required amount of PF-06409577 powder.
-
Prepare Vehicle: Prepare the 0.5% methylcellulose / 0.1% Tween-80 vehicle.
-
Suspension Preparation: a. Add the weighed PF-06409577 powder to a conical tube. b. Add a small amount of the vehicle and vortex thoroughly to create a uniform paste. c. Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension. Use a sonicator if necessary to aid dissolution or suspension.
-
Animal Dosing: a. Before each dosing session, vortex the suspension thoroughly to ensure uniformity. b. Weigh each animal to calculate the precise volume to be administered. c. Fill a syringe with the appropriate volume of the PF-06409577 suspension. d. Gently restrain the animal and administer the dose via oral gavage using a proper feeding needle. e. Monitor the animal briefly after dosing to ensure no adverse effects.
-
Schedule: Dosing is typically performed once daily (QD). For chronic studies, this can continue for several weeks (e.g., 24 to 67 days).
Protocol 2: Western Blot Analysis for AMPK Activation in Liver Tissue
This protocol outlines the procedure for measuring the activation of AMPK and its downstream target ACC in liver tissue samples collected from treated animals.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-total AMPKα, anti-p-ACC (Ser79), anti-total ACC, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Tissue Collection: Anesthetize the animal (e.g., with isoflurane) 4 hours after the final compound dose. Collect liver tissue and immediately snap-freeze it in liquid nitrogen. Store at -80°C until use.
-
Protein Extraction: a. Homogenize the frozen liver tissue in ice-cold RIPA buffer. b. Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes. c. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 2 µg/µL) with RIPA buffer and Laemmli sample buffer. Heat samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. b. Run the gel to separate proteins by size. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (e.g., anti-p-AMPKα) overnight at 4°C, diluted according to the manufacturer's recommendation. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal (e.g., p-AMPK/t-AMPK) to determine the level of activation.
Visualizations
Signaling Pathway of PF-06409577
Caption: Mechanism of action for the AMPK activator PF-06409577.
Experimental Workflow for a Chronic Dosing Study
References
- 1. Frontiers | PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth [frontiersin.org]
- 2. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AMPK: Lessons from transgenic and knockout animals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMPK Activator 8
These application notes provide detailed protocols for the preparation and use of AMPK Activator 8, a potent small molecule activator of AMP-activated protein kinase (AMPK). This document is intended for researchers, scientists, and drug development professionals.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1] It is activated in response to low cellular energy levels, such as nutrient deprivation or hypoxia, and works to restore energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.[1][2] Due to its key role in metabolism, AMPK has emerged as a significant therapeutic target for metabolic disorders, including type 2 diabetes and obesity, as well as cancer.[1][3]
This compound (CAS No. 1852451-96-7) is a potent activator of AMPK. Another well-characterized AMPK activator is compound D942 (CAS No. 849727-81-7). Both are indirect activators that are thought to function by inhibiting mitochondrial complex I, which leads to an increase in the cellular AMP:ATP ratio and subsequent activation of AMPK. These compounds are valuable tools for studying the physiological and pathological roles of AMPK signaling.
Product Information
Chemical Properties
The following table summarizes the key chemical properties for two commonly used AMPK activators. It is crucial to refer to the specific product information provided by the supplier.
| Property | This compound (HY-147038) | AMPK Activator (D942) |
| CAS Number | 1852451-96-7 | 849727-81-7 |
| Molecular Formula | C₂₂H₂₁FN₂O₄ | C₂₂H₂₁FO₄ |
| Molecular Weight | 412.42 | 368.40 |
| Appearance | Crystalline Solid | Crystalline Solid |
Solubility Data
Proper dissolution is critical for the accurate and effective use of AMPK activators. The following table provides solubility information. It is highly recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can significantly impact solubility.
| Solvent | This compound (HY-147038) | AMPK Activator (D942) |
| DMSO | ≥ 31.25 mg/mL | 10 mg/mL, 25 mg/mL |
| Ethanol | Insoluble | 2 mg/mL |
| Water | Insoluble | Insoluble |
Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of AMPK Activator (D942) in DMSO. This is a general guideline and can be adapted for this compound based on its specific molecular weight and desired stock concentration.
Materials:
-
AMPK Activator (D942) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate the Compound: Before opening, allow the vial of the AMPK activator to warm to room temperature to prevent condensation of moisture.
-
Weigh the Compound: Carefully weigh the desired amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of D942 (MW: 368.40), weigh out 3.684 mg.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed compound. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store the stock solutions at -20°C. Under these conditions, the stock solutions are reported to be stable for up to 6 months.
Stock Solution Preparation Table (for D942, MW: 368.40)
| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.714 mL | 13.57 mL | 27.14 mL |
| 5 mM | 0.543 mL | 2.714 mL | 5.428 mL |
| 10 mM | 0.271 mL | 1.357 mL | 2.714 mL |
| 50 mM | 0.054 mL | 0.271 mL | 0.543 mL |
Experimental Protocol: Activation of AMPK in Cell Culture
This protocol provides a general procedure for treating cultured cells with an AMPK activator to study its effects on downstream signaling pathways.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
AMPK activator stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Compound Dilution: Prepare working solutions of the AMPK activator by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. Typical final concentrations range from 1 µM to 50 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the activator used.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentrations of the AMPK activator or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The incubation time can vary from 30 minutes to 24 hours or longer, depending on the specific endpoint being measured.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.
-
Downstream Analysis: The cell lysates can now be used for downstream analyses such as Western blotting to detect the phosphorylation of AMPK (at Thr172) and its downstream targets like Acetyl-CoA Carboxylase (ACC).
Visualizations
AMPK Signaling Pathway
Caption: AMPK Signaling Pathway Activation.
Experimental Workflow for Cell-Based Assays
Caption: Cell-Based AMPK Activation Workflow.
References
Application Notes and Protocols for Using AMPK Activator 8 in Seahorse XF Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2] It acts to restore energy homeostasis by activating catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic pathways that consume ATP.[3] Due to its role in metabolic regulation, AMPK is a significant therapeutic target for metabolic diseases like type 2 diabetes and obesity.
The Agilent Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time by simultaneously measuring the two major energy-producing pathways: mitochondrial respiration and glycolysis. The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
This document provides detailed application notes and protocols for utilizing AMPK activator 8 in Seahorse XF assays to investigate its effects on cellular metabolism. This compound is a potent, direct activator of AMPK with EC50 values in the low nanomolar range for various AMPK isoforms. These protocols are designed to guide researchers in designing, performing, and interpreting experiments to characterize the metabolic effects of this specific AMPK activator.
Signaling Pathway
Caption: The AMPK signaling pathway is activated by cellular stress and upstream kinases, as well as direct activators like this compound.
Experimental Protocols
Cell Culture and Seeding for Seahorse XF Assay
This protocol outlines the steps for preparing cells for a Seahorse XF assay. Optimal cell seeding density is critical and should be determined empirically for each cell type.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Seahorse XF Cell Culture Microplate (24- or 96-well)
-
Trypsin or other cell detachment solution
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Protocol:
-
Culture cells in appropriate flasks until they reach 70-80% confluency.
-
The day before the assay, harvest the cells using a standard detachment protocol.
-
Count the cells and determine viability.
-
Resuspend the cells in the complete culture medium at the desired concentration.
-
Seed the cells in a Seahorse XF Cell Culture Microplate at the predetermined optimal density.
-
Ensure even cell distribution by gently shaking the plate in a cross pattern before incubation.
-
Incubate the plate overnight in a 37°C, 5% CO2 incubator.
Seahorse XF Sensor Cartridge Hydration and Assay Medium Preparation
Materials:
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM)
-
Supplements: Glucose, Pyruvate, Glutamine
-
Non-CO2 incubator at 37°C
Protocol: Day Before Assay:
-
Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.
-
Place the sensor cartridge onto the utility plate, ensuring the sensors are submerged.
-
Incubate the hydrated sensor cartridge overnight in a non-CO2 incubator at 37°C.
Day of Assay:
-
Warm the Seahorse XF Base Medium to 37°C.
-
Supplement the base medium with glucose, pyruvate, and glutamine to the desired final concentrations (see table below).
-
Adjust the pH of the assay medium to 7.4.
-
Place the prepared assay medium in a 37°C non-CO2 incubator to equilibrate for at least 1 hour.
This compound and Seahorse Compound Preparation
Materials:
-
This compound
-
Seahorse XF Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Glycolytic Rate Assay compounds (Rotenone/Antimycin A, 2-DG)
-
DMSO (or other appropriate solvent)
-
Prepared Seahorse XF Assay Medium
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, dilute the this compound stock solution in the prepared Seahorse XF Assay Medium to a 10X concentration of the final desired working concentrations.
-
Prepare 10X stock solutions of the Seahorse XF assay compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium.
-
Load the appropriate volume of each compound into the corresponding injection ports of the hydrated sensor cartridge.
Seahorse XF Assay Workflow
Caption: A typical workflow for a Seahorse XF assay to assess the effects of this compound on cellular metabolism.
Protocol:
-
Remove the cell culture medium from the wells of the cell plate.
-
Gently wash the cells once with pre-warmed Seahorse XF Assay Medium.
-
Add the final volume of pre-warmed Seahorse XF Assay Medium to each well.
-
Place the cell plate in a non-CO2 incubator at 37°C for at least 30-60 minutes to allow the temperature and pH to stabilize.
-
Start the Seahorse XF Analyzer and load the assay template in the software.
-
Insert the sensor cartridge for calibration.
-
After calibration, the instrument will prompt you to replace the utility plate with your cell plate.
-
The assay will proceed with cycles of mixing, waiting, and measuring to establish a baseline OCR and ECAR, followed by the sequential injection of the loaded compounds.
Data Presentation and Analysis
The data generated from the Seahorse XF assay can be analyzed using the Agilent Seahorse Wave software or Seahorse Analytics, a cloud-based application. The primary outputs are OCR and ECAR measurements over time.
Key Parameters to Analyze:
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP Production-Linked Respiration: The decrease in OCR after the injection of oligomycin.
-
Maximal Respiration: The maximum OCR reached after the injection of FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Glycolysis: The ECAR measurement before the addition of glycolytic inhibitors.
-
Glycolytic Capacity: The maximum ECAR reached after inhibiting mitochondrial ATP production with oligomycin.
Quantitative Data Summary
The following tables provide recommended starting concentrations for compounds used in these assays. It is highly recommended to perform a dose-response experiment for this compound to determine the optimal concentration for your specific cell type and experimental conditions.
Table 1: Recommended Concentrations for this compound Titration
| Compound | Stock Concentration | 10X Concentration in Assay Medium | Final Concentration in Well | Notes |
|---|
| this compound | 10 mM in DMSO | 10 nM - 10 µM | 1 nM - 1 µM | The EC50 for cell viability is ~230-255 nM, so it is advisable to start with concentrations below this range. |
Table 2: Recommended Concentrations for Seahorse XF Mito Stress Test
| Compound | Stock Concentration | 10X Concentration in Assay Medium | Final Concentration in Well |
|---|---|---|---|
| Oligomycin | 1 mM | 10 µM | 1.0 µM |
| FCCP | 1 mM | 10 µM | 1.0 µM |
| Rotenone/Antimycin A | 1 mM | 5 µM | 0.5 µM |
Table 3: Recommended Concentrations for Seahorse XF Assay Medium Supplements
| Supplement | Final Concentration |
|---|---|
| Glucose | 10 mM |
| Pyruvate | 1 mM |
| Glutamine | 2 mM |
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the metabolic effects of this compound using Seahorse XF technology. By following these guidelines, researchers can obtain robust and reproducible data to elucidate the role of AMPK activation in modulating cellular bioenergetics. The provided diagrams and tables serve as a quick reference for understanding the signaling pathway, experimental workflow, and recommended compound concentrations. Careful optimization of cell density and activator concentration will be critical for successful experiments.
References
Positive Controls for AMPK Activation Experiments: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1] Its activation in response to metabolic stress, such as a decrease in the ATP:AMP ratio, triggers a cascade of events aimed at restoring cellular energy balance.[2][3] This involves inhibiting anabolic pathways that consume ATP and activating catabolic pathways that generate ATP.[3] Due to its role as a master regulator of metabolism, AMPK has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity.
In research and drug development, robust and reliable positive controls are essential for validating experimental systems and accurately interpreting data related to AMPK activation. This document provides detailed application notes and protocols for commonly used positive controls for AMPK activation experiments, including small molecule activators.
Key Positive Control Compounds for AMPK Activation
Several well-characterized compounds are widely used to pharmacologically activate AMPK. These compounds act through different mechanisms and serve as excellent positive controls in a variety of experimental settings.
-
AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside): A cell-permeable nucleoside that is converted intracellularly to ZMP (5-aminoimidazole-4-carboxamide ribotide), an analog of AMP. ZMP mimics the effects of AMP by allosterically activating AMPK, making AICAR a widely used "exercise mimetic" in research.
-
A-769662: A potent, reversible, and direct allosteric activator of AMPK. It activates AMPK by binding to the β and γ subunits and inhibiting the dephosphorylation of the catalytic α subunit at Threonine 172 (Thr172). A-769662 can activate AMPK independently of upstream kinases.
-
Metformin: A widely prescribed oral anti-diabetic drug that activates AMPK, primarily in the liver and muscle. Its mechanism involves the inhibition of the mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio and subsequent activation of AMPK.
-
Berberine: A natural plant alkaloid that has been shown to have beneficial metabolic effects, partly through the activation of AMPK. Similar to metformin, berberine can inhibit mitochondrial respiration, leading to an increase in the AMP:ATP ratio and AMPK activation.
Quantitative Data Summary
The following table summarizes key quantitative data for the positive control compounds, providing a basis for experimental design and comparison.
| Compound | Mechanism of Action | Typical In Vitro Concentration | Typical In Vivo Dose | EC50 / IC50 | Fold Activation of AMPK | Key Downstream Effects |
| AICAR | AMP Mimetic (via ZMP) | 0.5 - 2 mM | 250 - 500 mg/kg | - | ~1.8-fold (in white muscle) | Increased glucose uptake and fatty acid oxidation |
| A-769662 | Direct Allosteric Activator | 1 - 200 µM | 15 - 30 mg/kg | EC50 = 0.8 µM (cell-free) | >1000-fold (with AMP, cell-free) | Inhibition of fatty acid synthesis |
| Metformin | Increases AMP:ATP ratio | 50 µM - 2 mM | 50 mg/kg | - | 1.3 to 1.6-fold (at 10-20µM) | Reduced hepatic glucose production |
| Berberine | Increases AMP:ATP ratio | 20 µM | - | - | Significant increase in phosphorylation | Increased glucose consumption |
Signaling Pathways and Experimental Logic
To effectively use these positive controls, it is crucial to understand the AMPK signaling pathway and the logical flow of a typical experiment.
AMPK Signaling Pathway
AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. Activation occurs through the phosphorylation of Thr172 on the α subunit by upstream kinases, most notably Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ). This phosphorylation is enhanced by the binding of AMP or ADP to the γ subunit, which induces a conformational change that makes Thr172 more accessible to upstream kinases and less susceptible to dephosphorylation. Activated AMPK then phosphorylates a host of downstream targets to restore cellular energy homeostasis.
Caption: AMPK signaling pathway showing points of intervention by common positive controls.
Experimental Workflow
A typical experiment to validate AMPK activation by a positive control involves cell or tissue treatment, protein extraction, and subsequent analysis by Western blotting or a kinase activity assay.
Caption: A generalized workflow for AMPK activation experiments using positive controls.
Experimental Protocols
The following are detailed protocols for the key experiments cited.
Protocol 1: Western Blot Analysis of AMPK and ACC Phosphorylation
This protocol describes the detection of phosphorylated AMPK (p-AMPKα at Thr172) and a key downstream target, phosphorylated Acetyl-CoA Carboxylase (p-ACC at Ser79), relative to total AMPK and ACC levels.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels (10%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172) (1:1000 dilution)
-
Rabbit anti-AMPKα (1:1000 dilution)
-
Rabbit anti-phospho-ACC (Ser79)
-
Rabbit anti-ACC
-
Antibody against a loading control (e.g., β-actin, GAPDH)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-buffered saline with 0.05-0.1% Tween 20)
Procedure:
-
Sample Preparation:
-
Treat cells with the desired positive control for the appropriate time and concentration.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 10-80 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and detect the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-AMPK and p-ACC signals to total AMPK and ACC, respectively, and to the loading control.
-
Protocol 2: In Vitro AMPK Kinase Activity Assay
This protocol measures the catalytic activity of AMPK, often using a synthetic peptide substrate like the SAMS peptide. Both radioactive and non-radioactive methods are available.
A. Radiometric Assay
Materials:
-
Purified AMPK
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol, 1 mM DTT, 0.1% Tween-20)
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
MgCl₂
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microfuge tube, combine purified AMPK with the positive control compound in the kinase assay buffer.
-
Add the SAMS peptide substrate.
-
Initiate the reaction by adding a mixture of MgCl₂ and [γ-³²P]ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 10-15 minutes.
-
-
Termination and Washing:
-
Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
-
B. Luminescence-based Assay (e.g., ADP-Glo™)
Materials:
-
Purified AMPK
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)
-
SAMS peptide substrate
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction by combining purified AMPK, the SAMS peptide, the positive control compound, and ATP in the kinase assay buffer.
-
Incubate at 30°C for a defined period (e.g., 15 minutes).
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which is then used by luciferase to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the ADP produced and thus the kinase activity.
-
Conclusion
The use of well-characterized positive controls such as AICAR, A-769662, metformin, and berberine is indispensable for the rigorous study of AMPK activation. The detailed protocols and comparative data provided in these application notes offer researchers a solid foundation for designing and executing reliable experiments. By following these guidelines, scientists can ensure the validity of their findings and contribute to a deeper understanding of the critical role of AMPK in health and disease.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Frontiers | AICAR, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation [frontiersin.org]
- 3. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
Application Notes and Protocols: Negative Controls for AMPK Activator 8 (PF-06409577) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting and implementing appropriate negative controls for studies involving the AMP-activated protein kinase (AMPK) activator PF-06409577, also known as AMPK Activator 8. Robust negative controls are essential for validating that the observed biological effects of PF-06409577 are specifically due to its activation of AMPK and not off-target effects.
Introduction to PF-06409577
PF-06409577 is a potent and selective, orally bioavailable, allosteric activator of AMPK.[1][2][3] It directly binds to the allosteric drug and metabolite (ADaM) site on the AMPK β1 subunit, leading to the activation of β1-containing AMPK heterotrimers.[4] Due to its role as a master regulator of cellular energy homeostasis, AMPK is a key therapeutic target for metabolic diseases, and PF-06409577 has been investigated for conditions like diabetic nephropathy and non-alcoholic fatty liver disease (NAFLD).[1]
Quantitative Data for PF-06409577
The following table summarizes the reported potency of PF-06409577 against different AMPK isoforms. This selectivity is a critical factor to consider in experimental design.
| AMPK Isoform | EC50 (nM) | Assay Type | Reference |
| α1β1γ1 | 7.0 | TR-FRET | |
| α2β1γ1 | 6.8 | TR-FRET | |
| α1β2γ1 | >4000 | TR-FRET | |
| α2β2γ1 | >4000 | TR-FRET | |
| α2β2γ3 | >4000 | TR-FRET |
The Importance of Negative Controls
These strategies fall into three main categories:
-
Pharmacological Controls: Using a well-characterized AMPK inhibitor.
-
Genetic Controls: Utilizing cells or animal models where AMPK expression or function is ablated.
-
Functional Controls: Employing dominant-negative mutants of AMPK.
The following sections will detail the application and protocols for each of these control types.
Pharmacological Negative Controls
The most common pharmacological approach is to use an AMPK inhibitor to counteract the effects of the activator.
Compound C (Dorsomorphin)
Compound C (also known as Dorsomorphin) is a widely used, ATP-competitive inhibitor of AMPK. It can be used to determine if the effects of PF-06409577 are reversible by AMPK inhibition.
Important Considerations:
-
Non-Specificity: Compound C is not a specific AMPK inhibitor and has been shown to inhibit other kinases, including bone morphogenetic protein (BMP) receptors (ALK2, ALK3, and ALK6). Therefore, results obtained using Compound C should be interpreted with caution and ideally be confirmed with genetic controls.
-
AMPK-Independent Effects: Studies have demonstrated that some cellular effects of Compound C are independent of its AMPK inhibitory activity.
Experimental Logic: If the biological effect of PF-06409577 is mediated by AMPK, co-treatment with Compound C should rescue or attenuate this effect.
Pharmacological control workflow with Compound C.
Genetic Negative Controls
Genetic ablation of AMPK is the most specific and reliable method to validate the on-target effects of PF-06409577.
siRNA/shRNA-mediated Knockdown
Transiently reducing the expression of the catalytic (α) or regulatory (β) subunits of AMPK using small interfering RNA (siRNA) or short hairpin RNA (shRNA) can be a rapid method to generate cellular negative controls. Since PF-06409577 is selective for β1-containing isoforms, targeting the β1 subunit (PRKAB1) is a highly relevant strategy.
Experimental Logic: If the effect of PF-06409577 is on-target, its efficacy should be significantly diminished in cells with knocked-down AMPK subunit expression compared to control cells treated with a non-targeting siRNA/shRNA.
CRISPR/Cas9-mediated Knockout
Generating stable cell lines with a complete knockout of an AMPK subunit (e.g., AMPKα1 or β1) using CRISPR/Cas9 technology provides a permanent and robust negative control model.
Experimental Logic: PF-06409577 should have no effect on its intended signaling pathway in AMPK knockout cells.
Genetic control experimental design.
Functional Negative Controls
Dominant-Negative AMPK
Expression of a dominant-negative mutant of the AMPKα subunit, such as one with a T172A mutation in the activation loop, can be used as a functional negative control. This mutant can still form heterotrimers but cannot be activated by upstream kinases, thereby blocking the signaling cascade.
Experimental Logic: In cells expressing the dominant-negative AMPKα, the effects of PF-06409577 should be abolished or significantly reduced.
Experimental Protocols
The following are detailed protocols for key experiments to assess AMPK activation and the efficacy of negative controls.
Western Blot for Phospho-AMPK and Downstream Targets
This is the most common method to directly measure the activation state of AMPK. The phosphorylation of the AMPKα subunit at Threonine 172 (p-AMPKα Thr172) is a hallmark of its activation. Downstream targets such as Acetyl-CoA Carboxylase (ACC) phosphorylated at Serine 79 (p-ACC Ser79) can also be assessed.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
For negative control experiments, transfect cells with siRNA, shRNA, or dominant-negative constructs, or use stable knockout cell lines.
-
Pre-treat with an inhibitor like Compound C (typically 10-20 µM) for 30-60 minutes if applicable.
-
Treat cells with PF-06409577 at the desired concentration (e.g., 1-10 µM) for the specified duration (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK from cell lysates.
Protocol:
-
Sample Preparation:
-
Prepare cell lysates as described for Western blotting.
-
Immunoprecipitate AMPK using an anti-AMPKα antibody.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated AMPK in a kinase assay buffer.
-
Add a synthetic peptide substrate (e.g., SAMS peptide) and [γ-³²P]ATP.
-
Incubate at 30°C for 10-20 minutes.
-
-
Detection:
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Alternatively, non-radioactive, ELISA-based, or luminescence-based (e.g., ADP-Glo™) kinase activity assays are commercially available and offer higher throughput.
Cellular Metabolic Assays
Since AMPK is a key regulator of metabolism, assessing metabolic endpoints can provide functional evidence of its activation.
-
Glucose Uptake: Measure the uptake of radiolabeled glucose (e.g., 2-deoxy-D-[³H]glucose) or fluorescent glucose analogs.
-
Fatty Acid Oxidation: Monitor the oxidation of radiolabeled fatty acids (e.g., [³H]palmitate) to ³H₂O.
-
Extracellular Flux Analysis (e.g., Seahorse Analyzer): Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
Summary of Negative Control Strategies
| Control Type | Method | Advantages | Disadvantages |
| Pharmacological | Co-treatment with Compound C (Dorsomorphin) | Easy to implement, reversible. | Non-specific, potential for off-target effects confounding interpretation. |
| Genetic (Transient) | siRNA/shRNA knockdown of AMPK subunits | High specificity, relatively quick to implement. | Incomplete knockdown can lead to residual activity. |
| Genetic (Stable) | CRISPR/Cas9 knockout of AMPK subunits | Complete and permanent loss of function, highly specific and reliable. | Time-consuming to generate stable cell lines. |
| Functional | Expression of dominant-negative AMPKα | High specificity, blocks the signaling cascade. | Requires transfection and may not completely abolish all AMPK functions. |
Conclusion
References
- 1. PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF 06409577 | AMPK | Tocris Bioscience [tocris.com]
- 4. Macrophage AMPK β1 activation by PF-06409577 reduces the inflammatory response, cholesterol synthesis, and atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Purchasing Research-Grade AMPK Activator 8: A Detailed Guide for Scientists
For researchers, scientists, and drug development professionals, sourcing high-purity, reliable reagents is paramount to the success of experimental work. This document provides detailed application notes and protocols for the use of AMPK Activator 8, a potent research-grade compound, and offers guidance on its procurement.
This compound, also identified as Compound 2, is a notable activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Its potential applications in metabolic disease research, particularly type 2 diabetes, make it a compound of significant interest.
Reputable Suppliers of Research-Grade this compound
Ensuring the quality and purity of this compound is critical for reproducible and accurate experimental results. The following suppliers are recognized for providing research-grade biochemicals, often with accompanying certificates of analysis (CoA) detailing purity and characterization data. It is recommended to request a lot-specific CoA before purchase.
-
MedchemExpress: A supplier of a wide range of research chemicals and biochemicals, including this compound. They often provide detailed datasheets with biological activity data and protocols.
-
Selleck Chemicals: Specializes in inhibitors and activators for signaling pathway research. They typically provide extensive data on their compounds, including in vitro and in vivo activity.
-
Cayman Chemical: Offers a broad portfolio of biochemicals, assay kits, and antibodies. Their product documentation usually includes purity information and stability data.
-
APExBIO: A provider of small molecule inhibitors, activators, and other research reagents. They are known for their focus on quality control.
-
Sigma-Aldrich (Merck): A large, well-established supplier of chemicals and laboratory equipment, offering a range of research-grade compounds.
When selecting a supplier, researchers should consider factors such as documented purity (typically ≥98% for research-grade compounds), availability of a detailed CoA, technical support, and shipping and handling procedures to maintain compound integrity.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound and a related pan-AMPK activator, MK-8722, for comparative purposes.
| Compound | Target | Assay Type | EC50 (nM) | Cell Line | Effect | Reference |
| This compound | rAMPK α1β1γ1 | Kinase Assay | 11 | - | Activation | [1] |
| rAMPK α2β1γ1 | Kinase Assay | 27 | - | Activation | [1] | |
| rAMPK α1β2γ1 | Kinase Assay | 4 | - | Activation | [1] | |
| rAMPK α2β2γ1 | Kinase Assay | 2 | - | Activation | [1] | |
| rAMPK α2β2γ3 | Kinase Assay | 4 | - | Activation | [1] | |
| - | Cell Viability | 255 | HepG2 | - | ||
| - | Cell Viability | 230 | C2C12 | - | ||
| MK-8722 | pan-AMPK | Kinase Assay | ~1-60 | - | Activation |
Signaling Pathway
The diagram below illustrates the central role of AMPK in cellular metabolism and the key upstream and downstream signaling events.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
In Vitro AMPK Kinase Assay (Non-Radioactive, ADP-Glo™)
This protocol measures the activity of purified AMPK by quantifying the amount of ADP produced in the kinase reaction.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Dilute purified recombinant AMPK enzyme and a suitable substrate (e.g., SAMS peptide) in the kinase reaction buffer.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution to test a range of concentrations.
-
Prepare a stock solution of ATP in water.
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted AMPK enzyme, substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding ATP (final concentration typically 10-50 µM).
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and reflects the AMPK activity.
-
Plot the luminescence signal against the concentration of this compound to determine the EC50 value.
-
Cell-Based AMPK Activation Assay (Western Blot)
This protocol assesses the activation of AMPK in cultured cells by detecting the phosphorylation of the AMPKα subunit at Threonine 172 (pAMPKα Thr172).
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, C2C12) and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for desired time points (e.g., 30 minutes, 1 hour, 6 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for pAMPKα (Thr172).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total AMPKα as a loading control.
-
Quantify the band intensities for pAMPKα and total AMPKα.
-
Normalize the pAMPKα signal to the total AMPKα signal to determine the fold change in AMPK activation.
-
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on cultured cells.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to attach and grow overnight.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.
-
Incubate for a desired period (e.g., 24, 48, 72 hours).
-
-
Viability Measurement (e.g., using CCK-8):
-
Add Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the compound concentration to determine the IC50 value, if applicable.
-
References
Safety Handling Procedures for AMPK Activator 8
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
AMP-activated protein kinase (AMPK) is a crucial enzyme in regulating cellular energy homeostasis. It acts as a metabolic master switch, activated in response to low cellular energy levels (i.e., a high AMP:ATP ratio). Once activated, AMPK stimulates catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic pathways that consume ATP, like protein and lipid synthesis.[1][2] Due to its central role in metabolism, AMPK is a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity.
AMPK activator 8 (CAS No. 1852451-96-7), also referred to as compound 2, is a potent, direct, allosteric activator of AMPK.[3][4] Unlike indirect activators that modulate the cellular AMP:ATP ratio, this compound binds directly to the AMPK complex, inducing a conformational change that leads to its activation.[5] This direct mechanism of action makes it a valuable tool for studying the physiological and pathological roles of AMPK.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1852451-96-7 | |
| Synonyms | Compound 2 | |
| Appearance | Solid | |
| Storage | Store at -20°C for the short term and -80°C for the long term. | Inferred from similar compounds |
Biological Activity
This compound is a potent activator of various AMPK isoforms. The half-maximal effective concentrations (EC50) for different recombinant AMPK (rAMPK) complexes are summarized below.
| AMPK Isoform | EC50 (nM) |
| rAMPK α1β1γ1 | 11 |
| rAMPK α2β1γ1 | 27 |
| rAMPK α1β2γ1 | 4 |
| rAMPK α2β2γ1 | 2 |
| rAMPK α2β2γ3 | 4 |
In cell-based assays, this compound has been shown to affect the viability of HepG2 and C2C12 myoblasts with EC50 values of 255 nM and 230 nM, respectively.
Safety and Handling
Hazard Identification
The toxicological properties of this compound have not been fully investigated. As with any research chemical, it should be handled with care, assuming it is potentially hazardous. Avoid inhalation, ingestion, and contact with skin and eyes.
Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If working with the solid form and there is a risk of generating dust, use a certified respirator.
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools.
-
Prevent fire caused by electrostatic discharge.
-
Wash hands thoroughly after handling.
Storage and Stability
-
Solid Form: Store the container tightly closed in a dry, cool, and well-ventilated place. For long-term storage, -20°C or -80°C is recommended.
-
Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Based on data for similar compounds, stock solutions are expected to be stable for at least 6 months at -80°C.
First Aid Measures
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.
Disposal Considerations
Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the chemical enter drains.
Experimental Protocols
Preparation of Stock Solutions
-
Solvent Selection: this compound is typically soluble in dimethyl sulfoxide (DMSO).
-
Procedure:
-
Briefly centrifuge the vial of solid this compound to ensure the powder is at the bottom.
-
Under a fume hood, add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Western Blotting for AMPK Activation
This protocol is a general method to assess the activation of AMPK by measuring the phosphorylation of its catalytic α-subunit at Threonine 172 (Thr172).
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HepG2, C2C12) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (a suggested starting range is 10 nM to 1 µM) or vehicle control (DMSO) for the desired time points (e.g., 30 minutes, 1 hour, 6 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total AMPKα as a loading control.
-
In Vitro AMPK Kinase Assay
This protocol measures the direct effect of this compound on the enzymatic activity of purified AMPK.
-
Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).
-
In a 384-well plate, add:
-
1 µL of this compound at various concentrations or vehicle control (DMSO).
-
2 µL of purified AMPK enzyme.
-
2 µL of a substrate/ATP mix (e.g., SAMS peptide and ATP).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
The amount of ADP produced is proportional to the kinase activity. This can be measured using commercially available kits such as ADP-Glo™ (Promega).
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete unused ATP.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the AMPK activity.
-
Visualizations
Caption: AMPK signaling pathway showing upstream activators and downstream effects.
Caption: Workflow for analyzing AMPK activation in cell culture.
References
- 1. AMP-independent activator of AMPK for treatment of mitochondrial disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound 1852451-96-7 | MCE [medchemexpress.cn]
- 5. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AMPK Activator 8 (PF-06409577) Treatment for Primary Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of AMPK Activator 8, also known as PF-06409577, in the treatment of primary cells. This document includes a summary of treatment parameters, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation: Treatment Parameters
The following tables summarize quantitative data for the treatment of primary cells with this compound (PF-06409577) and other common AMPK activators for comparative purposes.
Table 1: this compound (PF-06409577) Treatment Parameters for Primary Cells
| Primary Cell Type | Concentration Range | Treatment Duration | Observed Effects | Reference |
| Primary Human Osteosarcoma Cells | 1 µM | 40 hours | Induced cell cycle arrest and apoptosis. | [1][2][3] |
| Primary Human Osteosarcoma Cells | Not specified | Not specified | Inhibited cell viability and proliferation. | [1][2] |
| Primary Rat Hepatocytes | Not specified | 4 hours | Increased ACC phosphorylation and inhibited fatty acid synthesis. | |
| Primary Monkey Hepatocytes | Not specified | Not specified | Inhibited de novo lipid and cholesterol synthesis. | |
| Primary Human Hepatocytes | Not specified | Not specified | Inhibited de novo lipid and cholesterol synthesis. | |
| Primary Mouse Hepatocytes | 10 µM | 1 hour | Stimulated AMPK and ACC phosphorylation. |
Table 2: Comparative AMPK Activators (A-769662 and AICAR) Treatment Parameters for Primary Cells
| Activator | Primary Cell Type | Concentration Range | Treatment Duration | Observed Effects | Reference |
| A-769662 | Primary Rat Hepatocytes | 1 nM - 1 mM | 4 hours | Increased ACC phosphorylation. | |
| A-769662 | Mouse Embryonic Fibroblasts (MEFs) | 10 - 300 µM | 1 hour | Inhibited proteasomal function. | |
| AICAR | Primary Mouse Hepatocytes | 0.01 - 1 mM | 45 minutes | Synergistic activation of AMPK with A-769662. | |
| AICAR | Mouse Embryonic Stem Cells | 0.5 - 1 mM | 24 - 120 hours | Upregulated pluripotency markers. |
Signaling Pathway and Experimental Workflow
Diagram 1: AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway activated by this compound.
Diagram 2: Experimental Workflow
Caption: General workflow for treating primary cells with this compound.
Experimental Protocols
Protocol 1: Treatment of Primary Human Osteosarcoma Cells with this compound
This protocol is adapted from studies investigating the anti-cancer effects of PF-06409577.
1. Materials:
- Primary human osteosarcoma cells
- Appropriate cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
- This compound (PF-06409577)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Cell culture plates (e.g., 6-well or 96-well)
- Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blot, reagents for apoptosis assays)
2. Cell Culture and Seeding: a. Culture primary human osteosarcoma cells in a humidified incubator at 37°C and 5% CO2. b. Passage cells as needed and ensure they are in the logarithmic growth phase before starting the experiment. c. Seed the cells in culture plates at a density appropriate for the planned downstream assays. Allow cells to adhere and grow for 24 hours.
3. Preparation of this compound Stock Solution: a. Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). b. Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
4. Treatment: a. On the day of the experiment, dilute the stock solution of this compound in fresh culture medium to the desired final concentration (e.g., 1 µM). b. Remove the old medium from the cultured cells and replace it with the medium containing this compound. c. For the control group, treat cells with medium containing an equivalent concentration of DMSO. d. Incubate the cells for the desired treatment duration (e.g., 40 hours).
5. Downstream Analysis: a. Following incubation, proceed with the planned downstream assays. b. For Western Blot Analysis: i. Wash cells with ice-cold PBS. ii. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. iii. Determine protein concentration and perform Western blotting to analyze the phosphorylation status of AMPK and its downstream targets (e.g., ACC). c. For Cell Viability and Apoptosis Assays: i. Perform assays such as MTT, TUNEL, or Annexin V staining according to the manufacturer's instructions to assess cell viability and apoptosis.
Protocol 2: Treatment of Primary Hepatocytes with this compound
This protocol is based on studies examining the metabolic effects of PF-06409577.
1. Materials:
- Primary hepatocytes (e.g., from mouse, rat, or human)
- Hepatocyte culture medium (e.g., William's Medium E) with appropriate supplements
- This compound (PF-06409577)
- DMSO
- PBS
- Collagen-coated culture plates
- Reagents for downstream analysis (e.g., lysis buffer, antibodies, reagents for metabolic assays)
2. Cell Culture and Seeding: a. Isolate primary hepatocytes using established perfusion techniques. b. Plate the isolated hepatocytes on collagen-coated plates in hepatocyte culture medium. c. Allow the cells to attach and form a monolayer (typically 2-4 hours).
3. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound in DMSO as described in Protocol 1.
4. Treatment: a. After cell attachment, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10 µM). b. Include a DMSO vehicle control. c. Incubate the hepatocytes for the specified duration (e.g., 1 hour for signaling studies or longer for metabolic assays).
5. Downstream Analysis: a. For Phosphorylation Analysis (Western Blot): i. After the treatment period, wash the cells with cold PBS and lyse them. ii. Perform Western blotting to detect phosphorylated AMPK (p-AMPK) and phosphorylated ACC (p-ACC). b. For Metabolic Assays (e.g., Fatty Acid Synthesis): i. During the last part of the treatment period, add a radiolabeled precursor (e.g., [14C]acetate) to the medium. ii. After incubation, lyse the cells and extract lipids. iii. Measure the incorporation of the radiolabel into the lipid fraction to quantify the rate of fatty acid synthesis.
These protocols provide a foundation for designing and executing experiments using this compound on primary cells. Researchers should optimize concentrations and treatment durations based on the specific primary cell type and the biological question being investigated.
References
Troubleshooting & Optimization
AMPK activator 8 not inducing phosphorylation
This guide provides troubleshooting assistance for researchers encountering issues with inducing AMP-activated protein kinase (AMPK) phosphorylation using direct small-molecule activators, referred to here as "AMPK Activator 8."
Understanding the AMPK Signaling Pathway
AMPK is a central regulator of cellular energy homeostasis. Its activation typically requires phosphorylation of the alpha subunit at the Threonine 172 (Thr172) residue by upstream kinases like LKB1 or CaMKKβ. Direct allosteric activators, such as Activator 8, bind to the AMPK complex, inducing a conformational change that promotes its activity. This increased activity leads to the phosphorylation of downstream targets, a key one being Acetyl-CoA Carboxylase (ACC) at Serine 79, which inhibits lipid synthesis and promotes fatty acid oxidation.[1][2][3][4]
Caption: The AMPK signaling cascade initiated by a direct activator.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common reasons for the failure of this compound to induce a detectable phosphorylation signal.
Category 1: Compound and Treatment Conditions
Q1: I am not observing any effect from this compound. Could the compound itself be the issue?
A: Yes, issues with the compound are a common starting point for troubleshooting. Consider the following:
-
Compound Integrity: Ensure the activator has been stored correctly according to the manufacturer's instructions (e.g., -20°C or -80°C) to prevent degradation.[5] Repeated freeze-thaw cycles should be avoided.
-
Solvent and Solubility: Confirm that the compound was fully dissolved in the appropriate solvent (e.g., DMSO) at the stock concentration. If precipitation is observed, gentle warming or sonication may be required. Always prepare working solutions fresh from the stock solution on the day of the experiment.
-
Concentration and Incubation Time: The effective concentration can vary significantly between cell types. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. You may need to increase the concentration or extend the incubation time.
Category 2: Cell Culture and Experimental Setup
Q2: My compound seems fine, but I'm still not seeing p-AMPK induction. What cellular factors could be at play?
A: The physiological state of your cells is critical for AMPK signaling.
-
Cell Line and Protein Expression: Confirm that your chosen cell line expresses sufficient levels of the AMPK subunits. Some cell lines may have low endogenous AMPK levels. It is always recommended to include a positive control cell line or treatment (e.g., using an indirect activator like metformin) to validate the experimental system.
-
Cell Confluency: Cell density can affect metabolic state and signaling pathways. Experiments should be performed on cells at a consistent and sub-confluent density (typically 70-80%) to ensure results are reproducible.
-
Serum Conditions: High concentrations of growth factors and glucose in serum can suppress AMPK activity. For many experiments, reducing the serum concentration or serum-starving the cells for a few hours prior to treatment can lower basal AMPK phosphorylation, making the activator-induced increase more detectable.
Category 3: Western Blotting and Detection
Q3: I've treated my cells as recommended, but my Western blot for phospho-AMPK (Thr172) shows a weak or non-existent signal. How can I optimize my protocol?
A: Western blotting for phosphorylated proteins requires careful optimization.
-
Sample Preparation: It is absolutely essential to use lysis buffers containing both protease and phosphatase inhibitors to preserve the phosphorylation state of your target proteins. Keep samples on ice at all times and perform lysis quickly.
-
Protein Loading: Ensure you are loading a sufficient amount of total protein. For detecting phosphorylated proteins, which may be low in abundance, loading 20-30 µg of lysate per lane is a good starting point, but up to 100 µg may be necessary for some tissue extracts.
-
Antibody Choice and Dilution: Use an antibody specifically validated for detecting AMPK phosphorylated at Thr172. Follow the manufacturer's recommended dilution, but be prepared to optimize it. If the signal is weak, try increasing the primary antibody concentration or incubating overnight at 4°C.
-
Blocking Buffer: The choice of blocking agent is critical for phospho-antibodies. While 5% non-fat dry milk is common, it contains casein, a phosphoprotein that can sometimes increase background. Many researchers prefer blocking with 5% Bovine Serum Albumin (BSA) in TBST for phospho-protein detection.
-
Transfer Efficiency: Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking.
-
Detection Reagents: Use fresh, high-sensitivity enhanced chemiluminescence (ECL) substrates, as older reagents may have lost activity. You may need to increase the exposure time to capture a faint signal.
Category 4: Interpreting the Results
Q4: I see an increase in the phosphorylation of the downstream target ACC, but little to no change in p-AMPK (Thr172). Is this result possible?
A: Yes, this is a plausible and important observation for direct allosteric activators.
-
Allosteric Activation vs. Phosphorylation: Some direct activators can potently activate AMPK through an allosteric mechanism without causing a substantial increase in Thr172 phosphorylation. The activator binds to the AMPK complex and forces it into an active conformation. Therefore, measuring the phosphorylation of a well-established downstream target like ACC (at Ser79) is often a more reliable indicator of the functional activation of AMPK by these compounds.
-
Basal Phosphorylation: In many cell lines, there is a basal level of Thr172 phosphorylation. Direct activators can work with this existing pool of phosphorylated AMPK, increasing its activity without needing to increase the total amount of p-AMPK. It is critical to always probe for total AMPK and total ACC as loading controls to normalize your results.
Experimental Parameters and Protocols
Table 1: Typical Experimental Parameters for a Direct AMPK Activator
The following table provides starting parameters for validating the activity of a direct AMPK activator like A-769662, which can be used as a reference for "this compound."
| Parameter | Recommended Range | Rationale & Notes |
| Cell Type | Hepatocytes, Myotubes, various cancer cell lines | AMPK expression and activity can be cell-type specific. |
| Activator Concentration | 0.5 µM - 50 µM | Perform a dose-response curve. The EC50 for direct activators is often in the low micromolar range. |
| Incubation Time | 30 minutes - 4 hours | A time-course experiment is recommended. Peak phosphorylation can often be seen within 1-2 hours. |
| Positive Control | AICAR (2 mM, 2h) or Metformin (5 mM, 4h) | These are indirect activators that increase cellular AMP levels, providing a robust signal for p-AMPK (Thr172). |
| Primary Antibodies | p-AMPKα (Thr172), Total AMPKα, p-ACC (Ser79), Total ACC, β-Actin | Always compare the phosphorylated protein to its total protein level. β-Actin serves as a loading control. |
| Blocking Buffer | 5% BSA in TBST | Often preferred over non-fat milk for phospho-antibodies to reduce background. |
Detailed Protocol: Western Blot Analysis of AMPK Activation
This protocol outlines the key steps for assessing AMPK activation via Western blot.
-
Cell Treatment:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
(Optional) Serum-starve cells for 2-4 hours prior to treatment.
-
Treat cells with this compound at various concentrations and for various time points. Include vehicle control (e.g., DMSO) and a positive control.
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and discard the pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize all samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of denatured protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel until sufficient separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with primary antibody against p-AMPKα (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 in 5% non-fat milk/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total protein levels, strip the membrane and re-probe with antibodies for total AMPKα and a loading control like β-actin.
-
Troubleshooting Workflow
Use this flowchart to systematically diagnose the lack of an AMPK phosphorylation signal.
Caption: A step-by-step workflow for troubleshooting AMPK activation experiments.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. discuss the pros and cons of AMPK activation as a strategy [synapse.patsnap.com]
- 3. Targeting negative phosphorylation to activate AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
troubleshooting inconsistent results with AMPK activator 8
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AMPK Activator 8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, direct activator of AMP-activated protein kinase (AMPK). Unlike indirect activators (e.g., metformin), which typically affect cellular energy levels (the AMP:ATP ratio), this compound directly binds to and allosterically activates the AMPK enzyme complex.[1][2][3] This leads to the phosphorylation of downstream targets that regulate metabolic pathways.[2]
Q2: What are the reported EC50 values for this compound?
The potency of this compound varies between different AMPK isoforms. The reported half-maximal effective concentrations (EC50) are summarized in the table below.
| AMPK Isoform Complex | EC50 (nM) |
| rAMPK α1β1γ1 | 11 |
| rAMPK α2β1γ1 | 27 |
| rAMPK α1β2γ1 | 4 |
| rAMPK α2β2γ1 | 2 |
| rAMPK α2β2γ3 | 4 |
| (Data sourced from MedchemExpress)[4] |
Q3: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C for up to three years. In solvent, it should be stored at -80°C for up to six months or -20°C for one month.
Q4: How can I confirm that this compound is working in my cells?
The most common method to confirm AMPK activation is to measure the phosphorylation of the AMPKα subunit at Threonine 172 (Thr172) using Western blotting. An increase in the p-AMPKα (Thr172) signal relative to the total AMPKα protein indicates activation. Additionally, you can measure the phosphorylation of a well-established downstream target of AMPK, such as Acetyl-CoA Carboxylase (ACC) at Serine 79 (p-ACC (Ser79)).
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or no activation of AMPK observed by Western blot.
-
Question: I am not seeing an increase in p-AMPKα (Thr172) after treating my cells with this compound. What could be the problem?
-
Answer: There are several potential reasons for this:
-
Suboptimal Compound Concentration: Ensure you are using an appropriate concentration of this compound. The EC50 values are in the low nanomolar range in cell-free assays, but higher concentrations may be required in cell-based assays depending on the cell type and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Incorrect Treatment Duration: The kinetics of AMPK activation can vary. A time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hrs) is recommended to identify the peak activation time.
-
Poor Compound Solubility or Stability: Ensure the compound is fully dissolved in DMSO before diluting it in your cell culture medium. Avoid repeated freeze-thaw cycles of the stock solution.
-
Western Blotting Issues: Phospho-protein detection can be tricky. Use a blocking buffer containing 5% Bovine Serum Albumin (BSA) instead of milk, as milk can sometimes interfere with phospho-antibody binding. Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of your proteins. High background in Western blots for p-AMPK can sometimes be an issue, particularly with tissue lysates.
-
Cell Line Specificity: The expression levels of different AMPK isoforms can vary between cell lines, potentially affecting the responsiveness to the activator.
-
-
Issue 2: High background or non-specific bands in p-AMPK Western blot.
-
Question: My Western blot for p-AMPK shows high background, making it difficult to interpret the results. How can I improve this?
-
Answer: High background can be caused by several factors:
-
Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentrations that provide a strong signal with minimal background.
-
Blocking: Ensure adequate blocking of the membrane. While BSA is often recommended for phospho-antibodies, you can try different blocking agents or increase the blocking time.
-
Washing Steps: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove non-specific binding.
-
Lysate Quality: High background can be a problem with certain sample types, such as liver tissue lysates. Sonication of the lysate may help to reduce viscosity and non-specific protein aggregation.
-
-
Issue 3: Observing unexpected or off-target effects.
-
Question: I am seeing cellular effects that are not typically associated with AMPK activation. Could this compound have off-target effects?
-
Answer: While this compound is designed to be a direct activator, it is possible that at higher concentrations it may have off-target effects. Some direct AMPK activators have been reported to have AMPK-independent effects. To investigate this:
-
Use an AMPK Inhibitor: Pre-treat your cells with a well-characterized AMPK inhibitor, such as Compound C, before adding this compound. If the observed effect is blocked by the inhibitor, it is likely mediated by AMPK. However, be aware that Compound C can also have off-target effects.
-
Use a Lower Concentration: Try to use the lowest effective concentration of this compound that still gives you a robust p-AMPK signal to minimize potential off-target effects.
-
Genetic Approaches: If possible, use cells with a genetic knockout or knockdown of AMPKα to confirm that the observed phenotype is indeed AMPK-dependent.
-
-
Experimental Protocols
Protocol 1: Western Blot for Phospho-AMPKα (Thr172)
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) (e.g., from Cell Signaling Technology) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total AMPKα as a loading control.
-
Protocol 2: In Vitro AMPK Activity Assay
This protocol provides a general framework for measuring AMPK activity. Specific kits and reagents may have slightly different procedures.
-
Immunoprecipitation of AMPK:
-
Lyse cells as described above.
-
Incubate 100-200 µg of cell lysate with an anti-AMPKα antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for 2 hours at 4°C to capture the AMPK complex.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase reaction buffer containing a synthetic AMPK substrate (e.g., SAMS peptide) and Mg-ATP.
-
Incubate the reaction at 30°C for 10-20 minutes with gentle agitation.
-
-
Detection:
-
The method of detection will depend on the assay format (e.g., radioactive [³²P]-ATP incorporation or ADP-Glo™ luminescent assay).
-
For radioactive assays, spot the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated [³²P]-ATP, and measure radioactivity using a scintillation counter.
-
For luminescent assays like ADP-Glo™, add the provided reagents to terminate the kinase reaction and measure the luminescence, which is proportional to the amount of ADP produced.
-
Visualizations
Caption: Simplified AMPK signaling pathway showing activation by cellular stress and direct activators like this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing AMPK Activator 8 Concentration
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the experimental concentration of AMPK Activator 8 for specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is concentration optimization critical?
This compound (also known as compound 2) is a potent, direct, allosteric activator of AMP-activated protein kinase (AMPK).[1] AMPK is a master regulator of cellular energy homeostasis, making it a key target in metabolic diseases and cancer research.[2][3]
Optimization is critical because the ideal concentration must be sufficient to robustly activate the AMPK pathway without inducing significant cytotoxicity or off-target effects. The cellular response to AMPK activation can be highly dependent on the specific cell line's genetic background (e.g., LKB1 or p53 status) and metabolic state.[4][5] A carefully determined optimal concentration ensures that the observed biological effects are a direct result of AMPK activation.
Q2: What are the known effective concentrations of this compound?
Published data provides a strong starting point for optimization. EC₅₀ values have been determined for both recombinant AMPK isoforms and in cell-based assays. These values should be used as a guide for designing a dose-response experiment in your specific cell line.
Table 1: Reported EC₅₀ Values for this compound
| Target | System | EC₅₀ Value | Reference |
|---|---|---|---|
| Recombinant AMPK α1β1γ1 | Enzyme Assay | 11 nM | |
| Recombinant AMPK α2β1γ1 | Enzyme Assay | 27 nM | |
| Recombinant AMPK α1β2γ1 | Enzyme Assay | 4 nM | |
| Recombinant AMPK α2β2γ1 | Enzyme Assay | 2 nM | |
| Recombinant AMPK α2β2γ3 | Enzyme Assay | 4 nM | |
| HepG2 Cells | Cell Viability | 255 nM |
| C2C12 Myoblasts | Cell Viability | 230 nM | |
Note: EC₅₀ values from in vitro enzyme assays are typically lower than those required in cell-based experiments due to factors like cell permeability and stability. It is recommended to test a range from low nanomolar to low micromolar concentrations.
Q3: How does this compound fit into the AMPK signaling pathway?
AMPK is a heterotrimeric enzyme (composed of α, β, and γ subunits) that acts as a cellular energy sensor. It is activated by stresses that increase the cellular AMP/ATP ratio, such as glucose deprivation or hypoxia. Upstream kinases like LKB1 and CaMKK2 phosphorylate the α-subunit at Threonine 172, leading to its activation. Activated AMPK works to restore energy balance by inhibiting anabolic (ATP-consuming) pathways like protein and lipid synthesis and promoting catabolic (ATP-producing) pathways like fatty acid oxidation and autophagy. This compound directly binds to and allosterically activates the AMPK complex.
Q4: How should I design an experiment to determine the optimal concentration?
A systematic dose-response experiment is the most effective method. The goal is to identify a concentration that maximizes AMPK activation while minimizing cell death.
-
Select a Concentration Range: Based on the data in Table 1, a starting range of 1 nM to 10 µM is appropriate. Use a semi-logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).
-
Choose Time Points: Cellular responses can be time-dependent. Consider testing at least two time points, such as a short incubation (e.g., 1-6 hours) to assess direct pathway activation and a longer incubation (e.g., 24-48 hours) to assess effects on cell viability and proliferation.
-
Perform Parallel Assays: For each concentration and time point, assess two key parameters in parallel:
-
AMPK Pathway Activation: Use Western Blotting to measure the phosphorylation of AMPKα (Thr172) and a key downstream substrate like Acetyl-CoA Carboxylase (ACC).
-
Cell Viability: Use a standard method like an MTT, WST-1, or CCK-8 assay to measure cytotoxicity.
-
-
Analyze and Interpret: Plot the results on a graph. The optimal concentration will be the lowest dose that gives a robust and sustained increase in p-AMPK/p-ACC without causing a significant drop in cell viability.
Experimental Protocols
Q5: What is a standard protocol for Western Blotting to measure AMPK activation?
This protocol outlines the key steps to assess the phosphorylation status of AMPK and its substrate ACC.
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate protein samples on an 8-12% polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and phospho-ACC (Ser79) overnight at 4°C. Use antibodies for total AMPKα, total ACC, and a loading control (e.g., β-actin, GAPDH) on separate blots or after stripping.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Q6: How do I perform a cell viability assay?
This protocol uses a colorimetric method (e.g., CCK-8, MTT) to assess the impact of the activator on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing the serial dilutions of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., 10 µL of CCK-8 solution) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, as per the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability for each concentration.
Troubleshooting Guide
Q7: What should I do if my experiment isn't working as expected?
Use this decision tree to diagnose common issues encountered during optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Effects of activation of AMPK on human breast cancer cell lines with different genetic backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Minimizing Off-Target Effects of Novel AMPK Activators
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of novel AMP-activated protein kinase (AMPK) activators. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with AMPK activators?
A1: Off-target effects occur when a small molecule, such as an AMPK activator, binds to and modulates the activity of proteins other than its intended target.[1] These unintended interactions are a major concern because they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[1] For a central metabolic regulator like AMPK, off-target effects can confound the understanding of the specific roles of AMPK in a given physiological or pathological context.
Q2: What are the common mechanisms of action for AMPK activators and how can they contribute to off-target effects?
A2: AMPK activators can be broadly categorized as direct or indirect.
-
Direct activators bind to the AMPK complex itself, often causing a conformational change that promotes its activity.[2] Some direct activators, like A-769662, have shown high specificity for AMPK.[2][3]
-
Indirect activators , such as metformin and AICAR, work by increasing the cellular AMP:ATP ratio. Metformin inhibits complex I of the mitochondrial respiratory chain, while AICAR is metabolized to an AMP mimic. Because these indirect mechanisms perturb broader cellular energy metabolism, they have a higher potential for off-target effects that are independent of AMPK activation.
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: A proactive approach is crucial for minimizing off-target effects. Key strategies include:
-
Use the Lowest Effective Concentration: Titrate your AMPK activator to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-target proteins.
-
Employ Control Compounds: Include a structurally similar but inactive analog of your activator as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Validate with Structurally Distinct Activators: Use multiple, structurally different AMPK activators to confirm that the observed phenotype is a result of AMPK activation and not an off-target effect of a single compound.
-
Perform Rescue Experiments: If possible, conduct rescue experiments by, for example, using cells expressing a mutant form of AMPK that is resistant to the activator. Reversal of the phenotype in these cells would strongly support an on-target mechanism.
Troubleshooting Guides
Issue 1: I am observing a cellular phenotype that is inconsistent with known AMPK signaling.
-
Question: Could this be an off-target effect?
-
Answer: Yes, an unexpected phenotype is a common indicator of off-target activity. It is crucial to validate that the effect is genuinely mediated by AMPK.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Test a wide range of concentrations of your AMPK activator. An on-target effect should correlate with the EC50 or IC50 for AMPK activation. Off-target effects often appear at higher concentrations.
-
Use a Secondary, Structurally Unrelated AMPK Activator: Treat your cells with a different class of AMPK activator (e.g., if you are using a direct activator, try an indirect one like metformin). If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Knockdown or Knockout of AMPK: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of AMPK. If the phenotype persists in the absence of AMPK, it is likely an off-target effect.
-
Issue 2: My AMPK activator is causing significant cellular toxicity at concentrations required for AMPK activation.
-
Question: Is this toxicity likely due to off-target effects?
-
Answer: It is highly probable. While excessive activation of AMPK can be detrimental in some contexts, toxicity is often linked to the engagement of off-target proteins that regulate essential cellular processes.
-
Troubleshooting Steps:
-
Determine the Therapeutic Window: Carefully titrate the concentration of your activator to find a range where you observe AMPK activation without significant cytotoxicity.
-
Profile for Off-Target Liabilities: Submit your compound for broad kinase selectivity profiling or screening against other relevant protein families. This can help identify known toxic off-targets.
-
Consider a More Selective Activator: If available, switch to an AMPK activator with a better-documented selectivity profile.
-
Data Presentation
Summarizing quantitative data is essential for comparing the selectivity of different AMPK activators. The following table provides a template for organizing such data for a hypothetical "AMPK Activator 8".
| Parameter | This compound | Control Activator (e.g., A-769662) |
| On-Target Potency | ||
| AMPK α1β1γ1 (EC50) | e.g., 50 nM | e.g., 300 nM |
| Off-Target Kinase Profile (IC50) | ||
| Kinase A | e.g., >10,000 nM | e.g., >10,000 nM |
| Kinase B | e.g., 850 nM | e.g., >10,000 nM |
| Kinase C | e.g., 5,200 nM | e.g., >10,000 nM |
| Cellular Activity | ||
| p-ACC (Ser79) EC50 | e.g., 150 nM | e.g., 800 nM |
| Cytotoxicity (CC50) | ||
| HEK293 Cells | e.g., >25,000 nM | e.g., >50,000 nM |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of an AMPK activator against a broad panel of kinases to identify potential off-targets.
Methodology: This protocol describes a common method for in vitro kinase profiling using a radiometric assay.
-
Compound Preparation: Prepare a stock solution of "this compound" (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinases from a diverse panel, their specific substrates, and [γ-³³P]ATP.
-
Compound Addition: Add the diluted "this compound" or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Termination and Detection: Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate. Wash away excess [γ-³³P]ATP.
-
Data Analysis: Measure the radioactivity in each well using a scintillation counter. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of "this compound" with AMPK in a cellular context.
Methodology: CETSA is based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.
-
Cell Treatment: Treat intact cells with "this compound" or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble AMPK in the supernatant at each temperature using Western blotting with an antibody specific for AMPK.
-
Data Analysis: The samples treated with "this compound" should show a higher amount of soluble AMPK at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified AMPK signaling pathway.
Caption: Experimental workflow for assessing off-target effects.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
AMPK activator 8 solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMPK activator 8. The information is designed to address common challenges, with a focus on solubility issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Catalog No. HY-147038; CAS No. 1852451-96-7) is a potent, novel AMP-activated protein kinase (AMPK) activator.[1][2] It allosterically activates various AMPK isoforms, which are central regulators of cellular energy homeostasis. By activating AMPK, it stimulates catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP, making it a valuable tool for studying metabolic processes and a potential therapeutic agent for type 2 diabetes.[1][2]
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of this compound in cell culture media is often due to its hydrophobic nature and limited aqueous solubility. Key contributing factors include:
-
High Final Concentration: The concentration of this compound in the media may exceed its solubility limit.
-
Improper Dilution: Rapidly diluting a concentrated DMSO stock solution into the aqueous media can cause the compound to "crash out" of solution.[3]
-
Media Composition and Temperature: The presence of certain salts and proteins in the media, as well as lower temperatures, can negatively impact solubility.
-
Instability Over Time: The compound may degrade or precipitate during long incubation periods.
Q3: How can I visually identify this compound precipitation?
Precipitation can manifest as:
-
A cloudy or hazy appearance in the culture media.
-
Fine, crystalline particles floating in the media or settled at the bottom of the culture vessel.
-
A thin film on the surface of the media.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is advisable to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the compound's solubility.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
The tolerance to DMSO varies among cell lines. However, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cells. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the activator) in your experiments to account for any solvent-related effects.
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Adding this compound to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the activator exceeds its solubility limit in the aqueous media. | Lower the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| "Solvent Shock" | Rapid dilution of the concentrated DMSO stock into the media causes the compound to precipitate. | Employ a serial dilution method. First, create an intermediate dilution of the stock in a small volume of pre-warmed media before adding it to the final volume. |
| Media Temperature | Adding the compound to cold media can decrease its solubility. | Always pre-warm the cell culture media to 37°C before adding the activator. |
| Highly Concentrated Stock | Using an extremely concentrated stock solution increases the risk of precipitation upon dilution. | Prepare a lower concentration stock solution (e.g., 10 mM instead of 100 mM) in DMSO. |
Issue 2: Precipitation Appears After a Few Hours or Days of Incubation
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The activator may not be stable in the aqueous environment of the culture media over extended periods. | Consider refreshing the media with freshly prepared activator at regular intervals for long-term experiments. |
| Interaction with Media Components | Components in the media, especially in serum-free conditions, may interact with the compound over time, reducing its solubility. | If your experiment allows, consider using a low percentage of serum (e.g., 1-2%), as serum proteins can sometimes help solubilize hydrophobic compounds. |
| Media Evaporation | Evaporation from the culture vessel can increase the concentration of the activator, leading to precipitation. | Ensure proper humidification in the incubator. For long-term experiments, consider using plates with low-evaporation lids. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the tube thoroughly to dissolve the powder. If necessary, briefly sonicate the tube in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Diluting this compound into Cell Culture Media
-
Pre-warm Media: Warm your complete cell culture medium to 37°C in a water bath.
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of your stock solution in pre-warmed media. For example, add 1 µL of a 10 mM stock to 99 µL of media to get a 100 µM solution.
-
Gently mix by pipetting.
-
-
Final Dilution:
-
Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to your final volume of pre-warmed media.
-
Add the solution dropwise while gently swirling the culture flask or plate to ensure rapid and even distribution.
-
-
Final Check: Visually inspect the media for any signs of precipitation before adding it to your cells.
Quantitative Data Summary
Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble (in most cases) | Recommended for preparing high-concentration stock solutions. |
| Water | Poor | Not recommended as a primary solvent. |
| Ethanol | May be soluble | Can be tested as an alternative solvent system if DMSO is not suitable. |
EC50 Values of this compound for Recombinant AMPK Isoforms
| AMPK Isoform | EC50 (nM) |
| rAMPK α1β1γ1 | 11 |
| rAMPK α2β1γ1 | 27 |
| rAMPK α1β2γ1 | 4 |
| rAMPK α2β2γ1 | 2 |
| rAMPK α2β2γ3 | 4 |
Visualizations
Caption: A diagram of the AMPK signaling pathway.
Caption: A workflow for troubleshooting compound precipitation.
References
vehicle control selection for AMPK activator 8
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AMPK Activator 8 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a stock solution in fresh, anhydrous DMSO.[1][2][3]
Q2: What is the appropriate vehicle control for in vitro experiments using this compound dissolved in DMSO?
A2: The appropriate vehicle control is the same concentration of DMSO used to deliver the AMPK activator to the cells. It is crucial to keep the final DMSO concentration in the cell culture medium consistent across all experimental and control groups, typically below 0.1%, to minimize solvent-induced cellular stress or toxicity.
Q3: At what concentrations is this compound effective?
A3: this compound is a potent activator of various AMPK isoforms with EC50 values in the low nanomolar range. Specifically, the half-maximal effective concentrations (EC50) are:
-
rAMPK α1β1γ1: 11 nM
-
rAMPK α2β1γ1: 27 nM
-
rAMPK α1β2γ1: 4 nM
-
rAMPK α2β2γ1: 2 nM
-
rAMPK α2β2γ3: 4 nM[4]
In cell-based assays, it has shown effectiveness in HepG2 and C2C12 myoblasts with EC50 values of 255 nM and 230 nM, respectively.[4]
Q4: How should I store this compound?
A4: this compound should be stored as a solid at -20°C for long-term storage. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low activation of AMPK (as measured by p-AMPK levels) | 1. Incorrect concentration of this compound: The concentration may be too low for the specific cell type or experimental conditions. 2. Degradation of the compound: Improper storage of the solid compound or stock solution. 3. Cell health: Cells may be unhealthy or stressed, affecting their responsiveness. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup. 2. Ensure the compound and stock solutions have been stored correctly. Prepare fresh stock solutions if degradation is suspected. 3. Check cell viability and morphology. Ensure cells are in the logarithmic growth phase and not overly confluent. |
| Inconsistent results between experiments | 1. Variability in DMSO concentration: Different final concentrations of DMSO in the culture medium. 2. Inconsistent cell passage number or density: Using cells at different growth stages. 3. Variations in treatment duration: Inconsistent incubation times with the activator. | 1. Maintain a consistent final DMSO concentration across all wells and experiments. 2. Use cells within a narrow passage number range and seed them at a consistent density. 3. Standardize the incubation time for all experiments. |
| High background in vehicle control | 1. DMSO-induced stress: The concentration of DMSO may be too high, causing cellular stress and basal AMPK activation. 2. Contamination: Contamination of cell culture or reagents. | 1. Reduce the final DMSO concentration to the lowest effective level, ideally below 0.1%. 2. Check for and eliminate any sources of contamination. |
| Off-target effects observed | 1. High concentration of this compound: Using a concentration that is too high may lead to non-specific effects. 2. Compound specificity: While potent, no activator is 100% specific. | 1. Use the lowest effective concentration determined from your dose-response experiments. 2. Consider using another AMPK activator with a different mechanism of action (e.g., an indirect activator like AICAR) as a comparator to confirm that the observed effects are AMPK-dependent. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of solid this compound to ensure all the powder is at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate mass of this compound in fresh, anhydrous DMSO. For example, for a compound with a molecular weight of 480.90 g/mol , dissolve 4.81 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for a few minutes) may be necessary.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
In Vitro Cell Treatment and Western Blot Analysis of AMPK Activation
-
Cell Culture and Treatment:
-
Seed cells (e.g., HepG2 or C2C12) in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Prepare a vehicle control by diluting DMSO in cell culture medium to the same final concentration as the highest concentration of the activator treatment.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time (e.g., 1-24 hours).
-
-
Protein Extraction and Western Blotting:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phospho-AMPKα signal to the total AMPKα signal.
-
Visualizations
AMPK Signaling Pathway
Caption: Overview of the AMPK signaling pathway, including upstream activators and downstream effects.
Experimental Workflow for Testing this compound
Caption: A typical experimental workflow for evaluating the efficacy of this compound in cell culture.
References
Technical Support Center: Interpreting Unexpected Results in AMPK Activation Assays
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results in AMP-activated protein kinase (AMPK) activation assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during AMPK activation experiments.
Q1: Why am I seeing high background or non-specific bands in my phospho-AMPK (Thr172) Western blot?
A1: High background can obscure the specific signal for phosphorylated AMPK. Here are several potential causes and solutions:
-
Blocking Inefficiency: Insufficient or inappropriate blocking can lead to non-specific antibody binding.
-
Solution: Ensure your blocking buffer is fresh and incubate for at least 1 hour at room temperature. Consider switching to a different blocking agent, such as bovine serum albumin (BSA) instead of non-fat dry milk, as milk contains phosphoproteins that can increase background.
-
-
Antibody Concentration: The primary or secondary antibody concentrations may be too high.
-
Solution: Titrate your antibodies to determine the optimal concentration that provides a strong specific signal with low background.
-
-
Washing Steps: Inadequate washing can leave unbound antibodies on the membrane.
-
Solution: Increase the number and/or duration of your wash steps after primary and secondary antibody incubations. Ensure you are using a sufficient volume of wash buffer (e.g., TBST).
-
-
Sample-Specific Issues: Some tissues, like the liver, are prone to high background when probing for phospho-AMPK.[1]
-
Solution: Optimize your lysis buffer with appropriate detergents and phosphatase inhibitors. Sonication of the lysate can also help to reduce background.[1]
-
Q2: My positive control (e.g., AICAR, A-769662) is not showing AMPK activation.
A2: If a known AMPK activator fails to induce a signal, it suggests a systematic issue with the assay.
-
Reagent Integrity: The activator may have degraded.
-
Solution: Use a fresh aliquot of the activator or purchase a new batch. Ensure proper storage conditions are maintained.
-
-
Cellular Health: The cells may not be healthy or responsive.
-
Solution: Check cell viability before and after treatment. Ensure cells are not overly confluent, as this can affect their metabolic state and responsiveness.
-
-
Treatment Conditions: The concentration or duration of the treatment may be suboptimal for your specific cell line.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for AMPK activation in your model system.
-
Q3: I see a decrease in total AMPK levels after treatment with my compound. What does this mean?
A3: A decrease in total AMPK protein levels could indicate:
-
Protein Degradation: Your compound might be inducing the degradation of the AMPK protein complex.
-
Loading Inaccuracies: Uneven protein loading between lanes can be misleading.
-
Solution: Always normalize the total AMPK signal to a loading control (e.g., β-actin, GAPDH) to confirm that the observed decrease is genuine and not an artifact of unequal loading.
-
Q4: My compound is a known inhibitor of another kinase, but it's activating AMPK in my assay. Is this a false positive?
A4: Not necessarily. Some kinase inhibitors can have off-target effects that lead to cellular stress and indirect AMPK activation. For instance, some Src kinase inhibitors have been shown to paradoxically prime AMPK for phosphorylation and activation.
-
Mechanism of Action: The compound may be indirectly activating AMPK by increasing the cellular AMP:ATP ratio. This can occur through various mechanisms, such as inhibiting mitochondrial function.
-
Solution: To distinguish between direct and indirect activation, you can perform a cell-free kinase assay with purified AMPK. If the compound activates AMPK in this system, it is likely a direct activator. If not, it likely acts indirectly in cells.
-
Quantitative Data Summary
The following tables summarize quantitative data for common AMPK modulators. Note that EC50 and IC50 values can vary depending on the cell type, assay conditions, and specific AMPK isoform.
Table 1: AMPK Activators
| Compound | Class | Mechanism of Action | Typical EC50 / Effective Concentration |
| AICAR | Indirect Activator | Converted to ZMP (an AMP analog) in cells, leading to allosteric activation and promoting phosphorylation of AMPK. | 0.5 - 2 mM in cell-based assays. |
| A-769662 | Direct Activator | Allosterically activates AMPK by binding to the β1 subunit, mimicking the effects of AMP. | EC50 of 10–30 nM in cell-free assays. |
| Metformin | Indirect Activator | Inhibits complex I of the mitochondrial respiratory chain, increasing the cellular AMP:ATP ratio. | 50 µM to 2 mM in cell-based assays, with effects being time and concentration-dependent. |
| Phenformin | Indirect Activator | A more potent inhibitor of mitochondrial complex I than metformin. | 0.31 mM - 1.25 mM in cell-based assays. |
| Salicylate | Direct Activator | Binds to the same site on the β1 subunit as A-769662. | 1.25 mM - 2.5 mM in cell-based assays. |
Table 2: AMPK Inhibitors
| Compound | Class | Mechanism of Action | Typical IC50 / Ki |
| Compound C (Dorsomorphin) | ATP-competitive Inhibitor | Reversibly inhibits AMPK by competing with ATP. | Ki of 109 nM.[2][3] IC50 of 234.6 nM for AMPK kinase activity.[1] |
Note: Compound C has known off-target effects and can inhibit other kinases. Its use as a specific AMPK inhibitor should be interpreted with caution.
Experimental Protocols
1. Western Blotting for Phospho-AMPK (Thr172)
This is the most common method to assess the phosphorylation status of AMPK.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA or non-fat dry milk in TBST.
-
Incubate with a primary antibody specific for phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry.
-
Normalize the phospho-AMPK signal to total AMPK and a loading control.
-
2. In Vitro Kinase Activity Assay (using SAMS peptide)
This assay directly measures the enzymatic activity of AMPK.
-
Immunoprecipitation (optional, for cellular extracts):
-
Lyse cells as described for Western blotting.
-
Immunoprecipitate AMPK using an anti-AMPKα antibody.
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing kinase buffer, a substrate peptide (e.g., SAMS peptide), and [γ-³²P]ATP.
-
Add purified AMPK or immunoprecipitated AMPK to initiate the reaction.
-
Incubate at 30°C for a defined period (e.g., 10-20 minutes).
-
-
Quantification:
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
3. Cell-Based Phospho-AMPK (Thr172) ELISA
This method offers a higher throughput alternative to Western blotting.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with compounds as required.
-
-
Fixation and Permeabilization:
-
Fix cells with formaldehyde.
-
Permeabilize cells with a suitable detergent.
-
-
Immunostaining:
-
Incubate with a primary antibody specific for phospho-AMPKα (Thr172).
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Signal Detection:
-
Add a fluorescent or colorimetric HRP substrate.
-
Measure the signal using a plate reader.
-
-
Normalization:
-
Stain for total protein in the same wells for normalization.
-
Calculate the ratio of the phospho-AMPK signal to the total protein signal.
-
Visualizations
Caption: Simplified AMPK signaling pathway.
Caption: Western blot workflow for AMPK activation analysis.
Caption: In vitro AMPK kinase assay workflow.
References
Technical Support Center: Improving Reproducibility of AMPK Activator 8 Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving AMPK activator 8 (also known as Compound 2 or C2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, direct activator of AMP-activated protein kinase (AMPK). It functions as an AMP mimetic, binding to the gamma subunit of the AMPK heterotrimer. This binding induces a conformational change that promotes the phosphorylation of the catalytic alpha subunit at threonine 172 (Thr172), leading to the activation of the kinase.[1][2] Unlike indirect activators such as metformin, this compound does not primarily function by altering the cellular AMP:ATP ratio.[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound solid powder should be kept in a dry, dark environment at -20°C for up to two years. For short-term storage of a few days to weeks, it can be stored at 0-4°C. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). Once dissolved, it is recommended to aliquot the stock solution and store it at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.
Q3: In which solvent should I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a concentrated stock solution in high-purity, anhydrous DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration in the medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity or off-target effects.
Q4: Is this compound selective for AMPK?
A4: Yes, this compound has been shown to be a selective activator of AMPK. In a screening against a panel of 64 other targets, it showed no significant interactions at a concentration of 10 µM.[3] This selectivity makes it a valuable tool for specifically studying the downstream effects of AMPK activation.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: No or low activation of AMPK observed after treatment.
-
Question: I treated my cells with this compound, but I don't see an increase in phospho-AMPK (Thr172) levels by Western blot. What could be the problem?
-
Answer:
-
Compound Integrity: Ensure that the compound has been stored correctly to prevent degradation. Improper storage can lead to a loss of activity.
-
Insufficient Concentration: The concentration of this compound may be too low to elicit a detectable response in your specific cell line. It is advisable to perform a dose-response experiment to determine the optimal concentration.
-
Incorrect Treatment Duration: The time course of AMPK activation can vary between cell types. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hour, 2 hours) to identify the optimal treatment duration.
-
Cell Health: Ensure that the cells are healthy and not overly confluent, as this can affect their responsiveness to stimuli.
-
Lysis Buffer Composition: It is critical to use a lysis buffer supplemented with fresh protease and phosphatase inhibitors to preserve the phosphorylation state of AMPK during sample preparation.
-
Issue 2: High background or non-specific bands on the Western blot for phospho-AMPK.
-
Question: My Western blot for phospho-AMPK shows high background, making it difficult to interpret the results. How can I improve this?
-
Answer:
-
Blocking Step: Ensure adequate blocking of the membrane. Using 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) is often recommended over non-fat dry milk, as milk contains phosphoproteins that can increase background.
-
Antibody Quality and Dilution: Use a well-validated primary antibody specific for phospho-AMPKα (Thr172). Titrate the antibody to determine the optimal dilution that provides a strong signal with minimal background.
-
Washing Steps: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies.
-
Issue 3: Compound precipitation in cell culture media.
-
Question: I observed a precipitate in my cell culture medium after adding the this compound working solution. What should I do?
-
Answer:
-
DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (ideally <0.5%). High concentrations of DMSO can cause the compound to precipitate when added to an aqueous solution.
-
Dilution Method: When preparing the working solution, add the DMSO stock of this compound to the pre-warmed culture medium and mix immediately and thoroughly to ensure proper dispersion. Avoid adding the cold stock solution directly to the cells.
-
Solubility Limit: Do not exceed the solubility limit of the compound in the final working solution. If a high concentration is required, consider using a different formulation or delivery method if available.
-
Issue 4: Observed cytotoxicity or unexpected cellular effects.
-
Question: I'm observing a decrease in cell viability or other unexpected effects after treating with this compound. Are these off-target effects?
-
Answer:
-
Concentration-Dependent Toxicity: High concentrations of any compound, including the solvent (DMSO), can be toxic to cells. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of this compound in your cell line.
-
AMPK-Mediated Effects: AMPK activation can inhibit cell proliferation and induce cell cycle arrest in some cell types, which might be misinterpreted as general cytotoxicity.[4] Consider performing cell cycle analysis to investigate this possibility.
-
Control Experiments: To confirm that the observed effects are due to AMPK activation, consider using a negative control (e.g., vehicle-treated cells) and a positive control (e.g., another known AMPK activator). Additionally, using cells with AMPK knocked down or knocked out can help verify the on-target effects of the activator.
-
Data Presentation
Table 1: Potency of this compound on Different AMPK Isoforms
| AMPK Isoform | EC50 (nM) |
| rAMPK α1β1γ1 | 11 |
| rAMPK α2β1γ1 | 27 |
| rAMPK α1β2γ1 | 4 |
| rAMPK α2β2γ1 | 2 |
| rAMPK α2β2γ3 | 4 |
| hAMPK | 6.3 |
Data sourced from MedchemExpress and ACS Publications.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-AMPK (Thr172) Activation
This protocol describes the detection of AMPK activation in cultured cells by measuring the phosphorylation of the AMPKα subunit at Threonine 172.
Materials:
-
Cultured cells of interest
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (10%)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody against phospho-AMPKα (Thr172)
-
Primary antibody against total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe with an antibody against total AMPKα as a loading control.
-
Protocol 2: In Vitro AMPK Kinase Assay (Luminescence-Based)
This protocol measures the enzymatic activity of AMPK in a cell-free system using a luminescence-based assay that quantifies ADP production.
Materials:
-
Recombinant AMPK enzyme
-
AMPK substrate peptide (e.g., SAMS peptide)
-
This compound
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase assay buffer, recombinant AMPK, and the SAMS peptide substrate.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control (DMSO).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP to ATP. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and reflects the AMPK activity.
Protocol 3: Cellular Glucose Uptake Assay
This protocol measures the effect of AMPK activation on glucose uptake in cultured cells using a fluorescent glucose analog.
Materials:
-
Cultured cells (e.g., myotubes or adipocytes)
-
This compound
-
Glucose-free culture medium
-
Fluorescently-labeled glucose analog (e.g., 2-NBDG)
-
Cell lysis buffer
-
Fluorometer
Procedure:
-
Cell Treatment: Plate cells and differentiate if necessary. Treat the cells with this compound or vehicle control for the desired time.
-
Glucose Starvation: Remove the treatment medium and wash the cells with glucose-free medium. Incubate the cells in glucose-free medium for a short period (e.g., 15-30 minutes) to lower intracellular glucose levels.
-
Glucose Uptake: Add the fluorescent glucose analog (e.g., 2-NBDG) to the cells and incubate for a defined period (e.g., 10-30 minutes).
-
Stop Uptake: Remove the medium containing the fluorescent glucose analog and wash the cells rapidly with ice-cold PBS to stop the uptake.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysates using a fluorometer with appropriate excitation and emission wavelengths for the chosen fluorescent glucose analog. The fluorescence intensity is proportional to the amount of glucose taken up by the cells.
Visualizations
References
- 1. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AMPK and cell proliferation – AMPK as a therapeutic target for atherosclerosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
AMPK activator 8 degradation and stability testing
Disclaimer: The information provided in this guide is based on general knowledge of small molecule AMPK activators. As "AMPK Activator 8" is not a widely identified specific compound in the scientific literature, this document serves as a general resource for researchers working with potent, direct AMP-activated protein kinase (AMPK) activators.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the degradation and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound?
A1: The stability of small molecule AMPK activators like this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
pH: Extreme pH values (both acidic and basic) can cause hydrolysis or other chemical modifications.
-
Light: Exposure to UV or fluorescent light can lead to photodegradation.
-
Oxidation: The presence of oxidizing agents or reactive oxygen species can degrade the compound.[1]
-
Enzymatic Degradation: In biological systems (e.g., cell culture media with serum, in vivo studies), metabolic enzymes can modify and inactivate the compound.
Q2: How should I properly store and handle this compound to ensure its stability?
A2: To maintain the integrity of this compound, follow these storage and handling guidelines:
-
Stock Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[2]
-
Solid Compound: Store the solid form of the compound at the temperature recommended by the manufacturer, typically in a cool, dry, and dark place.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment to ensure potency and avoid degradation in aqueous media.[3]
-
Light Protection: Protect both stock and working solutions from direct light by using amber vials or wrapping containers in foil.
Q3: I am observing precipitation of this compound when I add it to my cell culture medium. What could be the cause and how can I resolve it?
A3: Precipitation of small molecules in cell culture media is a common issue and can be caused by:
-
Poor Aqueous Solubility: Many small molecule activators have low solubility in aqueous solutions like cell culture media.[4]
-
High Final Concentration: The intended experimental concentration may be higher than the compound's solubility limit in the specific medium.[4]
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to precipitate.
-
Media Components: Interactions with proteins, salts, or other components in the media can reduce solubility.
To troubleshoot this, you can:
-
Optimize Dilution: Instead of adding the stock solution directly to the full volume of media, first dilute it in a smaller volume of media and then add this intermediate dilution to the final volume.
-
Gently Warm the Medium: Slightly warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Test Lower Concentrations: Determine the maximum soluble concentration of the compound in your specific cell culture medium through a serial dilution test.
-
Use a Different Solvent: While DMSO is common, consult the manufacturer's data for other potential solvents that may be more compatible with your experimental setup.
Q4: My experimental results with this compound are inconsistent. What are the potential stability-related causes?
A4: Inconsistent results can often be traced back to issues with compound stability and handling:
-
Degraded Stock Solution: Repeated freeze-thaw cycles or improper long-term storage can lead to the degradation of your stock solution. Always use freshly thawed aliquots.
-
Instability in Working Solution: Small molecule activators can have limited stability in aqueous solutions at 37°C. The compound may be degrading over the course of a long experiment. Consider replenishing the compound in the media for long-term studies.
-
Inaccurate Pipetting of Viscous Stock: Concentrated DMSO stock solutions can be viscous. Ensure accurate pipetting to have consistent final concentrations.
-
Adsorption to Plastics: Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Using low-adhesion plastics may help mitigate this.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity over time | Compound degradation in stock or working solution. | Prepare fresh stock solutions from solid compound. Aliquot stocks to avoid freeze-thaw cycles. Prepare working solutions fresh for each experiment. |
| Precipitation in cell culture media | Exceeding solubility limit or "solvent shock". | Determine the maximal soluble concentration. Optimize the dilution method by pre-diluting in a smaller media volume. |
| Inconsistent dose-response curves | Inaccurate dilutions or compound instability at 37°C. | Verify pipetting accuracy. For long incubations, assess compound stability at 37°C over the experimental timeframe. |
| High background signal or off-target effects | Compound impurity or degradation products. | Use a high-purity compound from a reputable supplier. If degradation is suspected, perform analytical tests (e.g., HPLC) to check for impurities. |
Stability Data for this compound (Hypothetical)
The following table summarizes the expected stability of a typical potent, direct small molecule AMPK activator under various conditions.
| Condition | Parameter | Result | Recommendation |
| Temperature | Solid | Stable for >2 years at -20°C | Store solid compound at -20°C. |
| DMSO Stock | Stable for 6 months at -20°C | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. | |
| Aqueous Solution (pH 7.4) | ~10% degradation in 24h at 37°C | Prepare fresh for each experiment. For long-term experiments, consider reapplying the compound. | |
| pH | Aqueous Solution | Stable between pH 5.0 and 8.0 | Maintain experimental conditions within this pH range. |
| Rapid degradation below pH 4.0 and above pH 9.0 | Avoid highly acidic or basic conditions. | ||
| Light Exposure | Aqueous Solution | Significant degradation with prolonged UV exposure | Protect solutions from light using amber vials or foil. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the likely degradation pathways of this compound.
-
Preparation: Prepare solutions of this compound at a concentration of 1 mg/mL in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 48 hours.
-
Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 48 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 48 hours.
-
Thermal Stress: Incubate the solution at 80°C for 48 hours.
-
Photostability: Expose the solution to a calibrated light source (e.g., Xenon lamp) as per ICH Q1B guidelines.
-
-
Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each stressed solution, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Evaluation: Compare the chromatograms of the stressed samples to a control sample to identify and quantify degradation products.
Protocol 2: Long-Term Stability Testing
This protocol assesses the stability of this compound under recommended storage conditions.
-
Sample Preparation: Prepare multiple aliquots of this compound in the desired formulation (e.g., solid, DMSO stock solution) and packaging.
-
Storage Conditions: Store the samples under the recommended long-term storage conditions (e.g., -20°C) and, if applicable, accelerated conditions (e.g., 4°C or 25°C).
-
Testing Schedule: At predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months), remove a set of samples from storage.
-
Analysis: Analyze the samples for key stability attributes, including:
-
Appearance: Visual inspection for color change or precipitation.
-
Purity: HPLC analysis to determine the percentage of the active compound remaining and to detect any degradation products.
-
Potency: A functional assay to confirm the biological activity of the AMPK activator.
-
-
Data Evaluation: Analyze the data to establish a re-test period or shelf-life for the compound under the specified storage conditions.
Visualizations
Caption: Simplified AMPK signaling pathway showing upstream activators and downstream effects.
Caption: General workflow for stability testing of a small molecule activator.
References
Technical Support Center: Addressing Cellular Resistance to AMPK Activator 8
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cellular resistance to AMPK Activator 8.
Product Information: this compound
Product Name: this compound (Internal Designation: C24H20N4O3S) Mechanism of Action: A potent, cell-permeable, direct allosteric activator of AMP-activated protein kinase (AMPK). It binds to a site distinct from the AMP-binding site, leading to a conformational change that enhances kinase activity.
Frequently Asked Questions (FAQs)
Q1: What is the expected cellular response to this compound?
A1: Treatment with this compound should lead to the activation of AMPK, observable by an increase in the phosphorylation of AMPK at Threonine 172 (p-AMPKα Thr172) and its downstream target, Acetyl-CoA Carboxylase (p-ACC). This activation typically results in the inhibition of anabolic pathways (e.g., fatty acid and protein synthesis) and the stimulation of catabolic processes (e.g., fatty acid oxidation and glucose uptake), ultimately leading to decreased cell proliferation and viability in sensitive cell lines.
Q2: My cells are not responding to this compound. What are the potential reasons for this resistance?
A2: Cellular resistance to this compound can be multifactorial. The primary mechanisms of resistance include:
-
Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to bypass the effects of AMPK activation. This may involve an upregulation of glycolysis (the Warburg effect) or enhanced mitochondrial biogenesis to meet their energetic demands.[1]
-
Induction of Pro-survival Autophagy: While AMPK activation can induce autophagy as a catabolic process, in some cancer cells, this autophagic response can act as a survival mechanism, allowing cells to endure the metabolic stress induced by this compound.[2]
-
Signaling Pathway Crosstalk: Activation of parallel or downstream signaling pathways, such as the MAPK/ERK or PI3K/Akt/mTOR pathways, can counteract the anti-proliferative effects of AMPK activation.
-
Differences in AMPK Isoform Expression: The efficacy of this compound can be influenced by the specific AMPK subunit isoforms (α, β, γ) expressed in the cell line. Differential expression may lead to a reduced binding affinity or a blunted downstream signaling response.
-
Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), can lead to the active efflux of this compound from the cell, preventing it from reaching its target.
Q3: How can I confirm that AMPK is being activated in my cells?
A3: The most direct method to confirm AMPK activation is to perform a Western blot analysis to detect the phosphorylation of AMPKα at Threonine 172 (p-AMPKα Thr172) and its downstream substrate, ACC at Serine 79 (p-ACC Ser79). A significant increase in the ratio of phosphorylated to total protein levels indicates successful target engagement.
Troubleshooting Guide
Issue 1: No or Low AMPK Activation Observed
If you do not observe an increase in p-AMPKα (Thr172) and p-ACC (Ser79) following treatment with this compound, consider the following troubleshooting steps.
Experimental Workflow for Troubleshooting Low AMPK Activation
Caption: Workflow for troubleshooting low AMPK activation.
Data Presentation: Expected Western Blot Densitometry
| Condition | Relative p-AMPKα/AMPKα Ratio | Relative p-ACC/ACC Ratio |
| Untreated Control | 1.0 | 1.0 |
| This compound (10 µM) - Sensitive Cells | 5.2 ± 0.6 | 4.8 ± 0.5 |
| This compound (10 µM) - Resistant Cells | 1.2 ± 0.3 | 1.1 ± 0.2 |
| Positive Control (AICAR, 2 mM) | 4.5 ± 0.4 | 4.1 ± 0.3 |
Issue 2: AMPK is Activated, but No Effect on Cell Viability
If you observe robust AMPK activation but the cells continue to proliferate, this suggests the activation of resistance mechanisms.
Decision Tree for Investigating Resistance Mechanisms
Caption: Decision tree for investigating resistance mechanisms.
Data Presentation: Cell Viability (IC50 Values)
| Cell Line | Treatment | IC50 (µM) |
| Sensitive | This compound | 5.8 |
| Resistant | This compound | > 50 |
| Resistant | This compound + Chloroquine (10 µM) | 12.3 |
| Resistant | This compound + 2-DG (5 mM) | 15.7 |
| Resistant | This compound + MEK Inhibitor (1 µM) | 9.5 |
Experimental Protocols
Protocol 1: Western Blot for p-AMPKα and p-ACC
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies for p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect with an ECL substrate.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound for 48-72 hours.
-
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.[3]
-
Protocol 3: Autophagy Flux Assay (LC3-II Turnover)
-
Treatment:
-
Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., 50 µM Chloroquine or 100 nM Bafilomycin A1) for the last 4 hours of the treatment period.
-
-
Western Blot:
-
Perform Western blotting as described in Protocol 1, using a primary antibody against LC3B.
-
-
Analysis:
-
Quantify the band intensities for LC3-I and LC3-II. Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An increase in this difference indicates an induction of autophagic flux.
-
Signaling Pathways
AMPK Signaling and Resistance Pathways
Caption: AMPK signaling and potential resistance pathways.
References
impact of serum concentration on AMPK activator 8 activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AMPK Activator 8, with a specific focus on the impact of serum concentration on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of serum on AMPK activity?
Serum contains various growth factors and nutrients that generally promote cell growth and proliferation, which are energy-consuming processes. This environment leads to a high cellular energy state (high ATP:AMP ratio), which keeps AMP-activated protein kinase (AMPK) in a low-activity state. Conversely, serum starvation is a common laboratory technique used to induce a state of low cellular energy, thereby activating AMPK.[1][2][3] This activation is a key mechanism for increasing insulin sensitivity in cultured cells.[1][2]
Q2: How does serum starvation activate AMPK?
Serum starvation mimics a nutrient-deprived state, leading to a decrease in the cellular ATP:AMP ratio. This increase in AMP allosterically activates AMPK and promotes its phosphorylation at Threonine-172 (Thr172) on the α-subunit by upstream kinases like LKB1, leading to a significant increase in its kinase activity. Studies have shown that even a few hours of serum starvation can lead to a measurable increase in the phosphorylation of AMPK and its downstream targets.
Q3: Can I use this compound in the presence of serum?
Yes, direct, small-molecule activators like this compound are designed to activate AMPK even in high-energy states, such as in the presence of serum. However, the final activity of AMPK will be a net result of the activation by the compound and the inhibitory signals from the high-energy cellular state promoted by the serum. The presence of serum might necessitate a higher concentration of the activator to achieve the same level of AMPK activation as observed under serum-free conditions.
Q4: What is the expected EC50 for this compound?
This compound (also referred to as compound 2 in some literature) is a potent activator of various AMPK isoforms. The half-maximal effective concentration (EC50) varies depending on the specific AMPK isoform being targeted.
| AMPK Isoform | EC50 (nM) |
| rAMPK α1β1γ1 | 11 |
| rAMPK α2β1γ1 | 27 |
| rAMPK α1β2γ1 | 4 |
| rAMPK α2β2γ1 | 2 |
| rAMPK α2β2γ3 | 4 |
| Data sourced from MedchemExpress. |
It is important to note that these values are typically determined in cell-free assays, and the effective concentration in cell-based experiments may be higher due to factors like cell permeability and the presence of serum.
Troubleshooting Guide
Issue 1: No significant AMPK activation is observed after treatment with this compound in the presence of serum.
-
Possible Cause 1: Insufficient concentration of the activator.
-
Troubleshooting Step: Serum components can sometimes interfere with the activity of small molecules. Increase the concentration of this compound in a stepwise manner to determine the optimal concentration for your specific cell type and serum percentage.
-
-
Possible Cause 2: High basal cellular energy state.
-
Troubleshooting Step: Reduce the serum concentration in your culture medium for a few hours before and during the treatment with the activator. This will lower the basal ATP levels and may enhance the effect of the activator.
-
-
Possible Cause 3: Incorrect assessment of AMPK activation.
-
Troubleshooting Step: Ensure you are using a reliable method to measure AMPK activation. Western blotting for the phosphorylation of AMPK at Thr172 and its downstream target Acetyl-CoA Carboxylase (ACC) at Ser79 are standard methods.
-
Issue 2: High background AMPK activation in control cells (no activator).
-
Possible Cause 1: Cells are stressed.
-
Troubleshooting Step: Over-confluency, nutrient depletion in the media, or other stressors can lead to AMPK activation. Ensure your cells are healthy and sub-confluent at the time of the experiment. Change to fresh, pre-warmed media before starting the experiment.
-
-
Possible Cause 2: Serum starvation effect.
-
Troubleshooting Step: If your experimental protocol involves a media change to a lower serum concentration, this itself can activate AMPK. Include a time-course experiment to determine the optimal window for observing the activator-specific effect before the starvation-induced activation becomes significant.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in serum batches.
-
Troubleshooting Step: Different lots of fetal bovine serum (FBS) can have varying concentrations of growth factors and other components that may influence cell signaling. If possible, use the same lot of serum for a series of related experiments.
-
-
Possible Cause 2: Differences in cell passage number and density.
-
Troubleshooting Step: Use cells within a consistent range of passage numbers, as cellular responses can change with prolonged culturing. Plate cells at a consistent density for all experiments to ensure uniformity.
-
Experimental Protocols
Protocol 1: Assessment of AMPK Activation by Western Blot
-
Cell Seeding: Plate cells at a density of 80-90% confluency in 6-well plates.
-
Serum Starvation (Optional): For a positive control of AMPK activation, incubate a set of wells with serum-free medium for 3-6 hours.
-
Treatment: Treat cells with varying concentrations of this compound in media containing the desired serum concentration for the specified duration (e.g., 1-3 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: AMPK activation by serum starvation and a direct activator.
Caption: Western blot workflow for assessing AMPK activation.
References
- 1. A role for AMPK in increased insulin action after serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A role for AMPK in increased insulin action after serum starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: AMPK Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMP-activated protein kinase (AMPK) activity assays.
Frequently Asked Questions (FAQs)
Q1: What are the different types of AMPK activity assays available?
A1: There are several methods to measure AMPK activity, each with its own advantages and disadvantages. The main types include:
-
Radioactive Assays: These are considered the gold standard for sensitivity and a high signal-to-noise ratio.[1][2] They typically involve the use of [γ-³²P]ATP and measuring its incorporation into a substrate peptide like SAMS.[3][4]
-
Non-Radioactive Assays: These assays offer a safer alternative to radioactive methods and are often amenable to high-throughput screening.[1] They include:
-
Fluorescence-Based Assays: These can be based on various principles, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP). They often use a specific antibody that recognizes the phosphorylated substrate.
-
Luminescence-Based Assays: Assays like the ADP-Glo™ Kinase Assay measure the amount of ADP produced in the kinase reaction, which correlates with enzyme activity. AlphaScreen assays are another sensitive, luminescence-based method.
-
ELISA-Based Assays: These cell-based assays measure phosphorylated AMPK in whole cells and normalize the signal to the total protein content.
-
HPLC-Based Assays: This method separates and quantifies adenine nucleotides (ATP, ADP, AMP) to determine kinase activity.
-
Q2: What are appropriate positive and negative controls for an AMPK activity assay?
A2: Proper controls are crucial for interpreting your results.
-
Positive Controls:
-
Activators: Compounds like AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) or metformin can be used to stimulate AMPK activity in cells.
-
Active Enzyme: Using a known active, purified AMPK enzyme preparation is a direct positive control for the assay itself.
-
Phosphorylated Cell Extracts: Cell extracts from cells treated to induce AMPK phosphorylation (e.g., through serum starvation) can serve as a positive control for western blot-based detection.
-
-
Negative Controls:
-
Inhibitors: Compound C is a commonly used inhibitor of AMPK activity.
-
Inactive Enzyme: A heat-inactivated enzyme or a reaction mix without the enzyme can be used to determine the background signal.
-
Non-Phosphorylated Cell Extracts: Cell extracts treated with a phosphatase (like CIP/λ phosphatase) can serve as a negative control for phosphorylation-specific antibodies.
-
No ATP Control: A reaction mixture lacking ATP should not show any kinase activity.
-
Q3: How can I measure AMPK activity in small tissue samples?
A3: Measuring AMPK activity in small samples, such as muscle biopsies, can be challenging.
-
Sensitive Assays: Highly sensitive assays like radioactive [γ-³²P]ATP-based methods are often preferred for limited sample material.
-
Sample Preparation: It is critical to freeze tissue samples immediately in liquid nitrogen to preserve the phosphorylation state of AMPK.
-
Western Blotting: While challenging, western blotting for phospho-AMPK (Thr172) can be attempted. If you encounter no signal, it may be due to low activation levels or issues with the antibody cross-reactivity, though sequence homology is often high across species. Trying different antibodies and including a positive control (e.g., by treating lysates with AMP or AICAR) can help troubleshoot this.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Background Signal | Non-specific binding of antibodies or substrates. | - Increase the number of wash steps. - Optimize the concentration of blocking agents. - In western blotting, especially with tissue lysates like liver, sonication and the use of appropriate buffers can help reduce background. |
| Contamination of reagents. | - Use fresh, high-quality reagents. - Filter buffers to remove particulates. | |
| High enzyme concentration. | - Titrate the enzyme to determine the optimal concentration that gives a good signal-to-background ratio. | |
| Low or No Signal | Inactive enzyme. | - Ensure proper storage and handling of the AMPK enzyme. - Include a known positive control activator (e.g., AMP) in the reaction. - For cell-based assays, confirm that the treatment is sufficient to activate AMPK. |
| Sub-optimal assay conditions. | - Optimize ATP and substrate concentrations. These should ideally be at or above the Kₘ for the enzyme. - Check the pH and composition of the kinase buffer. | |
| Insufficient incubation time. | - Optimize the incubation time for the kinase reaction. | |
| Issues with detection reagents. | - Ensure that detection antibodies, substrates, and other reagents are not expired and have been stored correctly. | |
| High Variability Between Replicates | Pipetting errors. | - Use calibrated pipettes and ensure accurate and consistent pipetting. A multi-channel pipette is recommended for plate-based assays. |
| Inconsistent mixing. | - Ensure thorough mixing of all reaction components. | |
| Edge effects in microplates. | - Avoid using the outer wells of the plate, or ensure the plate is properly sealed and incubated to prevent evaporation. | |
| Compound Interference in Screening Assays | Fluorescent or colored compounds. | - Run a control with the compound in the absence of the enzyme to check for intrinsic fluorescence or color. - A two-step assay, where the kinase reaction is separated from the detection step by a dilution, can minimize interference. |
Experimental Protocols
Radioactive AMPK Activity Assay using P81 Phosphocellulose Paper
This protocol is a traditional and highly sensitive method for measuring AMPK activity.
Materials:
-
Purified AMPK enzyme or immunoprecipitated AMPK
-
SAMS peptide (substrate)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10% glycerol, 1 mM DTT)
-
[γ-³²P]ATP
-
5 mM MgCl₂
-
Activators (e.g., AMP) or inhibitors as required
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Acetone
-
Scintillation vials and scintillation fluid
Procedure:
-
Prepare the kinase reaction mix in a microcentrifuge tube. This should include the kinase buffer, MgCl₂, SAMS peptide, and any activators or inhibitors being tested.
-
Add the AMPK enzyme to the reaction mix.
-
Initiate the reaction by adding [γ-³²P]ATP. A typical reaction might contain 200 µM [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes with gentle agitation.
-
Terminate the reaction by spotting a portion of the reaction mixture (e.g., 15-20 µL) onto a P81 phosphocellulose paper square.
-
Immediately drop the P81 paper into a beaker containing 1% phosphoric acid to wash away unincorporated [γ-³²P]ATP.
-
Wash the papers multiple times (e.g., 5-6 changes) with 1% phosphoric acid for 5 minutes each wash, followed by a final wash in acetone to dry the paper.
-
Place the dried P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Non-Radioactive ELISA-Based AMPK Activity Assay
This protocol describes a cell-based ELISA for measuring the phosphorylation of AMPK.
Materials:
-
Cells cultured in a 96-well plate
-
Compounds for treatment (activators/inhibitors)
-
4% Formaldehyde in PBS for fixing cells
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody specific for phosphorylated AMPK (Thr172)
-
HRP-conjugated secondary antibody
-
Chromogenic or fluorogenic HRP substrate
-
Stop solution (if using a chromogenic substrate)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the desired compounds for the appropriate time. Include positive and negative controls.
-
After treatment, remove the media and fix the cells with 4% formaldehyde for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding sites with blocking buffer for 1 hour.
-
Incubate with the primary anti-pAMPK antibody overnight at 4°C.
-
Wash the cells multiple times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the cells again.
-
Add the HRP substrate and incubate until sufficient color or signal develops.
-
If necessary, add a stop solution.
-
Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
(Optional but recommended) Normalize the signal to the total protein content in each well, which can be measured using a total protein stain.
Quantitative Data Summary
Table 1: Typical Reagent Concentrations for AMPK Assays
| Reagent | Radiometric Assay | TR-FRET Assay | CHEF-Based Assay |
| Enzyme (AMPK) | 1.8 - 8.9 nM | 0.42 - 26.5 nM | 1.7 - 3.4 nM |
| Substrate (Peptide) | 200 µM (SAMS) | 400 nM (CREBtide) | 8 µM (Omnia™ S/T23) |
| ATP | 35 - 65 µM | 50 - 150 µM | 40 - 120 µM |
| AMP (for activation) | 80 µM | - | 80 µM |
| Data compiled from reference. Concentrations can vary depending on the specific AMPK isoform and experimental conditions. |
Visualizations
Caption: Simplified AMPK activation pathway.
Caption: Troubleshooting decision tree for AMPK assays.
References
Validation & Comparative
Validating AMPK Activation: A Researcher's Guide to Genetic Models
For researchers, scientists, and drug development professionals, rigorously validating the activation of AMP-activated protein kinase (AMPK) is crucial for advancing our understanding of metabolic regulation and developing novel therapeutics. This guide provides an objective comparison of common genetic models used to study AMPK activation, supported by experimental data and detailed protocols.
AMPK, a key sensor of cellular energy status, is a heterotrimeric protein kinase composed of a catalytic α subunit and regulatory β and γ subunits.[1][2] Its activation, primarily through phosphorylation of Threonine-172 on the α-subunit, orchestrates a metabolic switch from anabolic to catabolic pathways to restore cellular energy balance.[3][4] Genetic manipulation in model organisms, particularly mice, has been instrumental in dissecting the complex roles of AMPK in health and disease.[1] This guide will explore the utility of knockout, knock-in, and transgenic models in the validation of AMPK activation.
Comparative Analysis of Genetic Models for AMPK Validation
The choice of a genetic model is critical for specifically addressing experimental questions related to AMPK function. Each model system offers distinct advantages and limitations for studying the activation and downstream signaling of this pivotal metabolic regulator.
| Genetic Model | Description | Advantages | Limitations | Key Applications |
| Knockout (KO) | Deletion of one or more AMPK subunit genes (e.g., Prkaa1 for α1, Prkaa2 for α2). | Provides definitive evidence for the requirement of a specific AMPK subunit in a biological process. | Can lead to embryonic lethality (e.g., α1/α2 double KO) or compensatory changes in other subunits. | Investigating the physiological role of specific AMPK isoforms in various tissues and disease states. |
| Knock-in (KI) | Introduction of specific mutations into the endogenous AMPK genes. | Allows for the study of the functional consequences of specific amino acid changes, such as those mimicking constitutive activation or inactivation. | The introduced mutation may not fully recapitulate the dynamic regulation of the wild-type protein. | Dissecting the mechanisms of AMPK activation and the role of specific phosphorylation sites. |
| Transgenic (Tg) | Overexpression of a wild-type or mutant form of an AMPK subunit, often under the control of a tissue-specific promoter. | Enables the study of the effects of increased AMPK activity in a specific tissue or at a specific time. | Overexpression can lead to non-physiological levels of the protein, potentially causing off-target effects. | Examining the therapeutic potential of activating AMPK in specific tissues for diseases like NAFLD. |
Experimental Protocols for Validating AMPK Activation
The following are key experimental protocols used to validate AMPK activation in genetic models.
Western Blotting for Phospho-AMPKα (Thr172)
This is the most common method to assess the activation state of AMPK.
Objective: To quantify the relative levels of phosphorylated (active) AMPKα at Threonine-172 compared to total AMPKα.
Protocol:
-
Cell/Tissue Lysis: Homogenize tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (typically 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe for total AMPKα as a loading control.
-
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK.
Objective: To determine the kinase activity of immunoprecipitated AMPK.
Protocol:
-
Immunoprecipitation: Lyse cells or tissues and immunoprecipitate AMPK using an anti-AMPKα antibody.
-
Kinase Reaction: Resuspend the immunoprecipitated AMPK in a kinase buffer containing a substrate (e.g., SAMS peptide) and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for 10-20 minutes.
-
Detection: Spot the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
Visualizing AMPK Signaling and Experimental Logic
To better understand the underlying biology and experimental design, the following diagrams illustrate the AMPK signaling pathway and the logical relationships between different genetic models.
Caption: Simplified AMPK signaling pathway.
Caption: Logical relationships of genetic models.
References
- 1. AMPK: Lessons from transgenic and knockout animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK: Lessons from transgenic and knockout animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms | Springer Nature Experiments [experiments.springernature.com]
Synergistic Activation of AMPK: A Comparative Guide to the Effects of AMPK Activator 8 in Combination with Other Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of AMPK Activator 8 (also known as Compound 2 or C2) with other compounds, supported by experimental data. The information presented herein is intended to inform research and development efforts in metabolic diseases and other therapeutic areas where AMP-activated protein kinase (AMPK) is a key target.
Introduction to this compound (Compound 2)
This compound is a potent, direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] It has been shown to activate various AMPK isoforms with high efficacy, making it a valuable tool for studying the therapeutic potential of AMPK activation in conditions such as type 2 diabetes.[1]
Synergistic Effects of this compound with A-769662
A significant area of interest is the synergistic activation of AMPK by combining different classes of activators. Research has demonstrated a powerful synergistic effect when this compound (C2) is used in conjunction with A-769662, another well-characterized allosteric AMPK activator.[2][3] This synergy arises from their distinct binding sites and mechanisms of action on the AMPK heterotrimer.
Quantitative Data on Synergistic AMPK Activation
The following table summarizes the quantitative data from in vitro kinase assays demonstrating the synergistic activation of different AMPK isoforms by C2 and A-769662. The data is extracted from studies by Langendorf et al. (2016).
| Treatment Condition | AMPK α1β1γ1 Specific Activity (nmol min⁻¹ mg⁻¹) | AMPK α2β1γ1 Specific Activity (nmol min⁻¹ mg⁻¹) |
| Dephosphorylated AMPK | ||
| Control | ~0 | ~0 |
| A-769662 (20 µM) | ~5 | ~2 |
| C2 (0.1 µM) | ~2 | ~1 |
| A-769662 (20 µM) + C2 (0.1 µM) | ~150 | ~25 |
| Phosphorylated AMPK (by CaMKK2) | ||
| Control | ~100 | ~75 |
| A-769662 (20 µM) | ~400 | ~150 |
| C2 (0.1 µM) | ~250 | ~125 |
| A-769662 (20 µM) + C2 (0.1 µM) | ~1200 | ~400 |
Data presented is an approximation based on graphical representations in the cited literature and is intended for comparative purposes.
Signaling Pathways and Experimental Workflows
The synergistic activation of AMPK by C2 and A-769662 can be visualized through the following diagrams.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Langendorf et al. (2016).
Expression and Purification of Recombinant AMPK
Human AMPK heterotrimeric complexes (α1β1γ1 and α2β1γ1) were co-expressed in E. coli using a polycistronic expression vector. The subunits contained appropriate tags (e.g., His-tag, GST-tag) to facilitate purification.
-
Bacterial Culture: E. coli cells harboring the expression plasmid were grown in a suitable medium (e.g., LB broth) at 37°C to an optimal density.
-
Protein Expression: Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture was incubated at a lower temperature (e.g., 18°C) overnight.
-
Cell Lysis: Cells were harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis was performed using sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate was cleared by centrifugation and the supernatant was subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins).
-
Further Purification: Eluted fractions containing the AMPK complex were further purified by ion-exchange and size-exclusion chromatography to ensure high purity.
-
Protein Dephosphorylation/Phosphorylation: For experiments with dephosphorylated AMPK, the purified protein was treated with λ-phosphatase. For experiments with phosphorylated AMPK, the protein was incubated with the upstream kinase CaMKK2 in the presence of ATP and Ca²⁺/calmodulin.
In Vitro AMPK Activity Assay
AMPK activity was measured using a radioactive filter-binding assay with the SAMS peptide (HMRSAMSGLHLVKRR) as a substrate.
-
Reaction Mixture: The assay was performed in a reaction buffer containing HEPES, NaCl, DTT, and MgCl₂.
-
Components: The reaction mixture included the purified AMPK enzyme, the SAMS peptide substrate, and [γ-³²P]ATP.
-
Initiation and Incubation: The reaction was initiated by the addition of the [γ-³²P]ATP and incubated at 30°C for a specified time (e.g., 10 minutes).
-
Termination: The reaction was terminated by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: The P81 papers were washed multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: The amount of ³²P incorporated into the SAMS peptide was quantified using a scintillation counter.
-
Specific Activity Calculation: The specific activity of AMPK was calculated and expressed as nmol of phosphate incorporated per minute per milligram of enzyme (nmol min⁻¹ mg⁻¹).
Conclusion
The synergistic activation of AMPK by combining this compound (C2) and A-769662 represents a promising strategy for achieving robust therapeutic effects at potentially lower individual drug concentrations. This approach leverages distinct allosteric activation mechanisms to achieve a greater than additive effect on enzyme activity. The provided data and protocols offer a foundation for further investigation into the downstream cellular consequences and potential clinical applications of this synergistic combination. Further research is warranted to explore the in vivo efficacy and safety of such combination therapies for metabolic diseases and other relevant conditions.
References
A Comparative Analysis of Pan-AMPK Activators: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of AMP-activated protein kinase (AMPK) activators, selecting the optimal compound is paramount. This guide provides an objective comparison of prominent pan-AMPK activators, supported by experimental data and detailed methodologies to aid in your research and development endeavors.
AMPK, a master regulator of cellular energy homeostasis, is a key therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as cancer. Pan-AMPK activators, which target multiple AMPK isoforms, offer broad therapeutic potential. This guide delves into a comparative analysis of several key pan-AMPK activators, focusing on their potency, mechanism of action, and isoform selectivity.
Performance Comparison of Pan-AMPK Activators
The efficacy of a pan-AMPK activator is determined by its potency (EC50), the concentration at which it elicits half of its maximal effect. The following table summarizes the EC50 values of several direct allosteric pan-AMPK activators against various AMPK isoform complexes.
| Activator | α1β1γ1 (nM) | α1β2γ1 (nM) | α2β1γ1 (nM) | α2β2γ1 (nM) | α2β2γ2 (nM) | α2β2γ3 (nM) | Primary Mechanism |
| MK-8722 | ~1-6 | ~15-63 | ~1-6 | ~15-63 | - | - | Direct Allosteric Activator[1][2] |
| PF-739 | 8.99 | 126 | 5.23 | 42.2 | - | - | Direct Allosteric Activator[3][4] |
| MSG011 | 140.4 | 248.9 | 553.4 | 472.9 | - | - | Direct Allosteric Activator[5] |
| C2 | 10-30 | - | (Partial Agonist) | - | - | - | Direct Allosteric Activator (α1 selective) |
| 991 (EX229) | 3 | - | 2 | - | - | - | Direct Allosteric Activator |
| R734 | 265 | (Weak) | - | - | - | - | Direct Allosteric Activator |
Note: EC50 values can vary depending on the specific assay conditions and the source of the recombinant AMPK complexes.
Signaling Pathways and Activator Classification
The activation of AMPK can be achieved through distinct mechanisms. Understanding these pathways is crucial for interpreting experimental results and selecting the appropriate activator for a specific research question.
Pan-AMPK activators can be broadly categorized as either direct or indirect.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of reliable comparative analysis. Below are detailed methodologies for key experiments used to characterize pan-AMPK activators.
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of purified AMPK in the presence of a test compound.
Principle: The transfer of a radioactive phosphate group from [γ-³²P]ATP to a specific substrate peptide (e.g., SAMS peptide) by AMPK is quantified.
Materials:
-
Purified recombinant AMPK isoforms
-
SAMS peptide (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM EDTA)
-
Test compounds (pan-AMPK activators)
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, SAMS peptide, and the test compound at various concentrations.
-
Add the purified AMPK enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity and determine the EC50 value of the activator.
Western Blot Analysis of AMPK Phosphorylation
This assay determines the ability of a compound to activate AMPK within a cellular context by measuring the phosphorylation of the AMPKα subunit at Threonine 172 (Thr172), a key marker of AMPK activation.
Materials:
-
Cell culture reagents
-
Test compounds (pan-AMPK activators)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with the AMPK activator at various concentrations for a specified duration.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.
Cellular Glucose Uptake Assay (2-NBDG Method)
This assay measures the effect of AMPK activation on glucose transport into cells using a fluorescent glucose analog, 2-NBDG.
Materials:
-
Cell culture reagents
-
Test compounds (pan-AMPK activators)
-
Glucose-free culture medium
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate (or other suitable format) and allow them to adhere.
-
Wash the cells with PBS and then incubate in glucose-free medium for a period to induce glucose starvation (e.g., 1-2 hours).
-
Treat the cells with the pan-AMPK activator at various concentrations in glucose-free medium for the desired time.
-
Add 2-NBDG to the wells to a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the uptake by removing the 2-NBDG-containing medium and washing the cells with ice-cold PBS.
-
Measure the fluorescence intensity using a fluorescence plate reader (Ex/Em ~485/535 nm) or by flow cytometry.
-
Normalize the fluorescence signal to the cell number or protein concentration.
Conclusion
The selection of a pan-AMPK activator for research or drug development requires careful consideration of its potency, isoform selectivity, and mechanism of action. This guide provides a foundational comparative analysis of several key compounds, along with detailed experimental protocols to enable researchers to generate their own robust and comparable data. As the field of AMPK therapeutics continues to evolve, a thorough understanding of these activators and their characteristics will be essential for advancing the development of novel treatments for a range of metabolic and proliferative diseases.
References
- 1. scholarworks.uark.edu [scholarworks.uark.edu]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. Structures of AMP-activated protein kinase bound to novel pharmacological activators in phosphorylated, non-phosphorylated, and nucleotide-free states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose (2-NBDG) uptake assay [bio-protocol.org]
Confirming AMPK-Dependent Effects: A Comparative Guide to Inhibitors
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a cellular effect is dependent on AMP-activated protein kinase (AMPK) requires precise experimental design and a thorough understanding of the tools employed. Pharmacological inhibitors are pivotal in this process, but their utility is directly tied to their specificity and appropriate use. This guide provides a comparative analysis of common AMPK inhibitors, offering quantitative data, detailed experimental protocols, and a logical framework for confirming AMPK-dependent effects.
Comparing the Tools: A Head-to-Head Look at AMPK Inhibitors
The selection of an appropriate AMPK inhibitor is critical and should be guided by a balance of potency, selectivity, and the specific context of the experiment. While no inhibitor is perfect, understanding their individual characteristics is key to interpreting results accurately.
| Inhibitor | Mechanism of Action | Potency (against AMPK) | Key Off-Target Effects |
| Compound C (Dorsomorphin) | ATP-competitive | Kᵢ = 109 nM[1] | Potent inhibitor of Bone Morphogenetic Protein (BMP) type I receptors (ALK2, ALK3, ALK6), VEGFR2, and other kinases.[2][3] |
| STO-609 | CaMKKβ inhibitor (upstream of AMPK) | Indirect inhibition of AMPK | Can interact with Ca²⁺ binding dyes, inhibits BKCa channels, and affects other kinases.[4][5] |
| SBI-0206965 | Direct, mixed-type inhibitor | IC₅₀ in the nanomolar range (approx. 40-fold more potent than Compound C) | Inhibits ULK1/2, JAK3, Src, FAK, and can have off-target effects on glucose transport. |
Experimental Protocols: Methodologies for Robust Data
Reproducible and reliable data are the bedrock of scientific discovery. The following are detailed protocols for key experiments used to assess the efficacy and specificity of AMPK inhibitors.
Experimental Protocol 1: Western Blot Analysis of AMPK Activation
This protocol details the steps to measure the phosphorylation of AMPKα at Threonine 172 (Thr172), a key indicator of its activation state, in response to an inhibitor.
1. Cell Culture and Treatment:
-
Plate cells of interest at a suitable density to reach 70-80% confluency at the time of the experiment.
-
Pre-treat cells with the AMPK inhibitor (e.g., Compound C at 10 µM, STO-609 at 25 µM, or SBI-0206965 at 1 µM) for 1-2 hours.
-
Stimulate AMPK activation with a known activator (e.g., AICAR or metformin) for the appropriate duration. Include vehicle-only and activator-only controls.
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
3. Protein Quantification:
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Transfer:
-
Normalize protein concentrations for all samples and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against total AMPKα or a housekeeping protein like β-actin.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
Experimental Protocol 2: In Vitro AMPK Kinase Assay
This assay directly measures the enzymatic activity of AMPK and the inhibitory potential of a compound in a cell-free system.
1. Reagents and Setup:
-
Recombinant active AMPK enzyme.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).
-
SAMS peptide (a synthetic substrate for AMPK).
-
[γ-³²P]ATP or a non-radioactive ADP-Glo™ Kinase Assay kit.
-
Test inhibitor at various concentrations.
2. Kinase Reaction (Radiometric):
-
Prepare a reaction mixture containing kinase assay buffer, SAMS peptide, and the test inhibitor.
-
Add recombinant AMPK enzyme to the mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for 10-20 minutes.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid.
-
Wash the papers to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
3. Kinase Reaction (ADP-Glo™ Assay):
-
Set up the kinase reaction in a 96-well plate with AMPK enzyme, substrate, ATP, and the inhibitor.
-
Incubate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader. The signal is proportional to the ADP generated and thus to the kinase activity.
4. Data Analysis:
-
Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizing the Logic: A Framework for Confirmation
To confidently attribute an observed effect to AMPK, a logical and systematic approach is necessary. The following diagrams illustrate the key signaling pathways and a recommended experimental workflow.
Caption: The AMPK signaling pathway is activated by metabolic stressors.
References
- 1. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The CamKKβ Inhibitor STO609 Causes Artefacts in Calcium Imaging and Selectively Inhibits BKCa in Mouse Carotid Body Type I Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of AMPK Activator 8 Findings
For researchers, scientists, and drug development professionals, understanding the consistency of a compound's activity across different studies is paramount. This guide provides a comparative analysis of the reported findings for AMPK activator 8 , also identified as compound 2 . Due to the limited number of independent laboratories publishing on this specific activator, this guide will focus on comparing the data from the primary discovery publication and a major commercial supplier.
Introduction to AMPK and Activator 8
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1] When activated, typically in response to low cellular energy levels (high AMP:ATP ratio), AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[2] This positions AMPK as a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[3]
This compound (compound 2) is a potent, direct activator of AMPK.[4] Its discovery has generated interest in its potential as a tool compound for studying AMPK signaling and as a starting point for the development of new therapeutics.
Quantitative Data Comparison
The following table summarizes the reported half-maximal effective concentration (EC50) values for this compound from the primary research article and a commercial vendor. This comparison provides an initial insight into the consistency of the compound's potency.
| Parameter | Reported by Primary Research Article[4] | Reported by Commercial Vendor |
| EC50 (Human AMPK) | 6.3 nM | Not Specified |
| EC50 (Rat AMPK) | 21 nM (partial activator) | Not Specified |
| EC50 (rAMPK α1β1γ1) | Not Determined | 11 nM |
| EC50 (rAMPK α2β1γ1) | Not Determined | 27 nM |
| EC50 (rAMPK α1β2γ1) | Not Determined | 4 nM |
| EC50 (rAMPK α2β2γ1) | Not Determined | 2 nM |
| EC50 (rAMPK α2β2γ3) | Not Determined | 4 nM |
| EC50 (HepG2 cells) | Not Determined | 255 nM |
| EC50 (C2C12 myoblasts) | Not Determined | 230 nM |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental findings. The following protocols are based on the primary publication that first characterized this compound.
In Vitro AMPK Activation Assay
-
Enzyme Source: Human or rat liver AMPK.
-
Assay Principle: The assay measures the phosphorylation of a synthetic peptide substrate (SAMS peptide) by AMPK.
-
Procedure:
-
The reaction is initiated by adding the AMPK enzyme to a reaction mixture containing the SAMS peptide, [γ-³²P]ATP, and varying concentrations of the activator compound.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the phosphorylated SAMS peptide is separated from the unreacted [γ-³²P]ATP.
-
The amount of radioactivity incorporated into the SAMS peptide is quantified using a scintillation counter.
-
EC50 values are determined by plotting the enzyme activity against the logarithm of the activator concentration and fitting the data to a sigmoidal dose-response curve.
-
De Novo Lipogenesis Assay in Rat Hepatocytes
-
Cell Culture: Primary rat hepatocytes are isolated and cultured.
-
Treatment: Hepatocytes are treated with varying concentrations of the AMPK activator.
-
Assay Principle: The rate of de novo lipogenesis is measured by quantifying the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into newly synthesized lipids.
-
Procedure:
-
Following treatment with the activator, [¹⁴C]-acetate is added to the cell culture medium.
-
Cells are incubated for a defined period to allow for the incorporation of the radiolabel into lipids.
-
Cells are harvested, and total lipids are extracted.
-
The amount of radioactivity in the lipid fraction is measured using a scintillation counter.
-
The inhibition of de novo lipogenesis is calculated relative to untreated control cells.
-
Visualizing the Landscape
To better understand the context of this compound's function, the following diagrams illustrate the core AMPK signaling pathway and a generalized workflow for evaluating AMPK activators.
Conclusion on Reproducibility
Based on the currently available public data, a comprehensive assessment of the reproducibility of findings for this compound across multiple independent laboratories is not yet possible. The primary data comes from the initial discovery publication and a commercial supplier. While the reported EC50 values for specific AMPK isoforms from the commercial vendor are in the low nanomolar range and consistent with the high potency reported in the discovery paper for human AMPK, direct comparisons are limited as the exact experimental conditions used by the vendor are not detailed.
The data from the discovery manuscript provides a strong foundation with detailed protocols that should facilitate replication by other laboratories. However, for the scientific community to have full confidence in the activity profile of this compound, independent validation studies are essential. Researchers using this compound are encouraged to perform their own dose-response experiments to confirm its potency and effects in their specific experimental systems. The lack of extensive, independently replicated data underscores the importance of rigorous in-house validation for any research program utilizing this and other novel chemical probes.
References
- 1. portlandpress.com [portlandpress.com]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do AMPK activators target the intestines? [synapse.patsnap.com]
- 4. A Potent and Selective AMPK Activator That Inhibits de Novo Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Unveiling the Next Generation of AMPK Activators
For Immediate Release
In the dynamic landscape of metabolic disease and cancer research, the pursuit of potent and selective AMP-activated protein kinase (AMPK) activators remains a paramount objective. As a central regulator of cellular energy homeostasis, AMPK presents a highly attractive therapeutic target. This guide offers a comparative analysis of several novel AMPK activators that have emerged as promising candidates, moving beyond established compounds like metformin and AICAR. We provide a comprehensive overview of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in navigating this evolving field.
Performance Comparison of Novel AMPK Activators
The efficacy of an AMPK activator is multi-faceted, defined by its mechanism of action, potency, and isoform selectivity. The following table summarizes key quantitative data for a selection of novel direct and indirect AMPK activators based on published preclinical studies. It is important to note that direct comparison of potency values should be approached with caution, as experimental conditions may vary between studies.
| Activator | Mechanism of Action | Potency (EC50/Kd) | Isoform Selectivity | Key Reported Cellular/Preclinical Effects |
| A-769662 | Direct (Allosteric) | ~0.8 µM (EC50)[1] | Selective for β1-containing complexes[1][2] | Inhibits fatty acid synthesis, decreases plasma glucose and triglycerides in vivo, activates autophagy. |
| MK-8722 | Direct (Allosteric) | ~1 to 60 nM (EC50) | Pan-AMPK activator (activates all 12 mammalian isoforms) | Improves glucose homeostasis, ameliorates insulin resistance and hyperglycemia in mice. |
| Compound 991 (EX229) | Direct (Allosteric) | Kd: 0.06 µM (α1β1γ1), 0.06 µM (α2β1γ1), 0.51 µM (α1β2γ1) | Preferential for β1-containing complexes | 5-10 fold more potent than A-769662; increases glucose uptake and fatty acid oxidation in skeletal muscle. |
| MT 63-78 (Debio 0930) | Direct (Allosteric) | EC50 = ~25 µM (in PCa cells) | Selective for β1-containing complexes | Inhibits prostate cancer cell growth by blocking lipogenesis; enhances the effect of androgen receptor inhibitors. |
| SCT-1015 | Direct (Allosteric) | Activates at nM concentrations (in vitro kinase assay) | Binds to α- and β-subunits | Suppresses aerobic glycolysis in hepatocellular carcinoma (HCC) by downregulating HIF1α; reduces HCC tumor growth in vivo. |
| PXL770 | Direct (Allosteric) | Not explicitly reported | Not explicitly reported | Ameliorates disease progression in preclinical models of Autosomal Dominant Polycystic Kidney Disease (ADPKD). Reduces cyst growth in vitro and in vivo. |
| FA-5 | Direct | Not explicitly reported | Not explicitly reported | Induces AMPK phosphorylation and SIRT-1 activation in vitro; displays anti-inflammatory efficacy in a rat model of colitis, superior to acadesine (ACA). |
| Ppm-18 | Indirect (via ROS production) | Not yet reported | Not yet reported | Induces autophagy and apoptosis in bladder cancer cells through the ROS/AMPK/mTOR signaling pathway. |
Visualizing the Landscape of AMPK Activation
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the AMPK signaling pathway, the classification of these activators, and a typical experimental workflow.
Experimental Protocols
The characterization of novel AMPK activators relies on robust and reproducible experimental methodologies. Below are summaries of key protocols commonly employed in the cited research.
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of purified AMPK in the presence of a test compound.
-
Principle: The transfer of a phosphate group from ATP to a specific substrate peptide (e.g., SAMS peptide) by AMPK is quantified. This is often measured using either a radioactive label ([γ-³²P]ATP) or a non-radioactive method like luminescence (e.g., ADP-Glo™ Kinase Assay).
-
General Procedure (Luminescence-based):
-
Reaction Setup: A reaction mixture is prepared in a multi-well plate containing purified recombinant AMPK enzyme, a specific substrate peptide, and kinase assay buffer.
-
Compound Addition: The novel AMPK activator is added at various concentrations. Controls include a vehicle (e.g., DMSO) and a known activator (e.g., AMP or A-769662).
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Signal Detection: After incubation, a reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to enzyme activity. In the ADP-Glo™ assay, remaining ATP is first depleted, and then the generated ADP is converted back to ATP, which drives a luciferase reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. The data is then used to calculate the fold activation compared to the vehicle control and to determine the EC50 value of the activator.
-
Western Blot Analysis of AMPK Phosphorylation
This widely used technique assesses the activation state of AMPK within cells or tissues by detecting the phosphorylation of the AMPKα subunit at Threonine 172 (Thr172), a critical marker of activation.
-
Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect total AMPKα and phosphorylated AMPKα (p-AMPKα Thr172).
-
General Procedure:
-
Cell/Tissue Treatment and Lysis: Cells or tissues are treated with the AMPK activator for a specified time. Subsequently, cells are washed and lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated on a polyacrylamide gel by electrophoresis. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for p-AMPKα (Thr172). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that facilitates detection. The same membrane is often stripped and re-probed with an antibody for total AMPKα as a loading control.
-
Signal Detection and Analysis: The signal is detected using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software, and the ratio of p-AMPKα to total AMPKα is calculated to determine the extent of AMPK activation.
-
Concluding Remarks
The field of AMPK activation is rapidly advancing, with a diverse array of novel small molecules demonstrating significant therapeutic potential in preclinical models of metabolic diseases and cancer. Direct, allosteric activators like MK-8722 and Compound 991 showcase remarkable potency and broad-spectrum activity, while others like MT 63-78 and SCT-1015 exhibit promise in specific cancer contexts. Furthermore, compounds such as PXL770 and FA-5 are progressing through preclinical development for distinct indications like ADPKD and inflammatory bowel disease, respectively. Indirect activators, exemplified by Ppm-18, continue to reveal new mechanisms for modulating this critical energy sensor.
While the data presented here is compiled from various sources, it provides a valuable comparative snapshot for the research community. Future head-to-head studies under standardized conditions will be crucial for a definitive ranking of these promising therapeutic candidates. The continued exploration of these novel activators will undoubtedly pave the way for innovative treatments for a wide range of debilitating diseases.
References
A Researcher's Guide to Assessing Isoform-Selective Activation by AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
The AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases, cancer, and other conditions. As a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits, each with multiple isoforms (α1, α2; β1, β2; γ1, γ2, γ3), AMPK can exist in 12 different combinations. This isoform diversity allows for tissue-specific functions and presents an opportunity for the development of highly targeted therapeutics. This guide provides a comparative analysis of various AMPK activators, focusing on their isoform selectivity, supported by experimental data and detailed protocols to aid in the assessment of novel compounds.
Comparison of AMPK Activator Isoform Selectivity
The efficacy and tissue-specific effects of an AMPK activator are largely determined by its selectivity towards different AMPK isoforms. Activators can be broadly categorized as direct or indirect. Direct activators bind to the AMPK complex, causing a conformational change that leads to activation, while indirect activators typically alter the cellular AMP:ATP ratio, which in turn activates AMPK. The following tables summarize the isoform-selective potency of several well-characterized direct AMPK activators.
| Activator | Mechanism of Action | Target Isoform(s) | EC50 (nM) | Key Cellular Effects |
| A-769662 | Direct (Allosteric) | β1-containing complexes | ~800 | Inhibits fatty acid synthesis. |
| MK-8722 | Direct (Allosteric) | Pan-AMPK activator | ~1-6 (β1-containing) ~15-63 (β2-containing) | Induces glucose uptake in skeletal muscle.[1][2] |
| PF-06409577 | Direct (Allosteric) | α1β1γ1, α2β1γ1 | 7.0 (α1β1γ1) 6.8 (α2β1γ1) >4000 (β2-containing) | Potential treatment for diabetic nephropathy. |
| C-2 (active form of C-13) | Direct (AMP analogue) | α1-containing complexes | 10-30 | Inhibits hepatic lipid synthesis.[3] |
| 991 | Direct (Allosteric) | γ2 > γ1/γ3 | Not specified | Greater activation of γ2-containing complexes.[4][5] |
Experimental Protocols
Accurate assessment of AMPK activation and isoform selectivity is crucial for the development of targeted therapeutics. Below are detailed protocols for key experiments.
In Vitro AMPK Kinase Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of purified AMPK isoforms in the presence of a test compound by quantifying the incorporation of radiolabeled phosphate into a substrate peptide.
Principle: The transfer of the terminal phosphate from [γ-³²P]ATP to a specific peptide substrate (e.g., SAMS peptide) by AMPK is quantified.
Materials:
-
Purified recombinant AMPK isoforms
-
SAMS peptide (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the test compound at various concentrations, and the purified AMPK isoform.
-
Initiate the reaction by adding a mixture of SAMS peptide and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity and determine the EC50 value of the activator.
Western Blot Analysis of AMPK Phosphorylation in Cells
This method assesses the activation of AMPK in a cellular context by detecting the phosphorylation of the AMPKα subunit at Threonine 172 (Thr172), a key marker of AMPK activation.
Principle: Following cell treatment with a test compound, cell lysates are prepared and subjected to SDS-PAGE and Western blotting using antibodies specific for phosphorylated AMPKα (Thr172) and total AMPKα.
Materials:
-
Cell line of interest
-
AMPK activator test compound
-
Cell lysis buffer (containing phosphatase and protease inhibitors)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Seed cells and grow to the desired confluency.
-
Treat cells with the AMPK activator at various concentrations for a specified duration.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated AMPK to total AMPK.
Visualizing Key Processes and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the AMPK signaling pathway and experimental workflows.
Caption: The AMPK signaling pathway is activated by upstream kinases LKB1 and CaMKKβ.
Caption: Experimental workflow for assessing the isoform selectivity of an AMPK activator.
Caption: Workflow to distinguish between direct and indirect AMPK activators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of different γ-subunit isoforms on the regulation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of different γ-subunit isoforms on the regulation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating AMPK Activator 8 in Primary Human Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of novel therapeutic compounds in physiologically relevant models is a critical step. This guide provides a comparative framework for the validation of AMP-activated protein kinase (AMPK) activator 8 in primary human cells. Due to the limited publicly available data on AMPK activator 8 in primary human cells, this guide establishes a procedural blueprint for its validation by comparing its known characteristics with established AMPK activators such as AICAR, metformin, and A-769662.
Overview of AMPK and its Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1] Activation of AMPK occurs in response to an increase in the cellular AMP:ATP ratio, which can be triggered by various metabolic stresses like glucose deprivation, hypoxia, and exercise.[2] Once activated, AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[2] This central role in metabolism makes AMPK a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as cancer.[1]
Comparative Analysis of AMPK Activators
The validation of a novel compound's efficacy and mechanism of action requires a direct comparison with well-characterized alternatives. This section compares this compound with three widely used AMPK activators: AICAR, metformin, and A-769662.
This compound is a potent activator of various AMPK isoforms, with EC50 values in the nanomolar range for recombinant AMPK complexes. However, there is a lack of published data on its validation in primary human cells.
AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside) is a cell-permeable adenosine analog that is converted intracellularly to ZMP, an AMP mimetic. ZMP allosterically activates AMPK, making AICAR a widely used research tool for studying the effects of AMPK activation.
Metformin is a biguanide drug and a first-line treatment for type 2 diabetes. It is an indirect activator of AMPK, primarily acting by inhibiting complex I of the mitochondrial respiratory chain. This inhibition leads to an increase in the cellular AMP:ATP ratio, which in turn activates AMPK.
A-769662 is a direct, allosteric activator of AMPK. It activates AMPK by binding to the carbohydrate-binding module on the β subunit, a mechanism distinct from AMP.
Quantitative Comparison of AMPK Activator Potency
The following table summarizes the reported EC50 values for each activator. It is important to note that these values can vary depending on the specific cell type and experimental conditions.
| Activator | Target/Cell Type | EC50 |
| This compound | rAMPK α1β1γ1 | 11 nM |
| rAMPK α2β1γ1 | 27 nM | |
| rAMPK α1β2γ1 | 4 nM | |
| rAMPK α2β2γ1 | 2 nM | |
| rAMPK α2β2γ3 | 4 nM | |
| AICAR | Primary Human Hepatocytes | ~0.5-1 mM |
| Metformin | Primary Human Hepatocytes | ~1-5 mM |
| A-769662 | Primary Human Hepatocytes | ~1-10 µM |
Data for primary human hepatocytes for AICAR, Metformin, and A-769662 are estimations based on concentrations used in published studies. Specific EC50 values in these cells may vary.
Experimental Protocols for Validation in Primary Human Cells
Accurate validation of a novel AMPK activator requires robust and standardized experimental protocols. The following are detailed methodologies for key experiments to assess AMPK activation and its downstream effects in primary human cells.
Western Blotting for Phospho-AMPKα (Thr172)
This is the most direct and common method to assess the activation state of AMPK.
a. Cell Lysis:
-
Culture primary human cells to the desired confluency and treat with the AMPK activator or vehicle control for the specified time.
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to ensure complete lysis and shear DNA.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
b. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
c. SDS-PAGE and Western Transfer:
-
Load equal amounts of protein for each sample onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total AMPKα as a loading control.
Cellular ATP Level Measurement
This assay is particularly useful for assessing the mechanism of indirect AMPK activators that alter the cellular energy state.
a. Sample Preparation:
-
Plate primary human cells in a 96-well plate and treat with the AMPK activator or vehicle control.
-
For adherent cells, remove the culture medium. For suspension cells, transfer a small volume of the cell suspension to a luminometer plate.
b. ATP Extraction:
-
Add a nucleotide-releasing reagent to lyse the cells and release intracellular ATP.
-
Incubate for approximately 5 minutes at room temperature with gentle shaking.
c. Luminescence Assay:
-
Prepare an ATP detection cocktail containing luciferase and D-luciferin.
-
Add the ATP detection cocktail to the cell lysate.
-
Immediately measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.
d. Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in the experimental samples by comparing their luminescence to the standard curve.
Glucose Uptake Assay (using 2-NBDG)
This assay measures a key downstream physiological effect of AMPK activation.
a. Cell Preparation and Treatment:
-
Seed primary human cells in a multi-well plate and allow them to adhere overnight.
-
The next day, treat the cells with the AMPK activator or vehicle control in glucose-free culture medium.
b. 2-NBDG Incubation:
-
Add the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) to the cells at a final concentration of 100-200 µg/ml.
-
Incubate for a defined period (e.g., 10-60 minutes) to allow for glucose uptake.
c. Measurement:
-
Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
The amount of 2-NBDG taken up by the cells can be measured using:
-
Fluorescence Microscopy: For qualitative visualization of glucose uptake.
-
Plate Reader: For quantitative measurement of fluorescence in a 96-well format (Excitation/Emission ~485/535 nm).
-
Flow Cytometry: For single-cell analysis of glucose uptake (FITC channel).
-
d. Data Analysis:
-
Quantify the fluorescence intensity for each condition.
-
Compare the glucose uptake in treated cells to the vehicle control.
Visualizing Pathways and Processes
Diagrams are essential for illustrating complex biological pathways and experimental designs.
Caption: AMPK Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for AMPK Activator Validation.
Caption: Logical Comparison of Different AMPK Activators.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling AMPK Activator 8
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of AMPK activator 8, a potent small molecule. Adherence to these protocols is essential for ensuring personal safety, maintaining experimental integrity, and complying with laboratory safety standards. This document offers procedural, step-by-step guidance to address key operational questions, from personal protective equipment (PPE) to disposal plans.
Immediate Safety and Handling Precautions
This compound is a potent bioactive compound. While a comprehensive toxicological profile is not publicly available, it should be handled with care, assuming high potency and potential hazards. The Safety Data Sheet (SDS) for this compound (CAS No. 1852451-96-7) indicates a lack of specific data on acute toxicity, skin corrosion/irritation, and other hazard classifications.[1] Therefore, a conservative approach to handling is warranted.
Key safety measures include:
-
Designated Handling Area: All work with this compound, especially when handling the solid form, should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid Contamination: Prevent contact with skin and eyes. Avoid the formation of dust and aerosols.[1]
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Spill Management: In case of a spill, isolate the area and prevent the substance from entering drains. Use appropriate absorbent material for liquid spills and carefully collect solid spills to avoid dust generation. All spill cleanup materials must be disposed of as hazardous waste.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is critical when handling potent small molecules like this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling of Powders/Solids | • Chemical splash goggles or a face shield worn over safety glasses• Disposable gown or coveralls• Double-gloving with nitrile gloves | • Powered Air-Purifying Respirator (PAPR) is recommended for operations with a high risk of aerosol generation.[3] If a PAPR is not available, a properly fitted half or full-facepiece respirator with P100/FFP3 filters should be used.[3] |
| Handling of Liquids/Solutions | • Chemical splash goggles• Nitrile gloves• Laboratory coat | • A face shield can be worn over goggles for added protection against splashes. |
| Equipment Cleaning & Decontamination | • Chemical splash goggles• Chemical-resistant gloves (e.g., nitrile)• Laboratory coat | • Waterproof or chemical-resistant apron. |
Note: Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if they become contaminated.
Operational and Disposal Plans
A clear and systematic plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.
Operational Workflow
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. As a potent, pharmacologically active compound, it should be treated as cytotoxic waste.
-
Solid Waste: Unused this compound powder and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) must be collected in a clearly labeled, sealed container for hazardous chemical waste. This waste should be incinerated at high temperatures.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain. This waste should also be sent for high-temperature incineration.
-
Empty Containers: Rinse empty containers with a suitable solvent (e.g., DMSO) three times. Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Regulatory Compliance: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of this compound.
Cell Viability Assay (MTT/MTS Assay)
This protocol is adapted for determining the effect of this compound on the viability of cell lines such as HepG2 and C2C12 myoblasts, where it has reported EC50 values of 255 nM and 230 nM, respectively.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT or MTS solution
-
Solubilization solution (for MTT assay)
-
96-well flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) at the same final concentration as in the treated wells.
-
Exposure: Incubate the cells for the desired period of exposure (e.g., 1 hour, as referenced for EC50 determination).
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
For MTS assay: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment by normalizing the absorbance of treated wells to the vehicle-treated control wells.
Western Blot Analysis of AMPK Activation
This protocol is designed to detect the phosphorylation of AMPKα at Threonine 172 (Thr172), a key indicator of AMPK activation.
Materials:
-
This compound
-
Cultured cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations and time points.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total AMPKα as a loading control.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. It is activated by stresses that increase the cellular AMP:ATP ratio. Key upstream activators include Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ). Once activated, AMPK phosphorylates a multitude of downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP.
Caption: Key components of the AMPK signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
